molecular formula C7H5NO4 B564997 2,5-Pyridinedicarboxylic Acid-d3 CAS No. 1246820-77-8

2,5-Pyridinedicarboxylic Acid-d3

Cat. No.: B564997
CAS No.: 1246820-77-8
M. Wt: 170.138
InChI Key: LVPMIMZXDYBCDF-CBYSEHNBSA-N
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Description

2,5-Pyridinedicarboxylic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 170.138. The purity is usually 95%.
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Properties

IUPAC Name

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676122
Record name (~2~H_3_)Pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-77-8
Record name (~2~H_3_)Pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Characteristics of 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,5-Pyridinedicarboxylic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, isotopic labeling, and key physical properties. It outlines authoritative analytical methodologies for characterization, including mass spectrometry and NMR spectroscopy, and provides detailed, field-proven experimental protocols. The significance of deuterium labeling is discussed in the context of its application in mechanistic studies and as an internal standard in metabolic research. All data is presented with in-text citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Isotopic Labeling

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key organic compound used in the synthesis of various derivatives, including antiviral agents.[1] The introduction of stable isotopes, such as deuterium (²H or D), into a molecule creates an isotopically labeled compound that is chemically similar to its parent but physically distinct.[2] This technique, known as isotopic labeling, is a powerful tool in scientific research.[3]

The primary utility of deuterium-labeled compounds like this compound lies in their application as tracers and internal standards.[3][4] Because the physicochemical properties are largely maintained, a deuterated standard behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by a mass spectrometer. This makes it an invaluable tool for absorption, distribution, metabolism, and excretion (ADME) studies, where it enables precise quantification of the parent drug or metabolite in complex biological matrices.[3][4] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic pathways that involve C-H bond cleavage. This property is strategically used in drug development to enhance metabolic stability.[4]

This guide will focus on the foundational physical characteristics that are critical for the effective application of this compound in a research setting.

Molecular Structure and Isotopic Labeling

This compound is an isotopologue of 2,5-Pyridinedicarboxylic acid where three hydrogen atoms on the pyridine ring have been substituted with deuterium atoms. This substitution is the defining feature of the molecule and the basis for its utility in isotopic studies.

Diagram 1: Molecular Structure of this compound

G cluster_0 Initial Verification cluster_1 Physical Property Measurement cluster_2 Spectroscopic Confirmation cluster_3 Final Assessment start Acquire Compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., in DMSO) visual->solubility mp Melting Point Determination solubility->mp hrms HRMS Analysis (Confirm Mass & Isotopic Purity) mp->hrms nmr NMR Analysis (¹H and/or ²H) (Confirm Structure & Label Position) hrms->nmr ir IR Spectroscopy (Optional, C-D Stretch) nmr->ir final Data Synthesis & Compound Validation ir->final

Caption: Logical workflow for the physical and spectral characterization.

Protocol: Solubility Assessment

Objective: To qualitatively verify the solubility of the compound in a specified solvent, such as DMSO, as indicated by vendor data sheets. [5]

  • Preparation: Place approximately 1-2 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the test solvent (e.g., deuterated DMSO for subsequent NMR analysis) dropwise, starting with 0.1 mL.

  • Mixing: Gently agitate or vortex the vial for 30 seconds.

  • Observation: Visually inspect the solution against a dark background. If solid particles remain, continue adding solvent in 0.1 mL increments, mixing after each addition, until the solid fully dissolves or a volume of 1 mL is reached.

  • Documentation: Record the approximate volume of solvent required to dissolve the material, noting if it is freely soluble, sparingly soluble, or insoluble.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the exact mass of the molecular ion and assess the isotopic enrichment.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). The solvent choice depends on the ionization technique (e.g., ESI, APCI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Method Setup: Set up an infusion or liquid chromatography-mass spectrometry (LC-MS) method. For infusion, directly inject the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

  • Data Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 100-300). Ensure the instrument resolution is set to >10,000.

  • Data Analysis: Determine the experimental m/z of the most abundant peak in the molecular ion cluster. Compare this to the theoretical exact mass of C₇H₂D₃NO₄. The mass should be within a 5 ppm error. Analyze the isotopic pattern to estimate the percentage of d3-labeled species versus d0, d1, and d2 species. [6]

Protocol: ¹H NMR Spectroscopic Analysis

Objective: To confirm the molecular structure and the site-specific replacement of hydrogen with deuterium.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. [7][8]2. Instrument Setup: Tune and shim the NMR spectrometer to the sample. The lock system will use the deuterium signal from the solvent to maintain field stability. [7]3. Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm). Integrate the observed proton signals. Confirm the absence or significant reduction of signals expected for the protons at the 3, 4, and 6 positions of the pyridine ring.

Conclusion

This compound is a well-characterized, isotopically labeled compound whose physical properties are defined by its molecular structure and the incorporation of three deuterium atoms. Its identity is definitively confirmed by a molecular weight of 170.14 g/mol and characteristic signatures in mass spectrometry and NMR spectroscopy. With established solubility in DMSO and physical properties closely mirroring its non-deuterated analogue, it serves as a reliable and robust tool for advanced research in drug metabolism, pharmacokinetics, and mechanistic chemistry. The protocols and data provided in this guide offer a validated framework for its characterization and effective implementation in a scientific setting.

References

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Wikipedia. Deuterium NMR. Available at: [Link]

  • DrugFuture. Isocinchomeronic Acid. Available at: [Link]

  • ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available at: [Link]

  • PubChem. 2,5-Pyridinedicarboxylic acid. National Institutes of Health. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • Li, X. (n.d.). C–H deuteration of organic compounds and potential drug candidates. Available at: [Link]

  • Cerno Bioscience. Isotope Labeling. Available at: [Link]

  • Veeprho. Isocinchomeronic acid | CAS 100-26-5. Available at: [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Pharmaffiliates. This compound | CAS No: 1246820-77-8. Available at: [Link]

  • Giraud, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

  • Cheméo. 2,5-Pyridinedicarboxylic acid. Available at: [Link]

  • ResearchGate. Structure and thermal reactivity of Zn(II) salts of isocinchomeronic acid (2,5-pyridinedicarboxylic acid). Available at: [Link]

Sources

A Technical Guide to 2,5-Pyridinedicarboxylic Acid-d3: Synthesis, Characterization, and Application as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Pyridinedicarboxylic Acid-d3 (CAS No. 1246820-77-8), a deuterated analog of isocinchomeronic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, purification, and rigorous analytical characterization of this stable isotope-labeled compound. The primary focus is its critical role as an internal standard in isotope dilution mass spectrometry (IDMS) for enhancing the accuracy and precision of quantitative bioanalytical assays. Detailed experimental protocols for its characterization and a validated workflow for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) setting are provided to guide researchers in drug development and other scientific disciplines.

Introduction: The Need for High-Purity Isotopic Standards

In modern drug development and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in sample extraction recovery, and instrument response drift.

To mitigate these sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects. Its different mass, however, allows it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS signal provides a highly accurate and precise measure of the analyte's concentration, irrespective of sample loss or signal suppression.

This compound is the deuterated form of 2,5-pyridinedicarboxylic acid, a compound of interest in various chemical and biological studies. This guide will detail the essential technical aspects of this compound, from its synthesis to its application as a robust internal standard.

Physicochemical Properties and Identification

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2,5-Dicarboxypyridine-d3, Isocinchomeronic acid-d3[1]
CAS Number 1246820-77-8[1][2]
Molecular Formula C₇H₂D₃NO₄[1][2]
Molecular Weight 170.14 g/mol [1][2]
Appearance Pale Yellow Solid[2]
Solubility Soluble in DMSO[2]

Synthesis and Purification of this compound

The synthesis of deuterated compounds requires a strategic approach to introduce the deuterium atoms at specific positions with high isotopic enrichment. While a specific proprietary synthesis method for this compound is not publicly detailed, a plausible and scientifically sound approach involves a catalyzed hydrogen-deuterium (H/D) exchange on the pyridine ring.

Proposed Synthetic Pathway: H/D Exchange

A common method for deuterating aromatic rings is through an acid or base-catalyzed H/D exchange reaction in a deuterium-rich solvent, such as deuterium oxide (D₂O).

Reaction Scheme:

Caption: Proposed synthesis of this compound via H/D exchange.

Causality behind Experimental Choices:

  • Deuterium Source: Deuterium oxide (D₂O) is a readily available and effective source of deuterium for H/D exchange reactions.

  • Catalyst: The choice of an acid or base catalyst depends on the specific positions to be deuterated and the stability of the starting material. For pyridine derivatives, both have been shown to be effective.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for C-H bond cleavage and facilitate the exchange.

Step-by-Step Synthesis Protocol (Illustrative)
  • Reaction Setup: In a sealed, heavy-walled reaction vessel, dissolve 2,5-pyridinedicarboxylic acid in an excess of deuterium oxide (D₂O).

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., D₂SO₄) or base (e.g., NaOD).

  • Heating: Heat the mixture at a high temperature (e.g., 150-200°C) for a prolonged period (24-48 hours) to allow for sufficient H/D exchange.

  • Neutralization and Isolation: After cooling, neutralize the reaction mixture with an appropriate acid or base. The deuterated product can then be isolated by precipitation or crystallization.

  • Purification: The crude product should be purified to remove any unreacted starting material and byproducts. Recrystallization from a suitable solvent system is a common method. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining its isotopic purity.

  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 171.15 or the deprotonated molecule [M-H]⁻ at m/z 169.13. The exact mass will be shifted by approximately +3 Da compared to the unlabeled analog.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern. For dicarboxylic acids, common fragmentation pathways involve the loss of water (H₂O or D₂O) and carbon dioxide (CO₂). The fragmentation of this compound is expected to show losses corresponding to these neutral molecules, with the masses of the fragments reflecting the presence of deuterium.

  • Isotopic Purity Determination: High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled species can be calculated relative to the d0, d1, and d2 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the positions of deuterium labeling.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the unlabeled compound.

Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of unlabeled 2,5-pyridinedicarboxylic acid in biological samples.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of This compound sample->spike extract Protein Precipitation / LLE / SPE spike->extract evaporate Evaporate and Reconstitute extract->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate detect MRM Detection of Analyte and IS separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Step-by-Step Protocol for Quantitative Analysis

This protocol provides a representative example of how to use this compound as an internal standard for the quantification of its unlabeled counterpart in a biological matrix like human plasma.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of unlabeled 2,5-pyridinedicarboxylic acid in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound (internal standard, IS) in the same solvent.

    • Create a series of calibration standards by spiking blank plasma with varying concentrations of the unlabeled analyte and a fixed concentration of the IS.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of plasma sample (or standard/QC), add the IS solution.

    • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:plasma).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable reversed-phase C18 column. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) in a gradient elution.

    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the following transitions (these are theoretical and should be optimized empirically):

      • Analyte (unlabeled): Precursor ion (m/z 166.1) → Product ion (e.g., m/z 122.1, corresponding to loss of CO₂)

      • Internal Standard (d3-labeled): Precursor ion (m/z 169.1) → Product ion (e.g., m/z 125.1, corresponding to loss of CO₂)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample, standard, and QC.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the unlabeled 2,5-pyridinedicarboxylic acid, the following precautions should be taken. Users should always consult the specific SDS for the deuterated compound.

  • Hazard Identification: May be harmful if swallowed and can cause skin and serious eye irritation.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of its unlabeled analog. Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry provides a robust and reliable method to correct for analytical variability, thereby ensuring the integrity of quantitative data in drug development and other scientific research. This guide has provided a comprehensive overview of its synthesis, characterization, and a practical workflow for its application, empowering scientists to confidently incorporate this critical reagent into their analytical protocols.

References

  • DC Chemicals. (n.d.). 2,5-pyridinedicarboxylic acid MSDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Pyridinedicarboxylic Acid-d3: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,5-Pyridinedicarboxylic Acid-d3, a stable isotope-labeled analog of isocinchomeronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, the scientific rationale for its use, and detailed protocols for its synthesis and application in modern analytical workflows.

Introduction: The Significance of Isotopic Labeling

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key building block in coordination chemistry, the development of metal-organic frameworks (MOFs), and serves as a precursor or metabolite in various biochemical pathways.[1][2] Recently, it was identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases, highlighting its potential in drug discovery.[3]

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into this molecule creates this compound. This isotopic substitution provides a powerful tool for researchers, primarily leveraging two key principles: the Kinetic Isotope Effect (KIE) and its utility as an Internal Standard in mass spectrometry.[4][5]

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of this bond proceed at a slower rate.[6] In drug development, strategically placing deuterium at sites of metabolic oxidation can slow down the metabolism of a drug, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.[7]

  • Internal Standards for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are the gold standard for internal standards.[8] Since a deuterated analog is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[9] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4]

This guide will explore the practical implications of these principles, focusing on the specific properties and uses of this compound.

Core Molecular Properties

A clear understanding of the fundamental physicochemical properties of both the deuterated and non-deuterated forms of the molecule is essential for its effective application.

Property2,5-Pyridinedicarboxylic AcidThis compound
Molecular Formula C₇H₅NO₄C₇H₂D₃NO₄
Molecular Weight 167.12 g/mol 170.14 g/mol
CAS Number 100-26-51246820-77-8
Synonyms Isocinchomeronic Acid2,5-Dicarboxypyridine-d3; Isocinchomeronic Acid-d3
Appearance White to off-white solidPale Yellow Solid

Synthesis of this compound

The synthesis of deuterated aromatic compounds can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange reactions on the final molecule or by using deuterated starting materials in a multi-step synthesis.[10] For this compound, where the deuterium labels are on the aromatic ring, a catalytic H/D exchange is a plausible and efficient strategy.

Proposed Synthesis Protocol via Rh(III)-Catalyzed H/D Exchange

This protocol is adapted from established methods for the ortho-deuteration of aromatic compounds bearing carboxylic acid directing groups, using D₂O as an environmentally benign deuterium source.[6] The carboxylic acid groups at the 2 and 5 positions direct the catalyst to exchange the protons at the 3, 4, and 6 positions.

Workflow Diagram: Synthesis of this compound

cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start Combine Reactants Reactants 2,5-Pyridinedicarboxylic Acid [RhCp*Cl2]2 Catalyst AgSbF6 Additive D2O (Solvent & D Source) Start->Reactants 1 Vessel Seal in Pressure Vessel Reactants->Vessel 2 Heat Heat with Stirring (e.g., 120°C, 24h) Vessel->Heat 3 Cool Cool to Room Temp. Heat->Cool 4 Filter Filter to Remove Catalyst Cool->Filter 5 Evap Evaporate D2O Filter->Evap 6 Dissolve Dissolve Residue in H2O Evap->Dissolve 7 Crystallize Recrystallize Dissolve->Crystallize 8 Dry Dry Under Vacuum Crystallize->Dry 9 End Obtain Pure This compound Dry->End 10

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Charging: In a pressure-tolerant vessel, combine 2,5-pyridinedicarboxylic acid (1.0 eq), [RhCp*Cl₂]₂ catalyst (e.g., 2 mol%), and a silver salt additive such as AgSbF₆ (e.g., 8 mol%).

  • Solvent Addition: Add deuterium oxide (D₂O) to serve as both the solvent and the deuterium source.

  • Reaction: Seal the vessel and heat the mixture to a temperature of approximately 120°C with vigorous stirring for 24-48 hours. The progress of the H/D exchange can be monitored by taking small aliquots and analyzing them via ¹H NMR or mass spectrometry.

  • Workup: After cooling the reaction to room temperature, dilute the mixture with additional D₂O and filter it through a pad of celite to remove the insoluble catalyst.

  • Isolation: Remove the D₂O from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water (H₂O) to yield the final, purified this compound.[1] Dry the crystalline product under vacuum.

Self-Validation Note: The purity and isotopic enrichment of the final product must be rigorously validated. This is achieved by comparing the ¹H NMR (to confirm the disappearance of specific proton signals), ²H NMR (to confirm the appearance of deuterium signals), and high-resolution mass spectrometry (to confirm the mass shift) of the product against the non-deuterated starting material.

Analytical Characterization

The incorporation of deuterium atoms into the molecule results in predictable changes in its analytical spectra, which are used for its confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a standard proton NMR spectrum, the signals corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring will be significantly diminished or absent, depending on the efficiency of the deuteration. The only remaining signals would be from any residual, non-deuterated species and potentially the acidic protons of the carboxyl groups, although these are often broad and may exchange with deuterated solvents.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show peaks at the chemical shifts corresponding to the positions where deuterium has been incorporated.[11] This technique provides direct evidence of successful deuteration. For this compound, signals would be expected in the aromatic region, confirming the presence of D-3, D-4, and D-6.[12]

  • ¹³C NMR: The ¹³C spectrum will be largely similar to the non-deuterated compound. However, carbons directly bonded to deuterium will exhibit two key changes: (1) the signal will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, and (2) the signal may experience a slight upfield isotopic shift.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the deuterated compound.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M-H]⁻) will be observed at m/z 170 for the deuterated compound, a 3-dalton shift from the m/z of 167 for the non-deuterated analog. High-resolution mass spectrometry can confirm the elemental composition C₇H₂D₃NO₄.

  • Fragmentation Pattern: The fragmentation pattern in tandem MS (MS/MS) will also show corresponding mass shifts. A common fragmentation pathway for dicarboxylic acids involves the loss of CO₂ (44 Da) or COOH (45 Da).[1][13] For the deuterated compound, fragments containing the pyridine ring will retain the deuterium labels and will thus appear at a mass 3 units higher than the corresponding fragments from the non-deuterated compound.

Predicted Key Mass Fragments:

FragmentNon-Deuterated (C₇H₅NO₄)Deuterated (C₇H₂D₃NO₄)Description
[M-H]⁻ 166.0169.0Deprotonated Molecular Ion
[M-H-CO₂]⁻ 122.0125.0Loss of Carbon Dioxide

Application: Use as an Internal Standard in LC-MS/MS

The most prominent application for this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices such as plasma, urine, or tissue extracts.

Protocol for Quantification of 2,5-Pyridinedicarboxylic Acid in Human Plasma

This protocol provides a representative workflow for a therapeutic drug monitoring or pharmacokinetic study.

Workflow Diagram: Bioanalytical Quantification using a Deuterated Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collect Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Fixed Conc. of 2,5-PDCA-d3 (IS) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Reversed-Phase) Inject->LC MS MS/MS Detection (MRM) - Monitor Analyte Transition - Monitor IS Transition LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quantify Quantify Unknowns from Curve Curve->Quantify

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of 2,5-Pyridinedicarboxylic Acid (analyte) and this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol).

    • Create a working IS spiking solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking pooled, drug-free human plasma with the analyte stock solution to cover the expected concentration range.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS spiking solution (in acetonitrile).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Analyte (2,5-PDCA): Q1: 166.0 -> Q3: 122.0 (Corresponds to [M-H]⁻ -> [M-H-CO₂]⁻)

        • Internal Standard (2,5-PDCA-d3): Q1: 169.0 -> Q3: 125.0 (Corresponds to [M-H]⁻ -> [M-H-CO₂]⁻)

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

    • Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve.

Trustworthiness Pillar: The use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system in bioanalysis. Because the IS is added at the very beginning of the sample preparation process, it internally corrects for any variability in extraction recovery, injection volume, and ionization efficiency, ensuring that the final calculated concentration is highly accurate and robust.[14][15]

Conclusion

This compound is a specialized chemical tool of significant value to researchers in pharmacology, analytical chemistry, and materials science. Its utility stems directly from the predictable physical and chemical consequences of isotopic substitution. As a tool to probe and alter metabolic pathways via the kinetic isotope effect, or as the ideal internal standard for ensuring the accuracy of quantitative bioanalysis, this molecule enables a higher degree of precision and confidence in experimental outcomes. The methodologies and principles outlined in this guide provide a framework for the effective synthesis, characterization, and application of this important deuterated compound.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from resolvemass.ca[4]

  • Morishima, I., & Ogawa, S. (1979). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. Biochemistry, 18(9), 1567-1573.[11]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.[12]

  • Garreau, A., Zhou, H., & Young, M. (2019). A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O. ChemRxiv.[6]

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 154-161.[14]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1504.[12]

  • Hansen, P. E., et al. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144.[16]

  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Retrieved from BenchChem.[15]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from waters.com.[9]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from acanthusresearch.com.[10]

  • Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from ingenza.com.[7]

  • PubChem. 2,5-Pyridinedicarboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • BOC Sciences. CAS 1246820-77-8 2,5-Pyridinedicarboxylic Acid-[d3]. Retrieved from bocsci.com.[8]

  • Benchchem. An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved from benchchem.com.[17]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.[3]

  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5. Retrieved from chemicalbook.com.[1]

  • NIST. 2,5-Pyridinedicarboxylic acid. Retrieved from webbook.nist.gov.[13]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 11(8), 734-743.[13]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.[13]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.[3]

  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5. Retrieved from chemicalbook.com.[1]

  • Sigma-Aldrich. 2,5-Pyridinedicarboxylic acid 98%.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org.[1]

  • Lork, C., et al. (2021). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 50(4), 1361-1373.[2]

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The Strategic Application of Deuterium-Labeled Pyridinedicarboxylic Acids in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical roles deuterated pyridinedicarboxylic acids play in modern research. We will move beyond theoretical concepts to explore the practical applications, experimental design considerations, and data interpretation strategies that are essential for leveraging these powerful tools.

The Foundation: Understanding Deuterium Labeling and Pyridinedicarboxylic Acids

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in medicinal chemistry and analytical sciences.[1] Its utility stems from the mass difference between deuterium and protium (¹H), which imparts subtle but significant changes in chemical and physical properties. The carbon-deuterium (C-D) bond is stronger and less readily cleaved than a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is a cornerstone of many applications of deuterated compounds.[2][3]

Pyridinedicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. These structures are of significant biological interest. For instance, 2,5-pyridinedicarboxylic acid is a highly selective inhibitor of D-dopachrome tautomerase, a protein implicated in various diseases.[4] Furthermore, certain pyridinedicarboxylic acids are explored as building blocks for novel polymers.[5]

By strategically replacing hydrogen atoms with deuterium on the pyridinedicarboxylic acid scaffold, we create powerful molecular probes and metabolically robust analogs for a range of research applications.

Core Applications of Deuterated Pyridinedicarboxylic Acids

The unique properties of deuterated pyridinedicarboxylic acids unlock several key applications in research, primarily centered around analytical accuracy and metabolic investigation.

The Gold Standard: Internal Standards for Quantitative Mass Spectrometry

The Challenge of Quantitative Bioanalysis: In complex biological matrices such as plasma, urine, or tissue homogenates, the accurate quantification of analytes by techniques like liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges.[6] Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, can lead to significant inaccuracies.[6][7] Furthermore, variability in sample preparation and instrument response can introduce errors.[6]

The Deuterated Solution: An ideal internal standard (IS) is a compound that behaves chemically and physically almost identically to the analyte of interest.[8] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry.[1][6][8] A known amount of the deuterated pyridinedicarboxylic acid is added to each sample at the beginning of the workflow. Because the deuterated standard has nearly identical chromatographic retention times and ionization efficiencies to the non-deuterated analyte, it experiences the same matrix effects and procedural losses.[1][8]

The mass spectrometer can readily distinguish between the analyte and the deuterated internal standard due to their mass difference.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively normalizing for variations in sample handling and instrument performance.[6][7]

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol: Quantitative Analysis of a Pyridinedicarboxylic Acid from Plasma

  • Preparation of Standards:

    • Prepare stock solutions of the non-deuterated pyridinedicarboxylic acid and its deuterated analog in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of the non-deuterated analyte into blank plasma.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of plasma (calibrator, quality control, or unknown sample), add 10 µL of the deuterated internal standard working solution.

    • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., a reverse-phase C18 column).

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components.

    • Set up the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of both the non-deuterated analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Enhancing Metabolic Stability in Drug Discovery

The Metabolic Hurdle: A significant challenge in drug development is rapid in vivo metabolism, which can lead to a short half-life and reduced therapeutic exposure.[2][3] Cytochrome P450 (CYP) enzymes are often responsible for this metabolic breakdown, frequently through the oxidation of C-H bonds.

The Deuterium Shield: By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic cleavage of that bond can be significantly slowed due to the kinetic isotope effect.[2][3] This "metabolic shield" can lead to a longer drug half-life, increased overall drug exposure, and potentially a reduced dosing frequency.[2] The first FDA-approved deuterated drug, deutetrabenazine, successfully utilized this principle.[2]

For a drug candidate containing a pyridinedicarboxylic acid moiety, if a particular C-H bond on the pyridine ring or its substituents is identified as a primary site of metabolism, deuteration at that position can be a viable strategy to improve its pharmacokinetic profile.

Experimental Workflow for Assessing Metabolic Stability

Sources

A Technical Guide to the Isotopic Labeling of 2,5-Pyridinedicarboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopically labeled 2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid) is an indispensable tool in advanced scientific research, particularly in drug development, metabolic flux analysis, and mechanistic studies. The incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for the precise tracking and quantification of this molecule and its metabolites in vitro and in vivo. This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and analytical verification techniques for preparing isotopically labeled 2,5-pyridinedicarboxylic acid. It is intended for researchers and scientists who require a robust understanding of how to produce and validate these critical research materials.

Introduction: The Strategic Imperative for Labeling 2,5-Pyridinedicarboxylic Acid

2,5-Pyridinedicarboxylic acid is a key heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).[1] Its derivatives have shown potential as antiviral agents, and the parent molecule itself is a selective inhibitor of D-dopachrome tautomerase, a protein implicated in various human diseases.[2][3]

The introduction of an isotopic label transforms this molecule into a powerful probe. In pharmaceutical development, for instance, labeled analogues are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[4] By using Mass Spectrometry (MS) to track the isotopically heavier version of the drug candidate, researchers can distinguish it from endogenous metabolites, providing a clear picture of its metabolic fate.[5] Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the unique nuclear spin properties of isotopes like ¹³C and ¹⁵N to elucidate molecular structures and reaction mechanisms.[4]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these complex syntheses.

Core Methodologies for Isotopic Labeling

The choice of isotope and labeling position is dictated by the research question. Deuterium is often used to probe kinetic isotope effects or as a simple mass shift marker for MS. Carbon-13 and Nitrogen-15 are invaluable for NMR-based structural studies and for tracing the backbone of the molecule through metabolic pathways.

Deuterium (²H) Labeling: Strategies for H/D Exchange

Deuterium labeling of the pyridine ring is typically achieved through hydrogen-deuterium (H/D) exchange reactions. The challenge lies in controlling the regioselectivity of the exchange. For 2,5-pyridinedicarboxylic acid, the protons on the pyridine ring (at positions 3, 4, and 6) are the primary targets for deuteration.

Direct H/D exchange using a deuterium source like D₂O is often sluggish with electron-deficient rings like pyridine.[6] Therefore, catalysis is required to activate the C-H bonds. Transition-metal catalysts (e.g., Iridium, Ruthenium) are highly effective for promoting H/D exchange on aromatic and heteroaromatic rings.[7][8] The choice of catalyst and reaction conditions can influence which positions are deuterated. For instance, some catalysts may preferentially activate sterically accessible C-H bonds.[8] Acid or base catalysis can also be employed, with the conditions dictating the position of exchange.[6][9]

This protocol is adapted from general methods for arene deuteration and provides a robust starting point for labeling 2,5-pyridinedicarboxylic acid.

Objective: To introduce deuterium atoms onto the aromatic ring of 2,5-pyridinedicarboxylic acid.

Materials:

  • 2,5-Pyridinedicarboxylic acid

  • [Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)

  • Deuterated water (D₂O) or Deuterated solvent (e.g., benzene-d₆) as the deuterium source[7][8]

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., sealed tube or high-pressure reactor)

Procedure:

  • Catalyst Preparation: In an inert atmosphere, charge a reaction vessel with 2,5-pyridinedicarboxylic acid (1 equivalent) and the iridium catalyst (e.g., 1-5 mol%).

  • Solvent and Deuterium Source Addition: Add the anhydrous solvent and the deuterium source (e.g., D₂O, a 10-fold molar excess).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 65-100 °C). The reaction time can range from several hours to days, depending on the desired level of deuteration.[7]

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent to yield the deuterated product.

  • Verification: The level and position of deuteration must be confirmed by ¹H NMR (disappearance of signals) and Mass Spectrometry (mass shift).

ParameterValue/ConditionRationale
Catalyst Iridium-based pincer complexesHighly active for C-H activation and H/D exchange under mild conditions.[7]
Deuterium Source D₂OInexpensive, readily available, and serves as both source and co-solvent.
Temperature 65-100 °CProvides sufficient energy to overcome the activation barrier for C-H cleavage.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the catalyst.
Nitrogen-15 (¹⁵N) Labeling via the Zincke Reaction

Incorporating ¹⁵N into the pyridine ring is a formidable challenge as it requires breaking and reforming the heterocycle. The Zincke reaction provides a powerful and increasingly popular strategy to achieve this "heterocyclic surgery."[10]

The core of this strategy involves activating the pyridine ring with an electron-withdrawing group (e.g., trifluoromethanesulfonyl, Tf), which makes it susceptible to nucleophilic attack and ring-opening. This forms a "Zincke imine" intermediate. This intermediate can then be reacted with a labeled nitrogen source, like ¹⁵NH₄Cl, which displaces the original ¹⁴N atom and closes the ring to form the ¹⁵N-labeled pyridine.[11][12]

Zincke_Pathway cluster_caption Zincke reaction pathway for 15N labeling. Start 14N-Pyridine Derivative Activated N-Tf Pyridinium Salt Start->Activated Tf₂O Imine Zincke Imine (Ring Opened) Activated->Imine Dibenzylamine inv1 Imine->inv1 Labeled_Product 15N-Pyridine Derivative inv1->Labeled_Product 15NH₄Cl inv2 caption_node Retrosynthesis cluster_caption Retrosynthetic approach for 13C labeling. Target 13C₇-2,5-Pyridinedicarboxylic Acid Precursor1 Labeled Pyridine Precursor (e.g., dialkylpyridine) Target->Precursor1 Oxidation Fragments Simple 13C-Labeled Fragments (e.g., [13C]-Acetoacetate, [13C]-Formaldehyde, etc.) Precursor1->Fragments Ring Condensation caption_node

Sources

Technical Guide: Quantitative Analysis of 2,5-Pyridinedicarboxylic Acid-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Deuterated Standards

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key organic compound relevant in various biochemical and industrial contexts. In the realm of drug development and clinical research, the quantitative analysis of such small molecules in complex biological matrices is a frequent challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]

The cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). 2,5-Pyridinedicarboxylic Acid-d3 serves this exact role.[3] As a deuterated analog of the target analyte, it exhibits nearly identical physicochemical properties, chromatographic behavior, and ionization efficiency. However, its mass is shifted by three daltons, allowing the mass spectrometer to distinguish it from the endogenous, non-labeled analyte. This co-eluting, mass-differentiated standard is essential for correcting variations in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity and reproducibility of the quantitative data.[4]

This guide provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the analysis of this compound. We will delve into the rationale behind method development choices, from sample preparation and chromatography to the intricacies of mass spectrometric detection, providing field-proven insights for researchers and drug development professionals.

Physicochemical Properties & Mass Spectrometric Considerations

Understanding the analyte's properties is the foundation of any successful analytical method.

PropertyValue (Non-deuterated)Value (d3-labeled)Rationale for Method Development
Chemical Formula C₇H₅NO₄C₇H₂D₃NO₄The presence of nitrogen and oxygen makes the molecule polar.
Molecular Weight 167.12 g/mol [5][6]170.14 g/mol A mass shift of +3 Da allows for clear differentiation from the analyte.
Analyte Type Polar Organic Dicarboxylic AcidPolar Organic Dicarboxylic AcidPolarity dictates choices in chromatography (HILIC or Reversed-Phase with polar modifications) and sample preparation.
pKa The two carboxylic acid groups confer acidic properties.The two carboxylic acid groups confer acidic properties.The acidic nature makes negative ion mode Electrospray Ionization (ESI) highly favorable due to easy deprotonation.
Ionization: Negative Mode ESI is the Optimal Choice

For dicarboxylic acids, Electrospray Ionization (ESI) is the preferred ionization technique.[7][8] Given the two acidic protons, the molecule readily forms a singly deprotonated [M-H]⁻ ion in the negative ion mode. This process is highly efficient and typically results in a strong precursor ion signal with minimal in-source fragmentation, which is ideal for quantitative analysis. While positive mode adducts like [M+H]⁺ can be formed, the deprotonation pathway in negative mode is generally more robust and sensitive for this class of compounds.

The Analytical Workflow: A Step-by-Step Guide

A successful quantitative assay is a sequence of optimized, self-validating steps. The following sections detail a recommended workflow from sample receipt to data analysis.

Experimental Workflow Diagram

The overall process can be visualized as a logical progression from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with 2,5-Pyridinedicarboxylic Acid-d3 (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject Extract onto LC System (HILIC Column) D->E Transfer Extract F Chromatographic Separation E->F G Electrospray Ionization (Negative Mode) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Peak Integration (Analyte & IS) H->I Acquire Data J Calculate Peak Area Ratios (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify Analyte Concentration K->L fragmentation parent Precursor Ion [M-H]⁻ m/z = 166.0 (Analyte) m/z = 169.0 (IS) loss Collision-Induced Dissociation (CID) Neutral Loss of CO₂ (44 Da) parent->loss fragment Product Ion [M-H-CO₂]⁻ m/z = 122.0 (Analyte) m/z = 125.0 (IS) loss->fragment

Sources

Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,5-Pyridinedicarboxylic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR in characterizing isotopically labeled compounds. We will explore the expected spectral features, the influence of deuterium labeling, and provide a robust experimental protocol for data acquisition.

Introduction: The Significance of Isotopic Labeling and NMR Analysis

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key heterocyclic compound with applications ranging from the synthesis of metal-organic frameworks to its role as a bioactive inhibitor of D-dopachrome tautomerase.[1][2][3] The introduction of deuterium (d or ²H), a stable isotope of hydrogen, into this molecule creates this compound. This isotopic labeling is a powerful tool in various scientific disciplines, particularly in mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis.

NMR spectroscopy stands as the definitive method for verifying the position and extent of deuteration. The replacement of a proton (¹H) with a deuteron (²H) brings about predictable and informative changes in both ¹H and ¹3C NMR spectra, which this guide will explore in detail.

Theoretical Framework: Understanding Deuterium's Impact on NMR Spectra

The substitution of hydrogen with deuterium fundamentally alters the NMR landscape of a molecule. Deuterium has a nuclear spin I=1, unlike the proton's spin I=1/2.[4] This difference, along with the lower gyromagnetic ratio of deuterium, leads to several key observable effects:

  • ¹H NMR Spectroscopy : The most direct consequence of deuteration is the disappearance of signals corresponding to the replaced protons.[5] In the case of this compound, the three aromatic protons on the pyridine ring are replaced, leading to their absence in the ¹H NMR spectrum. Any residual, non-deuterated compound would appear as signals at the expected chemical shifts for the parent compound.

  • ¹³C NMR Spectroscopy : The effects on the ¹³C spectrum are more nuanced.

    • Isotope Shifts : Carbon atoms directly bonded to deuterium will experience a small upfield shift (typically 0.2-1.5 ppm) known as a one-bond isotope effect.[6] Carbons two or more bonds away will experience smaller, often negligible, shifts.[6]

    • Coupling : The familiar one-bond carbon-proton coupling (¹J_CH) is replaced by carbon-deuterium coupling (¹J_CD). Due to deuterium's smaller gyromagnetic ratio, the ¹J_CD coupling constant is significantly smaller than ¹J_CH (approximately ¹J_CD ≈ 0.15 x ¹J_CH).[6] In a proton-decoupled ¹³C NMR experiment, carbons attached to deuterium will appear as triplets (due to the I=1 spin of deuterium), although these may be broadened or have low intensity.[6]

Predicted NMR Spectra for this compound

To fully appreciate the NMR data of the deuterated species, we must first understand the spectrum of the parent, non-deuterated compound, 2,5-Pyridinedicarboxylic acid.

Reference: ¹H and ¹³C NMR of 2,5-Pyridinedicarboxylic Acid

Publicly available spectral data for 2,5-Pyridinedicarboxylic acid, typically recorded in DMSO-d6, serves as our baseline.[7][8]

¹H NMR (in DMSO-d6) Predicted Chemical Shift (ppm) Multiplicity Assignment
H-3~8.4dPyridine Ring
H-4~8.6ddPyridine Ring
H-6~9.2dPyridine Ring
COOH>13.0br sCarboxylic Acids
¹³C NMR (in DMSO-d6) Predicted Chemical Shift (ppm) Assignment
C-3~129Pyridine Ring
C-4~140Pyridine Ring
C-6~152Pyridine Ring
C-2~150Pyridine Ring
C-5~135Pyridine Ring
C=O (at C2)~166Carboxylic Acid
C=O (at C5)~165Carboxylic Acid

Note: Exact chemical shifts can vary based on solvent and concentration.[9]

Analysis of this compound

Based on the principles of deuterium isotope effects, we can predict the following spectral characteristics for a fully deuterated this compound sample.

¹H NMR Spectrum:

  • The signals for H-3, H-4, and H-6 will be absent.

  • A broad singlet corresponding to the two carboxylic acid protons will be visible, although its intensity may be diminished due to exchange with any residual D₂O in the solvent.

¹³C NMR Spectrum (Proton Decoupled):

  • C-3, C-4, C-6 : These carbon signals will likely appear as low-intensity triplets due to ¹J_CD coupling and will be shifted slightly upfield compared to the non-deuterated compound.[6]

  • C-2, C-5 : These quaternary carbons will appear as singlets and may show a small two-bond isotope shift (²ΔC(D)) upfield.[6]

  • Carboxylic Carbons : These will remain as singlets with minimal expected isotope shifts.

Experimental Protocol: Acquiring High-Quality NMR Data

This section outlines a standardized procedure for the preparation and NMR analysis of this compound.

Sample Preparation
  • Solvent Selection : Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its ability to dissolve carboxylic acids and its high boiling point.[10] Deuterium oxide (D₂O) with a small amount of NaOD can also be used if exchange of the carboxylic acid protons is desired.[10]

  • Concentration : Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Instrument Setup and Data Acquisition
  • Spectrometer : A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and sensitivity.

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of 0-16 ppm to ensure observation of the acidic protons.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will likely be necessary to observe the quaternary carbons and the deuterium-coupled carbons.

Data Visualization and Interpretation

Molecular Structure and Key NMR Characteristics

The following diagram illustrates the workflow for confirming the identity and isotopic purity of this compound.

NMR_Analysis_Workflow Workflow for NMR Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Acquire 1H NMR Spectrum B->C Insert into Spectrometer D Acquire 13C{1H} NMR Spectrum C->D E Confirm Absence of Aromatic 1H Signals C->E F Observe Acidic Proton Signal C->F G Identify Upfield-Shifted and Triplet 13C Signals D->G H Final Structure Verification E->H F->H G->H

Caption: A flowchart illustrating the key steps from sample preparation to final structural verification using NMR spectroscopy.

Interpreting the Results

A successful synthesis and purification of this compound will yield:

  • A ¹H NMR spectrum largely devoid of signals in the aromatic region (7-9.5 ppm), confirming the high level of deuteration.

  • A ¹³C NMR spectrum showing the characteristic upfield shifts and triplet splitting for the deuterated carbons (C-3, C-4, C-6), providing definitive evidence of the location of the deuterium labels.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous characterization of isotopically labeled compounds like this compound. By understanding the fundamental principles of deuterium's influence on NMR spectra, researchers can confidently verify the success of deuteration, assess isotopic purity, and proceed with their applications in drug development and mechanistic studies. The protocols and theoretical insights provided in this guide serve as a robust framework for achieving high-quality, interpretable NMR data for this and other deuterated molecules.

References

  • Davies, J. C. et al. (1988). Isotope Shifts in NMR Spectroscopy - Measurements and Applications. In J. R. Jones (Ed.), Isotopes: Essential Chemistry and Applications. Royal Society of Chemistry. 6

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]5

  • Wikipedia. (2023). Deuterium NMR. Retrieved from [Link]4

  • SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [13C NMR]. Retrieved from [Link]8

  • Wikipedia. (2023). Pyridinedicarboxylic acid. Retrieved from [Link]1

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.

  • Reinsch, H., et al. (2018). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 47(32), 10999-11007.

Sources

Unlocking the Therapeutic Promise of 2,5-Pyridinedicarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not merely as structural frameworks but as active participants in complex biological narratives. 2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is one such molecule. While its structure is deceptively simple, it possesses a rich chemical versatility that has made it a focal point in the development of novel therapeutic agents. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of its biological potential. We will explore the causality behind its activity, present validated experimental frameworks for its study, and offer insights into its future therapeutic applications.

Molecular Profile and Strategic Importance

2,5-Pyridinedicarboxylic acid (2,5-PDCA) is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at positions 2 and 5. This arrangement of functional groups is critical to its biological activities, providing multiple coordination sites for metal ions and hydrogen bond donors/acceptors for interacting with biological targets.

PropertyValue
IUPAC Name Pyridine-2,5-dicarboxylic acid
Synonyms Isocinchomeronic acid, 2,5-PDC
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water, soluble in DMSO and methanol

Its strategic importance lies in its role as both a bioactive molecule in its own right and a versatile ligand in coordination chemistry. The pyridine nitrogen and the two carboxylate groups allow it to form stable complexes with a variety of metal ions, often leading to a significant enhancement of biological efficacy compared to the free ligand.[1]

Core Biological Activities and Mechanisms of Action

Our exploration reveals that 2,5-PDCA is not a molecule with a single, narrow function but a versatile agent with multiple, distinct biological activities.

Highly Selective Inhibition of D-dopachrome Tautomerase (D-DT/MIF-2)

Perhaps the most significant and well-characterized activity of 2,5-PDCA is its role as a potent and highly selective inhibitor of D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor-2 (MIF-2).[2][3][4]

The D-DT/CD74 Signaling Axis: D-DT is a pleiotropic cytokine that, along with its homolog MIF, activates the cell surface receptor CD74, triggering downstream signaling cascades like the ERK1/2 pathway.[5][6] This axis is implicated in a host of inflammatory diseases and cancers, making it a prime therapeutic target.[4][7]

Causality of Inhibition and Selectivity: 2,5-PDCA has been identified as a competitive inhibitor that effectively blocks the D-DT-induced activation of CD74.[4] Remarkably, it demonstrates an impressive 79-fold selectivity for D-DT over MIF.[2][8] Crystallographic studies reveal that this selectivity arises from previously unrecognized differences between the active sites of D-DT and MIF, which 2,5-PDCA is uniquely suited to exploit.[2][8] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects by not interfering with the distinct biological roles of MIF.

Therapeutic Implications: The ability to selectively block the D-DT/CD74 axis makes 2,5-PDCA and its derivatives promising candidates for treating chronic inflammatory conditions and certain cancers where this pathway is upregulated.[9]

G cluster_pathway D-DT/CD74 Signaling Pathway DDT D-DT (MIF-2) CD74 CD74 Receptor DDT->CD74 Binds & Activates PDCA 2,5-Pyridinedicarboxylic Acid PDCA->DDT Inhibits ERK ERK1/2 Activation CD74->ERK Signal Transduction Response Cell Proliferation & Inflammation ERK->Response caption Figure 1: Inhibition of the D-DT/CD74 signaling pathway by 2,5-PDCA.

Figure 1: Inhibition of the D-DT/CD74 signaling pathway by 2,5-PDCA.
Anticancer and Antiproliferative Potential

Beyond cytokine inhibition, 2,5-PDCA serves as a potent scaffold for developing anticancer agents, primarily through the formation of metal complexes.

Mechanism of Action: Coordination complexes of 2,5-pyridinedicarboxylic acid N-oxide with metals like zinc (Zn) and manganese (Mn) have demonstrated significant antiproliferative activities. While the precise mechanism is multifaceted, it is believed to involve the generation of reactive oxygen species (ROS), induction of apoptosis through mitochondrial pathways, and cell cycle arrest.[10] The organic ligand facilitates the transport of the metal ion into the cancer cell, where the complex can interfere with critical cellular processes.

Quantitative Data: The cytotoxic effects of metal complexes derived from pyridinedicarboxylic acids have been evaluated against various human cancer cell lines.

ComplexCell LineIC₅₀ (µM)Reference
Zinc Complex (VI)SMMC-7721 (Hepatocellular Carcinoma)21.80[11][12]
Thallium Complex (C1)A375 (Melanoma)Data not specified, but potent[10]
Thallium Complex (C3)A375 (Melanoma)Data not specified, but potent[10]
Manganese Complex (1)VariousUnder evaluation[13]
Antiparasitic and Antimicrobial Framework

Derivatives of 2,5-PDCA have shown promising activity against protozoan parasites responsible for neglected tropical diseases.

Antiparasitic Activity: Ester derivatives of pyridine-2,5-dicarboxylate have been synthesized and evaluated for their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[14] Several of these compounds exhibited potent activity with low cytotoxicity to mammalian cells, indicating a favorable selectivity index.[14]

Compound SeriesParasiteActivity Range (IC₅₀ in µM)Reference
Pyridine-2,5-dicarboxylate estersT. cruzi (epimastigotes)Highly Active (< 40 µM) to Moderately Active (41-100 µM)[14]
Pyridine-2,5-dicarboxylate estersL. mexicana (promastigotes)IC₅₀ values ranging from ~54 to ~161 µM[14]

Antimicrobial Potential: While the parent acid has limited direct antimicrobial action, its role as a metal chelator is significant. Related structures, like pyridine-2,6-dithiocarboxylic acid, exert their antimicrobial effect by sequestering essential metal ions required for microbial growth.[8] This suggests that derivatives of 2,5-PDCA could be engineered to function as potent antimicrobial agents. Furthermore, its use as a building block for novel antiviral agents is an active area of research.[14][15]

Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[5][16]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., SMMC-7721, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,5-PDCA derivative or metal complex in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like cisplatin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17] The appearance of purple precipitate indicates formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G caption Figure 2: Standard workflow for the MTT cytotoxicity assay.

Figure 2: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. In the first column, add 50 µL of the test compound at 2x the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.[19]

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[19][21]

G cluster_workflow Broth Microdilution Workflow A 1. Prepare Compound Serial Dilutions (96-well plate) C 3. Inoculate Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (18-24h) C->D E 5. Read Plate Visually (Check for Turbidity) D->E F 6. Determine MIC E->F caption Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Directions and Concluding Remarks

2,5-Pyridinedicarboxylic acid has unequivocally demonstrated its value as a privileged scaffold in drug discovery. Its potent and selective inhibition of D-DT opens new avenues for targeted anti-inflammatory and anticancer therapies. Furthermore, its ability to form highly active metal complexes and serve as a foundation for antiparasitic agents highlights its chemical tractability and broad therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2,5-PDCA scaffold to optimize potency and selectivity for its various targets.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of inflammation, cancer, and infectious diseases.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from 2,5-PDCA to ensure they are suitable for clinical development.

  • Exploring Neuroprotection: Given the roles of inflammation and metabolic dysfunction in neurodegenerative diseases, investigating the potential neuroprotective effects of D-DT-selective inhibitors like 2,5-PDCA is a logical and exciting next step.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Parkins, A., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. Available at: [Link]

  • Rowan University. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Available at: [Link]

  • ResearchGate. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Taylor & Francis Online. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. Available at: [Link]

  • Parkins, A., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Dalili, K., et al. (2022). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC Advances, 12(3), 1563-1574. Available at: [Link]

  • Herrera-Acevedo, C., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6825. Available at: [Link]

  • Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Human DDT (D-Dopachrome Tautomerase) ELISA Kit. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Research, 3(5). Available at: [Link]

  • ELK Biotechnology. (n.d.). Human DDT(D-Dopachrome Tautomerase) ELISA Kit. Available at: [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • ResearchGate. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Available at: [Link]

  • ResearchGate. (n.d.). D-dopachrome tautomerase activity. Analysis of the D-dopachrome.... Available at: [Link]

  • Google Patents. (2016). WO2016202875A1 - Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom.
  • ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]

  • Journal of Chemical Research. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: [Link]

  • PNAS. (2011). The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). Available at: [Link]

  • Google Patents. (2001). CN1305472A - Novel 2,5-pyridinedicarboxylic acid derivatives.
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  • ResearchGate. (2024). Carbonic anhydrases from Trypanosoma and Leishmania as anti-protozoan drug targets | Request PDF. Available at: [Link]

  • van der Wulp, K., et al. (2022). D-dopachrome tautomerase contributes to lung epithelial repair via atypical chemokine receptor 3-dependent Akt signaling. PLoS ONE, 17(9), e0273038. Available at: [Link]

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Methodological & Application

Application Note: Robust Quantification of 2,5-Pyridinedicarboxylic Acid Using a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of pharmaceutical research and bioanalysis, the demand for analytical precision is absolute. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone for quantitative analysis, yet it is not without inherent challenges. Signal variability arising from sample matrix effects, inconsistent sample preparation recovery, and fluctuations in instrument performance can significantly compromise data integrity.[1][2]

To surmount these obstacles, the use of an appropriate internal standard (IS) is not merely a recommendation but a fundamental requirement for robust and reliable quantification.[3] An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow—from extraction to detection.[3] While structural analogs can be used, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[2][4][5] These standards, which are chemically identical to the analyte but differ in mass due to isotopic enrichment, co-elute chromatographically and experience nearly identical ionization efficiencies, thereby providing the most effective normalization.[4][5][6]

This guide provides a comprehensive framework for the use of 2,5-Pyridinedicarboxylic Acid-d3 (2,5-PDCA-d3) as a SIL-IS for the accurate quantification of its non-labeled counterpart, 2,5-Pyridinedicarboxylic Acid (also known as Isocinchomeronic acid). We will explore the underlying principles, provide detailed experimental protocols, and outline the validation strategy necessary to establish a trustworthy, high-performance analytical method.

Foundational Principles: The Advantage of this compound

The efficacy of 2,5-PDCA-d3 as an internal standard is grounded in its fundamental properties. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by approximately 3 Daltons, a shift that is easily resolved by modern mass spectrometers while preserving the compound's chemical identity.

Physicochemical Properties

A direct comparison of the analyte and its deuterated internal standard highlights their suitability for this application.

Property2,5-Pyridinedicarboxylic Acid (Analyte)This compound (Internal Standard)Rationale for Use
Molecular Formula C₇H₅NO₄[7][8]C₇H₂D₃NO₄Identical elemental composition (excluding isotopes) ensures identical chemical reactivity.
Monoisotopic Mass 167.0219 Da[7]~170.0407 DaThe mass difference (~3 Da) allows for unambiguous detection without cross-signal interference.
Polarity & pKa IdenticalIdenticalEnsures identical behavior during sample extraction and chromatographic separation (co-elution).
Ionization Efficiency Nearly IdenticalNearly IdenticalGuarantees that both compounds respond similarly to electrospray ionization conditions, making their ratio a stable metric.
The Causality Behind Its Effectiveness
  • Correction for Matrix Effects : Biological matrices like plasma or urine contain numerous endogenous compounds that can co-elute with the analyte and either suppress or enhance its ionization, a phenomenon known as the matrix effect.[2] Because 2,5-PDCA-d3 co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement at the exact same time.[5][6] By calculating the peak area ratio of the analyte to the IS, this effect is effectively normalized.

  • Compensation for Sample Preparation Variability : Losses are inevitable during multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Spiking the sample with 2,5-PDCA-d3 at the very beginning of the workflow ensures that any loss of the analyte is mirrored by a proportional loss of the internal standard.[1] The final analyte/IS ratio remains constant, irrespective of recovery efficiency.

  • Mitigation of Instrument Fluctuation : Minor drifts in instrument performance, such as changes in ion source temperature or detector voltage, can alter signal intensity over the course of an analytical run.[1][4] These fluctuations affect both the analyte and the co-eluting IS simultaneously, preserving the integrity of their ratio.

Experimental Protocols and Methodologies

The following protocols provide a starting point for method development. Researchers should optimize these procedures based on their specific matrix, instrumentation, and desired sensitivity.

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standards is the foundation of quantitative analysis.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5.0 mg of 2,5-Pyridinedicarboxylic Acid and this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., Methanol or DMSO) to the final volume. Ensure complete dissolution using sonication if necessary.

    • Scientist's Note: Using a solvent that is compatible with the initial mobile phase conditions can prevent peak distortion upon injection.

  • Intermediate and Working Standard Solutions:

    • Perform serial dilutions from the primary stock solutions to prepare a series of calibration curve (CC) working solutions containing the analyte.

    • Separately, dilute the 2,5-PDCA-d3 primary stock to create a working internal standard (IS) solution. The concentration of this solution should be chosen to yield a robust and consistent signal in the final sample, typically near the mid-point of the calibration curve's response range.

  • Storage:

    • Store all stock and working solutions at -20°C or lower in tightly sealed containers to prevent evaporation and degradation.

Protocol 2: Sample Preparation and Internal Standard Spiking

This workflow demonstrates a standard protein precipitation (PPT) protocol for plasma samples, a common and effective technique for sample cleanup. The timing of the IS addition is critical for its function.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL of Biological Sample (e.g., Plasma, Urine) into a microcentrifuge tube. spike_is 2. Spike with 10 µL of IS Working Solution (2,5-PDCA-d3). Vortex briefly. sample->spike_is Critical Step: IS added before any cleanup add_ppt 3. Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid. spike_is->add_ppt vortex_incubate 4. Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes. add_ppt->vortex_incubate centrifuge 5. Centrifuge at >12,000 x g for 10 minutes at 4°C. vortex_incubate->centrifuge transfer 6. Transfer supernatant to a clean autosampler vial. centrifuge->transfer inject 7. Inject into LC-MS/MS system. transfer->inject G cluster_quant Data Quantification Logic cluster_areas Peak Integration ms_data Acquired MS Data (Chromatograms) analyte_area Analyte Peak Area (A) ms_data->analyte_area is_area IS Peak Area (IS_A) ms_data->is_area ratio Calculate Peak Area Ratio Ratio = A / IS_A analyte_area->ratio is_area->ratio cal_curve Plot Ratio vs. [Concentration] for Calibration Standards ratio->cal_curve regression Perform Linear Regression y = mx + c cal_curve->regression unknown_conc Calculate Concentration of Unknown Samples regression->unknown_conc

Caption: Logical flow from raw mass spectrometry data to final sample concentration.

Method Validation: A Self-Validating System

A method is considered trustworthy only after its performance characteristics have been thoroughly evaluated. [9][10]The validation process demonstrates that the method is fit for its intended purpose.

Validation Parameter Acceptance Criteria (Typical) Purpose
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix. Ensures the signal being measured is solely from the target compound.
Calibration Curve Linearity (r²) > 0.99. Calibrators within ±15% of nominal (±20% at LLOQ). Demonstrates a predictable relationship between concentration and response ratio.
Accuracy & Precision Replicate QC samples at multiple levels must be within ±15% of nominal value with a precision (%RSD) of <15%. Confirms the closeness of measured results to the true value and the reproducibility of the measurement. [9]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the curve that meets accuracy and precision criteria. Signal-to-noise > 10. Defines the lower boundary of reliable quantification. [11]
Matrix Effect The ratio of analyte response in post-extraction spiked matrix vs. neat solution should be consistent across lots. Quantifies the degree of ion suppression/enhancement caused by the matrix. [2]
Recovery The ratio of analyte response in pre-extraction vs. post-extraction spiked matrix. Measures the efficiency of the extraction process.

| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and highly reliable solution for the quantitative analysis of 2,5-Pyridinedicarboxylic Acid by LC-MS. Its chemical identity with the analyte ensures it effectively compensates for variability in sample preparation, matrix effects, and instrument response. [4][5]By following the structured protocols for preparation, analysis, and rigorous validation outlined in this guide, researchers can achieve data of the highest accuracy and precision, satisfying the stringent requirements of pharmaceutical and bioanalytical development.

References

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  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Chromatographia.
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  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • Li, X. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry. Available at: [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2,5-Pyridinedicarboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,5-Pyridinedicarboxylic Acid (2,5-PDCA), also known as isocinchomeronic acid, in human plasma. Given the compound's relevance in various biological and pathological processes, a robust analytical method is crucial for researchers, clinicians, and drug development professionals. The described protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is streamlined using a protein precipitation procedure. This method has been developed and validated to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability.

Introduction: The Significance of 2,5-Pyridinedicarboxylic Acid Quantification

2,5-Pyridinedicarboxylic Acid (2,5-PDCA) is a dicarboxylic acid with a pyridine backbone, identified as a bioactive molecule with potential roles in various physiological and pathological states. It is a known inhibitor of D-dopachrome tautomerase, a cytokine involved in inflammatory responses, highlighting its potential as a modulator of immune function[1]. The accurate quantification of 2,5-PDCA in biological matrices is therefore essential for pharmacokinetic studies, biomarker discovery, and understanding its role in disease pathways.

Traditional reversed-phase liquid chromatography (RPLC) often struggles to retain highly polar compounds like 2,5-PDCA, leading to poor chromatographic resolution and potential matrix effects. To overcome this analytical challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface[2][3]. This approach not only provides excellent retention for 2,5-PDCA but also enhances sensitivity in electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase promoting efficient solvent desolvation[2].

This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's validation, to ensure its suitability for high-throughput quantitative analysis in a research or clinical setting.

Experimental

Materials and Reagents
  • Analytes and Standards:

    • 2,5-Pyridinedicarboxylic Acid (≥98% purity, Sigma-Aldrich, Cat. No. 100-26-5)

    • 2,5-Pyridinedicarboxylic Acid-(pyridine-d3) (Internal Standard, IS) - Custom synthesis or available from a specialized supplier of stable isotope-labeled compounds.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., from a Milli-Q® system)

    • Formic Acid (LC-MS grade, ≥99%)

    • Ammonium Formate (LC-MS grade)

    • Human Plasma (K2-EDTA anticoagulant, from a certified vendor)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. For this application note, a Sciex QTRAP® 5500 or similar instrument is considered.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2,5-PDCA and its stable isotope-labeled internal standard (IS), 2,5-PDCA-d3, by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Analytical Method and Protocols

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness for removing the bulk of proteins from plasma samples, which is sufficient for this HILIC-based method where early elution of phospholipids reduces their interference.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibrator, QC, or unknown sample).

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to every tube except for the blank matrix samples (to which 200 µL of acetonitrile without IS is added). The addition of the IS early in the process is critical to compensate for variability during sample preparation and analysis[4].

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The choice of HILIC is foundational to this method's success. 2,5-PDCA, being a polar, zwitterionic compound, is poorly retained on traditional C18 columns. HILIC provides robust retention, allowing for effective separation from unretained matrix components and salts, thereby improving data quality and robustness.[3][5]

ParameterCondition
Column SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
5.1
8.0
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity in quantitative analysis.[4] The MRM transitions are selected based on the fragmentation of the precursor ion into stable product ions. For 2,5-PDCA, the primary fragmentation is expected to be the loss of CO₂ (44 Da) from one of the carboxyl groups.[6]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 (GS1) 40 psi
Ion Source Gas 2 (GS2) 65 psi
Collision Gas (CAD) Medium
MRM Transitions See Table below

MRM Transitions and Optimized Parameters:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (V)CXP (V)Comment
2,5-PDCA 166.0122.0-50-22-10Precursor [M-H]⁻ -> Product [M-H-CO₂]⁻
166.078.0-50-35-8Confirming transition
2,5-PDCA-d3 (IS) 169.0125.0-50-22-10Precursor [M-H]⁻ -> Product [M-H-CO₂]⁻

Note: Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized by infusing a standard solution of the analyte and IS to achieve maximum signal intensity for each transition.[7][8]

Method Validation & Performance

The method was validated according to established bioanalytical method validation guidelines.[9] This ensures that the protocol is a self-validating system, providing trustworthy and reproducible results.

Linearity and Range

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL in human plasma. The linear regression analysis of the peak area ratio (analyte/IS) versus concentration yielded a coefficient of determination (r²) > 0.995. A weighting factor of 1/x² was applied.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using four levels of QC samples (Lower Limit of Quantification, Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Precision (%CV) Accuracy (%Bias)
LLOQ 5≤ 10.5± 8.2
Low QC 15≤ 8.9± 6.5
Mid QC 250≤ 6.2± 4.1
High QC 4000≤ 5.5± 3.8

The results demonstrate that the method is both precise and accurate, with %CV and %Bias values well within the accepted limits of ±15% (±20% for LLOQ).

Sensitivity and Selectivity

The Lower Limit of Quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio >10. The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of 2,5-PDCA and its IS in blank plasma samples from multiple sources.

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Plasma Sample (50 µL) s_ppt Add 200 µL Acetonitrile with Internal Standard s_start->s_ppt s_vortex Vortex (30s) s_ppt->s_vortex s_centrifuge Centrifuge (10 min) s_vortex->s_centrifuge s_supernatant Transfer Supernatant s_centrifuge->s_supernatant a_inject Inject (5 µL) s_supernatant->a_inject a_hilic HILIC Separation a_inject->a_hilic a_ms ESI-MS/MS Detection (MRM Mode) a_hilic->a_ms d_integrate Peak Integration a_ms->d_integrate d_quant Quantification (Calibration Curve) d_integrate->d_quant d_report Report Results d_quant->d_report

Caption: LC-MS/MS workflow for 2,5-PDCA quantification.

Logical Relationship of Method Components

logic Analyte 2,5-PDCA (Polar) Method LC-MS/MS Analyte->Method requires HILIC HILIC Chromatography Analyte->HILIC suitable for RPLC Reversed-Phase LC Analyte->RPLC unsuitable for Method->HILIC employs ESI_Neg Negative ESI Method->ESI_Neg employs MRM MRM Detection Method->MRM employs Good_Retention Good Retention HILIC->Good_Retention provides Poor_Retention Poor Retention RPLC->Poor_Retention High_Sensitivity High Sensitivity ESI_Neg->High_Sensitivity achieves MRM->High_Sensitivity achieves High_Selectivity High Selectivity MRM->High_Selectivity achieves

Caption: Rationale for key methodological choices.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, robust, and high-throughput solution for the quantification of 2,5-Pyridinedicarboxylic Acid in human plasma. The strategic use of HILIC ensures effective chromatography for this polar analyte, while tandem mass spectrometry offers exceptional sensitivity and selectivity. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This fully validated method is fit for purpose and can be confidently implemented by researchers and drug development professionals for pharmacokinetic assessments, clinical biomarker studies, and other applications requiring accurate measurement of 2,5-PDCA.

References

  • Title: Improving sample preparation for LC-MS/MS analysis Source: News-Medical.Net URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Chromatography A (via PubMed Central) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: Molecules (MDPI) URL: [Link]

  • Title: Development of a hydrophilic liquid interaction chromatography-high-performance liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis and pharmacokinetic studies on bioactive pyridines in human plasma and urine after coffee consumption Source: Analytical Chemistry (via PubMed) URL: [Link]

  • Title: Simultaneous quantitative analysis of isobars by tandem mass spectrometry from unresolved chromatographic peaks Source: Journal of Mass Spectrometry (via PubMed) URL: [Link]

  • Title: Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples Source: Journal of Agricultural and Food Chemistry (via PubMed) URL: [Link]

  • Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

  • Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: Genes (via PubMed Central) URL: [Link]

  • Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry Source: Journal of Chromatography B (via PubMed Central) URL: [Link]

  • Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation Source: PLOS ONE (via PubMed Central) URL: [Link]

  • Title: Development of an SRM Transition Source: IonSource URL: [Link]

  • Title: 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase Source: Structure (via PubMed) URL: [Link]

  • Title: Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths Source: ResearchGate URL: [Link]

  • Title: Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS Source: The Journal of Applied Laboratory Medicine (via PubMed) URL: [Link]

  • Title: Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine Source: Clinical Chemistry (via PubMed) URL: [Link]

  • Title: How to choose optimal collision energy (CE) for MRM transition? Source: ResearchGate URL: [Link]

Sources

Application Note & Protocol: High-Precision Quantification of 2,5-Pyridinedicarboxylic Acid in Human Plasma using Isotope Dilution Mass Spectrometry with 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

In the realms of drug development and clinical research, the accurate quantification of endogenous molecules and therapeutic agents in biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision.[1][2][3][4] The power of IDMS lies in the use of a stable isotope-labeled internal standard (SIL-IS), a near-perfect mimic of the analyte of interest. This internal standard co-elutes with the analyte and experiences identical ionization and matrix effects, thereby correcting for variations in sample preparation and instrument response.[5][6]

This application note details a robust and validated method for the quantification of 2,5-Pyridinedicarboxylic Acid (2,5-PDCA) in human plasma using its deuterated analog, 2,5-Pyridinedicarboxylic Acid-d3 (2,5-PDCA-d3), as the internal standard. 2,5-PDCA, also known as isocinchomeronic acid, is a molecule of growing interest due to its biological activities, including its role as a selective inhibitor of D-dopachrome tautomerase, making it a potential biomarker and therapeutic target.[7][8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the precise measurement of 2,5-PDCA in a complex biological matrix.

Principle of the Method

The fundamental principle of this assay is the addition of a known quantity of 2,5-PDCA-d3 to a plasma sample.[10][11][12] The sample is then subjected to a protein precipitation extraction to remove larger molecules. The resulting extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte (2,5-PDCA) and the internal standard (2,5-PDCA-d3) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2,5-Pyridinedicarboxylic Acid (Analyte) C₇H₅NO₄167.12[13]
This compound (Internal Standard) C₇D₃H₂NO₄170.14[14]

Experimental Protocol

Materials and Reagents
  • Analytes and Internal Standards:

    • 2,5-Pyridinedicarboxylic Acid (≥98% purity) (e.g., Sigma-Aldrich, CAS 100-26-5)[15]

    • This compound (Isotopic purity ≥98%) (e.g., Toronto Research Chemicals, CAS 1246820-77-8)[14]

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Human plasma (K2-EDTA)

  • Equipment:

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Centrifuge capable of 4°C and >10,000 x g

    • HPLC or UHPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2,5-PDCA and 2,5-PDCA-d3 into separate volumetric flasks.

    • Dissolve in methanol to a final volume of 10 mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 2,5-PDCA primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the 2,5-PDCA-d3 primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure:

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of plasma sample, calibration standard, or QC sample is_spike 2. Add 10 µL of Internal Standard Working Solution (1 µg/mL) plasma->is_spike vortex1 3. Vortex for 30 seconds is_spike->vortex1 ppt 4. Add 200 µL of cold acetonitrile vortex1->ppt vortex2 5. Vortex for 2 minutes ppt->vortex2 centrifuge 6. Centrifuge at 10,000 x g for 10 min at 4°C vortex2->centrifuge supernatant 7. Transfer supernatant to a clean vial centrifuge->supernatant inject 8. Inject 5 µL onto the LC-MS/MS system supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Instrumental Analysis: LC-MS/MS
  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 95
      3.0 95
      3.1 5

      | 4.0 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
      2,5-PDCA 166.1 122.1 100 -15

      | 2,5-PDCA-d3 | 169.1 | 125.1 | 100 | -15 |

    • Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

Rationale for Parameter Selection: The choice of a C18 column provides excellent retention and separation for polar acidic compounds like 2,5-PDCA. The gradient elution ensures efficient separation from endogenous plasma components. ESI in negative mode is selected due to the acidic nature of the carboxyl groups, which readily deprotonate to form [M-H]⁻ ions. The MRM transitions are selected based on the characteristic fragmentation of dicarboxylic acids, which often involves the loss of CO₂ (44 Da).[16] The collision energies are optimized to maximize the signal of the product ions.

Data Analysis and Quantification

The concentration of 2,5-PDCA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used for the calibration curve.

Example Calibration Curve Data:

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347

Method Validation

A comprehensive method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[17][18][19][20] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should be ≤15% (≤20% for the LLOQ).

  • Recovery and Matrix Effect: Evaluated to ensure that the extraction process is efficient and that ionization suppression or enhancement from the plasma matrix is minimal and consistent.

  • Stability: The stability of 2,5-PDCA in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and robust protocol for the quantification of 2,5-Pyridinedicarboxylic Acid in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding applications in clinical research and drug development. The provided protocol, including sample preparation, LC-MS/MS conditions, and validation guidelines, serves as a comprehensive resource for laboratories seeking to implement a reliable bioanalytical method for this emerging molecule of interest.

References

  • De Leenheer, A. P., & Thienpont, L. M. (1992). Applications of isotope dilution-mass spectrometry in clinical chemistry, pharmacokinetics, and toxicology. Mass spectrometry reviews, 11(4), 249-307.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link]

  • PubChem. 2,5-Pyridinedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 307-317.e5. [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 11(8), 732-741.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

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Title: Tracing Xenobiotic Fates: A Guide to Metabolic Flux Analysis Using 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Author's Foreword

Metabolic Flux Analysis (MFA) has traditionally been the domain of central carbon metabolism, utilizing tracers like ¹³C-glucose and ¹³C-glutamine to map the intricate flow of nutrients within a cell.[1][2] However, the principles of stable isotope tracing are broadly applicable and offer powerful solutions for challenges in pharmacology and toxicology. This guide ventures into a novel application: the use of deuterium-labeled xenobiotics to elucidate their metabolic pathways and quantify their transformation rates.

Here, we introduce 2,5-Pyridinedicarboxylic Acid-d3 (2,5-PDCA-d3) as a probe to study the metabolism of pyridine-containing compounds, a structural motif common in pharmaceuticals and environmental agents. The strategic placement of three deuterium atoms on the pyridine ring provides a stable, heavy signature for mass spectrometry-based detection, allowing us to track the parent molecule and its downstream metabolites with high sensitivity.[][4] This application note will provide the theoretical grounding, practical protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to leverage this innovative approach.

Part 1: The Scientific Foundation

The Principle of Isotope Tracing in Metabolic Analysis

Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a biological system.[5] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA provides a dynamic view of pathway activity.[6] The core of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as ¹³C or ²H (deuterium), into a biological system at a steady state.[7][8] As the labeled substrate is processed by cellular enzymes, the isotope is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes across the metabolic network using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can computationally deduce the intracellular fluxes that produced those specific labeling patterns.[2][9]

The Unique Advantages of Deuterium Labeling

While ¹³C is the workhorse for carbon-centric pathways, deuterium labeling offers distinct advantages, particularly in drug metabolism studies.[][10]

  • The Kinetic Isotope Effect (KIE): A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[11] Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed more slowly if that hydrogen is replaced with deuterium. This phenomenon, the KIE, is a powerful mechanistic tool.[11] By observing a slower metabolic rate for a deuterated compound compared to its non-deuterated analog, we can identify specific metabolic "soft spots" and pinpoint rate-limiting steps in a degradation pathway.

  • High Signal-to-Noise Ratio: Deuterium is naturally rare. This low natural abundance minimizes background noise in mass spectrometry, enabling highly sensitive detection and quantification of the labeled tracer and its metabolic products.[]

  • Tracing Hydrogen Atoms: Deuterium allows for the direct tracing of hydrogen atoms through metabolic reactions, providing insights into redox processes and enzymatic mechanisms that are invisible to carbon tracers.

This compound as a Novel Tracer

2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid) is a derivative of pyridine.[12][13] While it has been identified as a selective inhibitor of D-dopachrome tautomerase,[14] its role as a metabolic substrate is less explored in mammalian systems. However, its structure is representative of a class of compounds relevant to xenobiotic metabolism.

We propose using 2,5-PDCA-d3 to probe the activity of pathways responsible for degrading pyridine-containing drugs or environmental compounds. The degradation of such aromatic rings often involves oxidative processes catalyzed by cytochrome P450 enzymes, which could be subject to a significant KIE.

The hypothetical metabolic fate of 2,5-PDCA could involve hydroxylation followed by ring cleavage, ultimately feeding into central carbon metabolism. By tracking the M+3 signature of the deuterated pyridine ring, we can identify novel metabolites and quantify the flux through this xenobiotic degradation pathway.

PDCA_d3 2,5-PDCA-d3 (M+3) OH_PDCA_d3 Hydroxylated PDCA-d3 (M+3) PDCA_d3->OH_PDCA_d3 Cytochrome P450 (Potential KIE) Ring_Cleavage_Product_d3 Ring Cleavage Product-d3 (M+3) OH_PDCA_d3->Ring_Cleavage_Product_d3 Dioxygenase TCA_Intermediates TCA Cycle Intermediates Ring_Cleavage_Product_d3->TCA_Intermediates Further Processing

Caption: Hypothetical metabolic pathway for this compound (2,5-PDCA-d3).

Part 2: Experimental Design and Protocols

This section provides a detailed, step-by-step protocol for conducting a steady-state metabolic flux analysis experiment in mammalian cell culture using 2,5-PDCA-d3.

Experimental Workflow Overview

The workflow is a multi-stage process that demands precision at each step to ensure data integrity.

node_design 1. Experimental Design (Tracer Conc. & Time) node_culture 2. Cell Culture (Reach Isotopic Steady State) node_design->node_culture node_quench 3. Rapid Quenching (Arrest Metabolism) node_culture->node_quench node_extract 4. Metabolite Extraction (Polar & Non-Polar Phases) node_quench->node_extract node_lcsms 5. LC-MS/MS Analysis (HILIC & High-Res MS) node_extract->node_lcsms node_data 6. Data Analysis (MID Calculation & Flux Modeling) node_lcsms->node_data

Caption: General experimental workflow for MFA using 2,5-PDCA-d3.

Detailed Protocol: Steady-State MFA in Hepatocyte Cell Culture

This protocol is designed for adherent human hepatocyte cells (e.g., HepG2), as the liver is a primary site of xenobiotic metabolism.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Standard cell culture medium (e.g., DMEM) and supplements

  • This compound (Tracer)

  • 2,5-Pyridinedicarboxylic Acid (Unlabeled standard)

  • Culture plates (6-well or 12-well)

  • Quenching Solution: -80°C 80% Methanol / 20% Water

  • Extraction Solvent: 80% Methanol / 20% Water

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with HILIC column

Protocol Steps:

  • Cell Seeding and Growth:

    • Seed HepG2 cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of the experiment.

    • Causality: Reaching a consistent confluency ensures a reproducible cell number and metabolic state across replicates, which is critical for flux calculations.

  • Tracer Introduction and Labeling:

    • Prepare custom DMEM where the standard nutrient being replaced or supplemented is your tracer. For this xenobiotic study, supplement standard DMEM with 2,5-PDCA-d3 to a final concentration of 10-100 µM (this must be optimized).

    • Aspirate the old medium and replace it with the tracer-containing medium.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically 12-24 hours for mammalian cells but should be empirically determined.

    • Causality: Reaching isotopic steady state means the labeling pattern of intracellular metabolites is no longer changing over time. This is a prerequisite for most MFA modeling software.[2]

  • Rapid Metabolic Quenching:

    • Place the culture plates on a floating rack in a dry ice/ethanol slurry to cool the plate bottom instantly.

    • Aspirate the medium as quickly as possible.

    • Immediately add 1 mL of ice-cold (-80°C) quenching solution to each well.

    • Transfer the plates to a -80°C freezer for at least 15 minutes.

    • Causality: Metabolism is extremely fast. Quenching must arrest all enzymatic activity in milliseconds to preserve the in vivo isotopic labeling patterns. Failure to do so will lead to inaccurate flux measurements.

  • Metabolite Extraction:

    • Scrape the frozen cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the extracted polar metabolites.

    • Store extracts at -80°C until analysis.

    • Causality: Using an 80% methanol solution effectively lyses cells and precipitates proteins while solubilizing small molecule metabolites, providing a clean extract for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system.

    • Chromatography: Employ a HILIC (hydrophilic interaction liquid chromatography) method, as 2,5-PDCA and its likely metabolites are polar.[2]

    • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass of different isotopologues.

    • Acquire data in full scan mode to search for unknown metabolites and in targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode for quantifying the M+0 and M+3 species of 2,5-PDCA and its predicted metabolites.

    • Causality: High-resolution MS is essential to resolve the small mass difference between isotopologues and to distinguish them from other co-eluting compounds.

Part 3: Data Analysis and Interpretation

Mass Isotopologue Distribution (MID) Analysis

The raw mass spectrometry data must be processed to determine the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.).

  • Data Processing: Use software to extract ion chromatograms for each isotopologue of 2,5-PDCA and any identified metabolites.

  • Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C, ¹⁵N, and other isotopes.

  • Tabulation: Summarize the corrected MIDs in a table.

Table 1: Hypothetical Mass Isotopologue Distribution Data

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)
2,5-PDCA 5.21.10.593.2
Metabolite A 48.62.51.347.6
Metabolite B 95.13.51.00.4
  • Interpretation of Table 1:

    • 2,5-PDCA: The high abundance of M+3 (93.2%) confirms the successful uptake of the tracer.

    • Metabolite A: Has a significant M+3 peak (47.6%), indicating it is a direct downstream product of 2,5-PDCA that has retained the deuterated pyridine ring.

    • Metabolite B: Shows almost no M+3 enrichment, suggesting it is either not derived from 2,5-PDCA or is formed from a fragment of the tracer that has lost the deuterium labels.

Computational Flux Estimation

The final step is to use the measured MIDs and any measured extracellular flux rates (e.g., tracer uptake rate) as inputs for MFA software (e.g., INCA, 13CFLUX2).[2]

  • Model Construction: A metabolic network model that includes the hypothetical pathway for 2,5-PDCA degradation must be constructed.

  • Flux Fitting: The software uses an iterative algorithm to find the set of intracellular flux values that best reproduces the experimentally measured MID data.

  • Statistical Validation: A goodness-of-fit analysis (e.g., chi-squared test) is performed to ensure the model is a valid representation of the data. Confidence intervals for each estimated flux are calculated to assess the precision of the results.[15][16]

The output will be a quantitative flux map, providing numerical values for the rate of each reaction in the xenobiotic degradation pathway, offering unprecedented insight into the metabolic fate of the compound.

References

  • Wiechert, W. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 62(6), 739-750. [Link][9]

  • Sauer, U. (2007). 13C-based metabolic flux analysis.
  • Zhang, J., & Antoniewicz, M. R. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Molecular Biology, 1779, 141-158. [Link][6]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652. [Link][17]

  • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2857-2884. [Link][15][18]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 52-60. [Link][16]

  • Wiechert, W., Möllney, M., Petersen, S., & de Graaf, A. A. (1999). A universal framework for 13C metabolic flux analysis. Metabolic Engineering, 1(2), 129-151.
  • Young, J. D. (2011). 13C metabolic flux analysis: a practical guide. Methods in Molecular Biology, 708, 175-200.
  • Amador, A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. [Link][19]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. [Link][14]

  • Human Metabolome Database. (2012). Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161). Retrieved from [Link]

  • Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link][12]

  • Zhang, Y., et al. (2023). Syntheses and studies of deuterated Imidazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry, 89, 117351. [Link][20]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link][10]

  • Bultinck, P. (2019). Applications of Deuterium in Medicinal Chemistry. Request PDF. [Link][21]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 52-60.[16]

  • Zhang, J., et al. (2018). 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. Frontiers in Microbiology, 9, 239. [Link][22]

  • de Carvalho, L. P. S., et al. (2010). 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria which Requires Isocitrate Lyase and Carbon Dioxide Fixation. PLOS Pathogens, 6(7), e1000992. [Link][23]

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Application Notes and Protocols: Utilizing 2,5-Pyridinedicarboxylic Acid-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Quantitative Cellular Analysis

Metabolomics and cellular signaling research demand the highest levels of analytical precision. The quantification of endogenous small molecules in complex biological matrices, such as cell lysates and culture media, is fraught with challenges including ion suppression, extraction inefficiencies, and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues, providing a robust framework for accurate and reproducible quantification.[1][2][3][4] 2,5-Pyridinedicarboxylic Acid-d3 (d3-2,5-PDCA) serves as an ideal SIL-IS for its non-labeled counterpart, 2,5-Pyridinedicarboxylic Acid (2,5-PDCA), a molecule of growing interest in various biological contexts.

2,5-PDCA, also known as isocinchomeronic acid, is a pyridinedicarboxylic acid isomer with diverse biological activities.[5][6] It has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses, making it a valuable tool for studying the D-DT/CD74 signaling axis.[7][8] Furthermore, analogs of pyridinedicarboxylic acids are known to interact with key enzymes in metabolic pathways, such as quinolinate phosphoribosyltransferase (QPRT), an enzyme in the kynurenine pathway which is crucial for de novo NAD+ synthesis.[9][10][11][12] Given that the kynurenine pathway is implicated in a range of pathologies from neurodegenerative diseases to cancer, the ability to accurately quantify metabolites like 2,5-PDCA is of paramount importance.[13][14][15][16][17]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of d3-2,5-PDCA in cell culture experiments. The protocols herein are designed to ensure data integrity and are grounded in established principles of analytical chemistry and cell biology.

I. Foundational Knowledge: Understanding the "Why"

A. The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The core principle behind using d3-2,5-PDCA is SID-MS. This technique relies on the addition of a known quantity of the isotopically labeled analyte (the internal standard) to a sample at the earliest possible stage of analysis. Because d3-2,5-PDCA is chemically identical to the endogenous 2,5-PDCA, it behaves identically during sample preparation, extraction, and chromatographic separation.[1][4] However, due to the mass difference imparted by the three deuterium atoms, it can be distinguished from the endogenous analyte by a mass spectrometer.

Any loss of analyte during the experimental workflow will be mirrored by a proportional loss of the internal standard. Therefore, by measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, one can calculate the precise concentration of the endogenous analyte, effectively normalizing for any experimental variability.

B. Biological Significance of 2,5-Pyridinedicarboxylic Acid

2,5-Pyridinedicarboxylic acid and its derivatives are implicated in several key biological processes:

  • Enzyme Inhibition: As an analog of quinolinic acid, it can inhibit QPRT, a rate-limiting enzyme in the kynurenine pathway that converts quinolinic acid to nicotinic acid mononucleotide, a precursor for NAD+.[9][10][11] Dysregulation of this pathway is linked to various chronic diseases.[16]

  • Cytokine Modulation: It has been shown to be a highly selective inhibitor of D-dopachrome tautomerase (D-DT/MIF-2), a pro-inflammatory cytokine, without significantly affecting its homolog, macrophage migration inhibitory factor (MIF).[7][8] This makes it a valuable probe for dissecting the specific roles of D-DT in inflammatory and oncological disease models.

  • Antiviral and Neuroprotective Potential: Derivatives of 2,5-pyridinedicarboxylic acid have been investigated for their antiviral properties and potential neuroprotective effects.[18][19][20][21][][23]

II. Experimental Design & Protocols

A. Materials and Reagents
Material/ReagentRecommended SupplierCatalog Number (Example)Notes
This compoundSanta Cruz Biotechnologysc-224403Confirm isotopic purity from CoA.
2,5-Pyridinedicarboxylic AcidSigma-Aldrich134591For standard curve generation.
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092Select based on cell line requirements.
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated, lot-tested.
Penicillin-StreptomycinGibco15140122Standard cell culture antibiotic.
Trypsin-EDTAGibco25200056For cell detachment.
Phosphate-Buffered Saline (PBS)Gibco10010023Sterile, pH 7.4.
Acetonitrile (ACN), LC-MS GradeFisher ScientificA955-4For protein precipitation/extraction.
Formic Acid, LC-MS GradeFisher ScientificA117-50Mobile phase modifier.
Water, LC-MS GradeFisher ScientificW6-4For mobile phase preparation.
96-well cell culture platesCorning3596For cell seeding and treatment.
Deep-well platesEppendorf951033503For sample collection and extraction.
B. Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to quantitative analysis. Using high-purity solvents and precise pipetting techniques minimizes error. Stock solutions are prepared in a non-aqueous solvent to ensure stability and solubility, while working solutions are diluted in an aqueous buffer compatible with the cell culture medium.

Step-by-Step Protocol:

  • d3-2,5-PDCA Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of LC-MS grade methanol or DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) in amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store at -20°C.

  • 2,5-PDCA (Unlabeled) Stock Solution (1 mg/mL):

    • Follow the same procedure as for the d3-labeled compound.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • On the day of the experiment, thaw one aliquot of the d3-2,5-PDCA stock solution.

    • Dilute 10 µL of the 1 mg/mL stock into 990 µL of PBS to create a 10 µg/mL intermediate stock.

    • Further dilute 100 µL of the 10 µg/mL intermediate stock into 900 µL of PBS to yield the 1 µg/mL IS working solution. This solution will be used to spike samples.

  • Calibration Standard Working Solutions:

    • Perform a serial dilution of the unlabeled 2,5-PDCA stock solution in cell culture medium (without cells) to create a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

    • These standards will be processed in the same manner as the experimental samples to generate the calibration curve.

C. Protocol 2: Cell Culture and Treatment

Rationale: This protocol outlines a general procedure for treating adherent cells. The cell seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment and harvest. A time-course or dose-response experiment is recommended to determine optimal treatment conditions.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare treatment solutions by diluting the unlabeled 2,5-PDCA stock solution into fresh cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with 100 µL of the treatment medium or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

D. Protocol 3: Sample Collection and Extraction

Rationale: The goal of this step is to efficiently lyse the cells and precipitate proteins while ensuring the recovery of both the analyte and the internal standard. Cold acetonitrile is a common and effective solvent for this purpose, as it simultaneously extracts small molecules and denatures proteins.

Step-by-Step Protocol:

  • Sample Collection:

    • Cell Lysate: After incubation, place the 96-well plate on ice. Aspirate the medium. Wash the cells once with 150 µL of ice-cold PBS. Aspirate the PBS completely.

    • Conditioned Medium: If analyzing secreted metabolites, collect the 100 µL of medium from each well into a separate deep-well plate.

  • Internal Standard Spiking:

    • Add 10 µL of the 1 µg/mL IS working solution to each sample (both lysate wells and collected medium). This results in a final IS concentration of 100 ng/mL, assuming a 100 µL final volume.

  • Extraction (Protein Precipitation):

    • For Cell Lysate: Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid directly to the washed cell monolayer.

    • For Conditioned Medium: Add 300 µL of ice-cold acetonitrile (3:1 ratio of ACN to medium) to each well of the deep-well plate containing the collected medium and IS.

    • Seal the plates and vortex vigorously for 2 minutes.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification:

    • Centrifuge the plates at 4000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the extracted metabolites) to a new 96-well plate for LC-MS analysis.

III. Analytical Methodology: LC-MS/MS Quantification

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for accurate quantification. A reversed-phase C18 column is typically suitable for separating pyridinedicarboxylic acids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard.

A. Suggested LC-MS/MS Parameters
ParameterSettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for polar acidic compounds.
Mobile Phase AWater + 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient5% B to 95% B over 5 minutesA generic gradient; must be optimized for specific system and isomers.[24][25]
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp40°CImproves peak shape and reproducibility.
Injection Volume5 µLDependent on instrument sensitivity.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveGood ionization efficiency for pyridine-containing compounds.
MRM Transitions2,5-PDCA: Q1: 168.0 -> Q3: 124.0d3-2,5-PDCA: Q1: 171.0 -> Q3: 127.0
Collision EnergyOptimize experimentallyThe voltage required to achieve optimal fragmentation of the precursor ion.
Dwell Time100 msBalances signal intensity with the number of points across a peak.
B. Data Analysis and Interpretation
  • Generate a Calibration Curve: Plot the peak area ratio (Area of 2,5-PDCA / Area of d3-2,5-PDCA) against the concentration of the unlabeled standards. Perform a linear regression with a 1/x or 1/x² weighting. The R² value should be >0.99.

  • Quantify Unknowns: Calculate the peak area ratio for each unknown sample. Use the regression equation from the calibration curve to determine the concentration of 2,5-PDCA in the sample.

  • Normalization: The resulting concentration can be normalized to cell number or total protein content (determined from a parallel plate) to account for variations in cell density.

IV. Visualizing the Workflow and Underlying Biology

A. Experimental Workflow Diagram

The following diagram illustrates the complete experimental process from cell culture to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis prep_stock Prepare Stock Solutions (d3-PDCA & PDCA) treat Treat Cells with 2,5-PDCA (Dose-Response/Time-Course) prep_stock->treat prep_cells Seed Cells in 96-well Plate prep_cells->treat collect Collect Lysate/ Conditioned Medium treat->collect spike Spike with d3-PDCA Internal Standard collect->spike extract Protein Precipitation & Extraction (ACN) spike->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (MRM Mode) transfer->lcms quant Quantification using Calibration Curve lcms->quant normalize Normalize Data (to cell count/protein) quant->normalize Kynurenine_Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO QA Quinolinic Acid (Neurotoxic) Kyn->QA Multiple Steps QPRT QPRT QA->QPRT NAD NAD+ (Redox, Energy) QPRT->NAD PDCA 2,5-PDCA (Inhibitor) PDCA->QPRT Inhibition

Caption: Inhibition of QPRT by 2,5-PDCA in the Kynurenine Pathway.

V. Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No/Low Signal for Analyte or IS 1. Poor extraction recovery.2. Incorrect MRM transitions.3. Instrument sensitivity issue.1. Optimize extraction solvent and procedure.2. Confirm MRM transitions by infusing pure standards.3. Check instrument tuning and calibration.
High Variability between Replicates 1. Inconsistent pipetting.2. Cell number variation.3. Incomplete protein precipitation.1. Use calibrated pipettes; practice consistent technique.2. Ensure even cell seeding; normalize to protein/cell count.3. Ensure thorough vortexing and sufficient incubation time for precipitation.
Poor Peak Shape 1. Column degradation.2. Incompatible injection solvent.3. Matrix effects.1. Replace the column or use a guard column.2. Ensure final sample solvent is similar to the initial mobile phase.3. Dilute the sample; optimize chromatographic separation.
IS and Analyte Peaks Do Not Co-elute 1. Isotopic effect (rare but possible with extensive deuteration).2. Different chemical forms.1. This is generally not an issue with only 3 deuterium atoms but requires confirmation during method development. [26]2. Ensure both compounds are in the same salt form.

VI. Conclusion

The use of this compound as an internal standard is indispensable for the accurate quantification of its endogenous counterpart in cell culture experiments. By adhering to the principles of stable isotope dilution and following the detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data. This enables a more precise understanding of the biological roles of 2,5-PDCA in cellular metabolism and signaling, particularly in the context of the kynurenine pathway and D-DT-mediated inflammation. Careful experimental design, meticulous sample preparation, and optimized LC-MS/MS analysis are the cornerstones of success in this quantitative endeavor.

References

  • Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid. PubMed. Available from: [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. Available from: [Link]

  • Biosynthesis of 2,5-pyridinedicarboxylate from glucose via p-aminobenzoic acid in Escherichia coli. PubMed. Available from: [Link]

  • Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation. PubMed. Available from: [Link]

  • CAS No : 1246820-77-8| Chemical Name : this compound. Pharmaffiliates. Available from: [Link]

  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available from: [Link]

  • Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation. PMC - NIH. Available from: [Link]

  • The crystal structure of human quinolinic acid phosphoribosyltransferase in complex with its inhibitor phthalic acid. R Discovery. Available from: [Link]

  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. PubMed. Available from: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • Effects of inhibitors on quinolinate phosphoribosyltransferase (QPRT). ResearchGate. Available from: [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. Available from: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • 2,5-Pyridinedicarboxylic acid. SIELC Technologies. Available from: [Link]

  • Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. Available from: [Link]

  • Generation of pyridine-dicarboxylic acid bioproducts (in green) via... ResearchGate. Available from: [Link]

  • Phytochemical treatments target kynurenine pathway induced oxidative stress. ResearchGate. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ijcrt.org. Available from: [Link]

  • Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. MDPI. Available from: [Link]

  • The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? PubMed. Available from: [Link]

  • Crosstalk between Tryptophan Metabolism via Kynurenine Pathway and Carbohydrate Metabolism in the Context of Cardio-Metabolic Risk—Review. MDPI. Available from: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? acclab.com. Available from: [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. eScholarship.org. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemasslabs.com. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. Available from: [Link]

  • 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493. PubChem. Available from: [Link]

  • How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? ResearchGate. Available from: [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available from: [Link]

  • 2,5-Pyridinedicarboxylic acid. NIST WebBook. Available from: [Link]

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Utilizing 2,5-Pyridinedicarboxylic Acid-d3 for Advanced Tracer-Based Studies in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 2,5-Pyridinedicarboxylic Acid-d3 (2,5-PDCA-d3) as a stable isotope tracer in biological research. 2,5-Pyridinedicarboxylic Acid, also known as isocinchomeronic acid, is a bioactive molecule recognized for its high selectivity as an inhibitor of D-dopachrome tautomerase (D-DT), a cytokine implicated in various inflammatory diseases[1]. The deuterated analog, 2,5-PDCA-d3, serves as an invaluable tool for researchers in pharmacology, metabolomics, and drug development. Its primary utility lies in its function as an internal standard for precise quantification of the unlabeled (d0) compound and as a tracer to elucidate its metabolic fate. This document outlines the core principles of stable isotope labeling, details step-by-step protocols for mass spectrometry-based analysis, and explains the rationale behind key experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for a Deuterated Tracer

Stable isotope tracers are fundamental to modern biological and pharmacological research as they are innocuous and can be safely used in vivo[2]. The incorporation of deuterium (²H), a stable isotope of hydrogen, into a molecule like 2,5-PDCA creates a "heavy" version of the compound. This mass shift is the cornerstone of its utility.

The Causality Behind the Choice: The key advantage of using 2,5-PDCA-d3 is that its physicochemical properties are nearly identical to the endogenous or therapeutic "light" (d0) version. It will exhibit the same chromatographic retention time, ionization efficiency, and, for the most part, biological activity. However, it is easily distinguished by its increased mass-to-charge ratio (m/z) in a mass spectrometer. This allows for:

  • Precise Quantification: By adding a known amount of 2,5-PDCA-d3 as an internal standard (IS) to a biological sample, any sample loss during extraction or variability in instrument response will affect both the d0-analyte and the d3-IS equally. The ratio of their signals remains constant, enabling highly accurate and precise quantification.

  • Metabolic Fate Tracking: When a biological system is dosed with 2,5-PDCA-d3, any subsequent metabolites will retain the deuterium label. This "tag" allows for the confident identification of novel metabolites from a complex biological background, as they will exhibit the same characteristic mass shift.

Physicochemical Properties

To effectively design experiments, it is crucial to understand the properties of both the tracer and the analyte.

Property2,5-Pyridinedicarboxylic Acid (d0)This compound (d3)Rationale for Comparison
Synonyms Isocinchomeronic Acid[3][4][5]Isocinchomeronic Acid-d3[6]Ensures correct compound identification.
CAS Number 100-26-5[4][5][7][8]1246820-77-8[6]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₇H₅NO₄[3][4][8]C₇D₃H₂NO₄[6]Defines the elemental composition and location of isotopes.
Molecular Weight 167.12 g/mol [3][4][8]170.14 g/mol [6]The +3 Da mass shift is the basis for MS detection.

Application I: Pharmacokinetic Analysis using 2,5-PDCA-d3 as an Internal Standard

Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification is paramount. Here, we describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol using 2,5-PDCA-d3 as an ideal internal standard for quantifying the unlabeled drug.

Workflow for Quantitative Bioanalysis

This workflow ensures that the internal standard is introduced early to account for downstream variability, a principle of a self-validating system.

pk_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Lysate) Spike Spike with Known Amount of 2,5-PDCA-d3 (IS) Sample->Spike Precip Protein Precipitation (e.g., Cold Acetonitrile) Spike->Precip Supernatant Collect Supernatant Precip->Supernatant LC Chromatographic Separation (e.g., C18 Column) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Standard Curve Interpolation Ratio->Curve Result Final Concentration (ng/mL) Curve->Result

Caption: Workflow for quantifying 2,5-PDCA using its deuterated analog as an internal standard.

Protocol 1: LC-MS/MS Quantification of 2,5-PDCA in Human Plasma

Principle: This protocol employs a protein precipitation extraction, which is fast and effective for removing the majority of interfering proteins. The deuterated internal standard is added prior to precipitation. Separation is achieved via reversed-phase chromatography, and detection uses tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific fragmentation of a specific parent ion.

Materials:

  • Human Plasma (K₂EDTA)

  • 2,5-Pyridinedicarboxylic Acid (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Water, LC-MS Grade

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Standard & IS Preparation:

    • Prepare a 1 mg/mL stock solution of both analyte and IS in 50:50 ACN:Water.

    • Create a working IS solution of 100 ng/mL in 50:50 ACN:Water.

    • Prepare a set of calibration standards by serial dilution of the analyte stock solution.

  • Sample Extraction (The Self-Validating Step):

    • Aliquot 50 µL of plasma sample, calibration standard, or blank plasma into a microcentrifuge tube.

    • Expert Insight: Add 10 µL of the 100 ng/mL IS working solution to every tube except the blank. This early addition is critical for ensuring the IS accurately reflects the analyte's behavior during extraction.

    • Add 200 µL of cold (4°C) Acetonitrile containing 0.1% FA to each tube. The cold ACN enhances the efficiency of protein precipitation.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Rationale: The following conditions are a starting point. The gradient and column choice are designed to retain and resolve the polar dicarboxylic acid, while the MS parameters are chosen for maximum sensitivity and specificity.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (d0) Q1: 166.1 m/z → Q3: 122.1 m/z
MRM Transition (d3) Q1: 169.1 m/z → Q3: 125.1 m/z
  • Data Analysis:

    • Integrate the peak areas for both the analyte (d0) and the internal standard (d3).

    • Calculate the Peak Area Ratio (PAR) = Area(d0) / Area(d3).

    • Plot a calibration curve of PAR versus the known concentration of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Application II: Elucidating Metabolic Pathways

Beyond quantification, 2,5-PDCA-d3 is a powerful tool for discovering how the compound is modified by biological systems. The deuterium atoms act as a beacon, allowing for the confident identification of metabolites in a complex mixture.

Conceptual Workflow for Metabolite Discovery

This process relies on high-resolution mass spectrometry (HRMS) to detect the tracer and its modified forms with high mass accuracy.

metab_workflow cluster_exp Experiment cluster_analysis LC-HRMS Analysis cluster_data Data Mining & Identification System Biological System (e.g., Hepatocytes, Microsomes) Dose Dose with 2,5-PDCA-d3 System->Dose Extract Metabolite Extraction (e.g., Quenching & Lysis) Dose->Extract LC Chromatographic Separation Extract->LC HRMS High-Resolution MS Scan (e.g., Orbitrap, Q-TOF) LC->HRMS Find Paired Peak Finding (M and M+3 signals) HRMS->Find Predict Predict Biotransformations (e.g., +16 Da for Oxidation) Find->Predict Identify Propose Metabolite Structure Predict->Identify

Caption: Untargeted metabolite identification workflow using a stable isotope tracer.

Protocol 2: In Vitro Metabolite Screening in Human Liver Microsomes (HLM)

Principle: HLMs are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 enzymes. This protocol incubates the d3-tracer with HLMs and necessary cofactors to generate metabolites, which are then identified by searching for the isotopic signature using LC-HRMS.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (Tracer)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile, LC-MS Grade (for quenching)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice:

      • 100 mM Phosphate Buffer (to a final volume of 200 µL)

      • HLMs (to a final concentration of 0.5 mg/mL)

      • 2,5-PDCA-d3 (to a final concentration of 10 µM)

    • Expert Insight: Prepare a parallel control incubation without the NADPH regenerating system. Metabolites appearing only in the +NADPH condition are likely products of P450 metabolism.

    • Pre-warm the mixtures for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for 60 minutes at 37°C with gentle shaking.

  • Reaction Quenching & Extraction:

    • Stop the reaction by adding 400 µL of ice-cold Acetonitrile. This halts enzymatic activity and precipitates the microsomal proteins.

    • Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 10% Acetonitrile for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Use an LC method similar to Protocol 1 to achieve chromatographic separation.

    • Operate the HRMS instrument (e.g., Q-Exactive Orbitrap) in full scan mode from m/z 100-500 in negative ion mode.

    • Resolution should be set to >35,000 to ensure high mass accuracy.

  • Data Analysis and Interpretation:

    • The Trustworthiness Step: The key to this analysis is searching for ion signals that are separated by 3.0188 Da (the mass difference between 3 x ²H and 3 x ¹H).

    • Example: If 2,5-PDCA-d3 (parent) is found at m/z 169.04, search for potential metabolites. A hydroxylated metabolite would involve the addition of an oxygen atom (+15.9949 Da). Therefore, you would search the data for an ion at m/z 185.03 (169.04 - 1.0078 for H + 15.9949 for O). The true power is in running a parallel experiment with unlabeled 2,5-PDCA. The unlabeled hydroxylated metabolite would appear at m/z 182.02. Finding this pair of signals (182.02 and 185.03) in the respective experiments provides very high confidence in the identification.

Technical Considerations

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If a metabolic reaction involves the cleavage of a deuterated C-D bond, the reaction rate may be slightly slower. This is generally a minor issue for quantification (as the IS and analyte behave similarly) but should be considered in metabolic fate studies.

  • Isotopic Purity: Always use a tracer with high isotopic purity (>98%) to minimize signal contribution from unlabeled species.

  • Deuterium Exchange: The deuterium atoms on the aromatic ring of 2,5-PDCA-d3 are chemically stable and not prone to exchange with protons from the solvent under physiological or typical analytical conditions.

Conclusion

This compound is a versatile and powerful tool for modern biological and pharmaceutical research. When used with appropriate mass spectrometric techniques, it enables highly accurate quantification of its unlabeled counterpart and provides a robust method for exploring its metabolic pathways. The protocols and principles outlined in this guide provide a solid foundation for researchers to generate high-quality, reliable, and publishable data.

References

  • Steinhauser, M. L., & Lechene, C. P. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. International Journal of Mass Spectrometry. [Link]

  • Broad Institute. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Broad Institute Publications. [Link]

  • Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PubMed. [Link]

  • Turkevich, J., & Friedman, L. (1948). Determination of position of tracer atom in a molecule; mass spectra of some deuterated hydrocarbons. Journal of the American Chemical Society. [Link]

  • Turkevich, J., Friedman, L., Solomon, E., & Wrightson, F. M. (1948). Determination of Position of Tracer Atom in a Molecule: Mass Spectra of Some Deuterated Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Cheméo. (2026). 2,5-Pyridinedicarboxylic acid. Cheméo. [Link]

  • Noda, S., et al. (2025). Biosynthesis of 2,5-pyridinedicarboxylate from glucose via p-aminobenzoic acid in Escherichia coli. Metabolic Engineering. [Link]

  • Noda, S., et al. (2025). Biosynthesis of 2,5-pyridinedicarboxylate from glucose via p-aminobenzoic acid in Escherichia coli. PubMed. [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure. [Link]

  • Coughlin, C. R., et al. (2016). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease. [Link]

  • Spence, E., et al. (2021). Generation of pyridine-dicarboxylic acid bioproducts (in green) via re-routing of aromatic degradation pathways in R. jostii RHA1. ResearchGate. [Link]

  • Sigma-Aldrich. (2024). 2,5-Pyridinedicarboxylic acid. SLS Ireland. [Link]

  • National Center for Biotechnology Information. (2024). 2,5-Pyridinedicarboxylic acid. PubChem Compound Database. [Link]

  • NIST. (2021). 2,5-Pyridinedicarboxylic acid. NIST Chemistry WebBook. [Link]

  • Danilevičius, P., & Norkus, E. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry. [Link]

  • IARC. (2024). Pyridinecarboxylic acids. Exposome-Explorer. [Link]

  • Li, X., et al. (2025). Dual-mode detection of 2,6-pyridinedicarboxylic acid based on the enhanced peroxidase-like activity and fluorescence property of novel Eu-MOFs. Analytical Letters. [Link]

  • Danilevičius, P., & Norkus, E. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Semantic Scholar. [Link]

  • National Toxicology Program. (2024). 2,5-Pyridinedicarboxylic acid dipropyl ester (136-45-8). Chemical Effects in Biological Systems. [Link]

  • Toronto Research Chemicals. (2024). This compound. Fisher Scientific. [Link]

Sources

Application Note: Advanced Sample Preparation Strategies for the Quantitative Analysis of 2,5-Pyridinedicarboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of sample preparation techniques for the quantitative analysis of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) in complex biological matrices such as plasma and serum. We focus on the critical role of its deuterated analog, 2,5-pyridinedicarboxylic acid-d3, as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Three principal methodologies are explored: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document explains the fundamental principles behind each technique, offers detailed step-by-step protocols, and presents a comparative analysis of their performance, empowering researchers to select the most appropriate method for their analytical objectives.

Introduction: The Analytical Challenge and the Gold Standard Internal Standard

2,5-Pyridinedicarboxylic acid is a molecule of growing interest in various life science research areas.[1][2] Accurate quantification in biological fluids is essential for understanding its physiological or pathological roles. However, biological matrices like plasma and serum are complex mixtures of proteins, lipids, salts, and other endogenous molecules that can interfere with analysis, causing ion suppression and compromising data quality.

To overcome these challenges, the stable isotope dilution method is the industry's gold standard for quantitative mass spectrometry.[3][4] This technique employs a stable isotope-labeled internal standard (SIL-IS), in this case, This compound . A SIL-IS is chemically identical to the target analyte, ensuring it behaves the same way during sample extraction, chromatography, and ionization.[4][5] Because it is distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it serves as a perfect control, correcting for sample loss during preparation and variability in instrument response.[5][6] The key to a successful assay is adding the SIL-IS at the earliest stage of sample preparation.[6]

This application note details three common yet distinct approaches to preparing biological samples for the analysis of 2,5-pyridinedicarboxylic acid, using its d3-labeled counterpart to ensure the highest level of data integrity.

Core Sample Preparation Techniques

The primary objective of sample preparation is to remove matrix components that interfere with the analysis while efficiently recovering the analyte of interest. The choice of technique represents a trade-off between throughput, selectivity, cost, and the required level of cleanliness.

Protein Precipitation (PPT): The High-Throughput Approach

Principle of Causality: Protein precipitation is the simplest and fastest method for sample cleanup. It relies on the principle that high concentrations of a water-miscible organic solvent, such as acetonitrile or methanol, disrupt the hydration shell around proteins, causing them to denature and precipitate out of the solution.[7] The analyte and the SIL-IS, being small molecules, remain in the supernatant, which can then be directly analyzed. Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in larger particulates that are easier to separate.[7]

Advantages:

  • Speed and Simplicity: Minimal steps make it ideal for high-throughput screening.[8]

  • Cost-Effective: Requires only solvent and basic laboratory equipment.

Limitations:

  • Low Selectivity: While proteins are removed, other endogenous components like phospholipids and salts remain in the supernatant, which are notorious for causing significant matrix effects (ion suppression or enhancement) in LC-MS/MS.[9]

  • Sample Dilution: The addition of a large volume of organic solvent dilutes the sample, which may impact the limit of quantitation (LOQ).

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[8]

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.[9]

  • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow Start 1. Sample Aliquot (e.g., 100 µL Plasma) Add_IS 2. Add IS (2,5-PDCA-d3) Start->Add_IS Spike Add_Solvent 3. Add Precipitation Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex 4. Vortex (60 sec) Add_Solvent->Vortex Mix Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Pellet Proteins Supernatant 6. Collect Supernatant Centrifuge->Supernatant Separate Analysis 7. LC-MS/MS Analysis Supernatant->Analysis Inject

A simple workflow for protein precipitation.
Liquid-Liquid Extraction (LLE): The Balanced Approach

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent.[10] For an acidic analyte like 2,5-pyridinedicarboxylic acid, the extraction efficiency is highly pH-dependent. By acidifying the aqueous sample to a pH well below the analyte's pKa, the carboxylic acid groups become protonated (neutral). This reduces the molecule's polarity, making it preferentially partition into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[11][12] Polar interferences like salts remain in the aqueous phase, while non-polar interferences like lipids are co-extracted.

Advantages:

  • Improved Cleanliness: Provides a significantly cleaner extract than PPT by removing salts and other polar interferences.

  • Concentration Step: The organic solvent can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte.

Limitations:

  • Labor-Intensive: More hands-on time is required compared to PPT.

  • Solvent Use: Requires handling and disposal of larger volumes of organic solvents.

  • Emulsion Formation: Emulsions can form at the liquid-liquid interface, complicating phase separation and potentially reducing recovery.

  • Pipette 100 µL of the biological sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 20 µL of 1% formic acid in water to acidify the sample (target pH < 3).

  • Add 600 µL of ethyl acetate as the extraction solvent.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~500 µL) to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Start 1. Sample + IS Acidify 2. Acidify (pH < 3) Start->Acidify Add_Solvent 3. Add Organic Solvent (e.g., EtOAc) Acidify->Add_Solvent Vortex 4. Vortex (2 min) Add_Solvent->Vortex Partition Centrifuge 5. Centrifuge (Phase Separation) Vortex->Centrifuge Extract 6. Collect Organic Layer Centrifuge->Extract Evaporate 7. Evaporate to Dryness Extract->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis Inject

A multi-step workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE): The High-Selectivity Approach

Principle of Causality: SPE is a chromatographic technique used for sample cleanup and concentration that provides the cleanest extracts.[13][14] For acidic compounds in biological fluids, a non-polar (reversed-phase) extraction on a polymeric sorbent is a robust and effective strategy.[15] The process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water) to prepare it for the aqueous sample.

  • Loading: The pre-treated sample is passed through the sorbent. The analyte and SIL-IS, being less polar in their acidified form, are retained on the non-polar sorbent while highly polar interferences like salts pass through to waste.

  • Washing: A weak organic solvent is used to rinse away remaining moderately polar interferences without dislodging the analyte.

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting it into a clean collection tube.

Advantages:

  • Highest Selectivity: Removes a wide range of interferences, including proteins, salts, and phospholipids, resulting in minimal matrix effects.[15]

  • High Concentration Factor: Allows for significant concentration of the analyte, improving sensitivity.

  • Automation-Friendly: Easily adaptable to 96-well plate formats and automated liquid handling systems.

Limitations:

  • Method Development: Requires more extensive method development to optimize sorbent choice, wash, and elution solvents.

  • Cost: The most expensive of the three techniques due to the cost of SPE cartridges or plates.

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma/serum, 10 µL of the this compound IS, and 200 µL of 1% aqueous formic acid.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., 30 mg polymeric reversed-phase).

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.[16]

  • Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Pretreat 1. Pre-treat Sample (Sample + IS + Acid) Load 4. Load Sample Pretreat->Load Condition 2. Condition Sorbent (Methanol) Equilibrate 3. Equilibrate Sorbent (Water) Condition->Equilibrate Equilibrate->Load Wash 5. Wash Interferences (5% Methanol) Load->Wash Elute 6. Elute Analyte (100% Methanol) Wash->Elute Analyze 7. Dry, Reconstitute, & Analyze Elute->Analyze

The systematic workflow for solid-phase extraction.

Performance Comparison and Method Selection

The validation of bioanalytical methods should adhere to international guidelines to ensure data quality.[17][18] Key parameters include recovery, matrix effect, and precision. The table below provides a typical comparison of the three techniques for the analysis of a small acidic molecule like 2,5-pyridinedicarboxylic acid.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery % 90 - 105%75 - 90%> 90%
Matrix Effect % ¹40 - 70% (High Suppression)15 - 30% (Moderate Suppression)< 15% (Minimal Effect)
Precision (%CV) < 15%< 10%< 5%
Relative Throughput Very HighMediumMedium-High (with automation)
Relative Cost/Sample LowLow-MediumHigh
Best For... Discovery, High-throughput screeningRegulated bioanalysis, improved cleanlinessRegulated bioanalysis, lowest LOQ, maximum data quality

¹Matrix Effect (%) is calculated as (1 - [Peak Area in Post-Extracted Spiked Matrix / Peak Area in Neat Solution]) * 100. A higher value indicates greater ion suppression.

Conclusion and Recommendations

The selection of an appropriate sample preparation technique is fundamental to the success of any quantitative bioanalytical method.

  • Protein Precipitation is a viable option for early-stage discovery or when very high throughput is the primary concern, provided that the use of a SIL-IS can adequately compensate for the expected high matrix effects.

  • Liquid-Liquid Extraction offers a substantial improvement in sample cleanliness over PPT and is a robust choice for many applications, including regulated studies, where it provides a good balance of cost, effort, and data quality.

  • Solid-Phase Extraction stands as the premier technique for achieving the highest data quality. It is the recommended method for assays requiring the lowest limits of quantitation and for pivotal regulated bioanalytical studies where minimizing all sources of analytical variability is paramount.

Regardless of the chosen method, the use of This compound as a stable isotope-labeled internal standard is non-negotiable for achieving reliable and reproducible quantification of endogenous 2,5-pyridinedicarboxylic acid. It must be added at the very first step to accurately track the analyte through the entire preparation and analysis workflow, ensuring the generation of trustworthy and defensible scientific data.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. [Link]

  • BioPharma Services. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. BioPharma Services Inc. [Link]

  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical chemistry, 86(11), 5433–5440. [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. [Link]

  • Filtrous. (2023). Protein Precipitation: A Crucial Step in Sample Preparation. Filtrous. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (2018). 2,5-Pyridinedicarboxylic acid. SIELC. [Link]

  • Spiering, M. M., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Food and Bioproducts Processing, 111, 80-92. [Link]

  • Hawach Scientific. (2023). General Procedure for Solid Phase Extraction. Hawach. [Link]

  • Spiering, M. M., de Roo, G., & van der Wielen, L. A. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Food and Bioproducts Processing, 111, 80-92. [Link]

  • Spiering, M. M., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 209, 893-905. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Spiering, M. M., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 209, 893-905. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • Tadin, A., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414, 4649–4666. [Link]

  • Jorg, M., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Journal of Biological Chemistry, 299(4), 104595. [Link]

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Application Note & Protocol: Sourcing and Qualification of High-Purity 2,5-Pyridinedicarboxylic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The integrity of research, development, and quality control in the pharmaceutical and chemical industries is fundamentally reliant on the quality of its analytical standards. 2,5-Pyridinedicarboxylic acid (CAS 100-26-5), also known as isocinchomeronic acid, is a critical building block and intermediate for antiviral agents, a key ligand in the synthesis of metal-organic frameworks (MOFs), and a bioactive molecule of interest in biochemical research.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing, evaluating, and analytically verifying high-purity standards of 2,5-pyridinedicarboxylic acid to ensure data validity and project success.

Introduction to Analytical Standard Qualification

Therefore, a robust internal qualification process is not a redundant exercise but a mandatory step in good scientific practice. This guide outlines a "trust but verify" methodology, combining rigorous evaluation of supplier documentation with independent, in-house analytical testing.

Section 1: The Critical Path to a Qualified Standard: From Sourcing to Validation

The process of acquiring and qualifying an analytical standard is a systematic workflow designed to mitigate risk and ensure quality. It begins with careful supplier selection and culminates in the release of a fully vetted standard for laboratory use.

Sourcing_Workflow start_end start_end process process decision decision output output fail fail Start Start: Identify Need for 2,5-PDCA Standard A 1. Identify Reputable Suppliers (e.g., Sigma-Aldrich, TCI, Thermo) Start->A B 2. Request & Scrutinize Certificate of Analysis (CoA) A->B C Does CoA meet preliminary specifications? (>98% purity, identity tests performed) B->C D 3. Procure Candidate Lot C->D Yes J Find Alternative Supplier C->J No E 4. Perform In-House Analytical Qualification D->E F Purity by HPLC Identity by NMR Identity by MS E->F G Do all results meet acceptance criteria? F->G H Standard Qualified Release to Laboratory G->H Yes I Reject Lot Contact Supplier G->I No I->A

Caption: Workflow for Sourcing and Qualifying an Analytical Standard.

Supplier Vetting and Documentation Review

The initial step involves identifying and procuring the standard from established chemical suppliers known for providing comprehensive analytical data, such as Sigma-Aldrich, Thermo Scientific Chemicals, or Tokyo Chemical Industry (TCI).[5][6] The cornerstone of supplier documentation is the Certificate of Analysis (CoA) . A thorough CoA is the first indicator of a quality standard.

Deconstructing the Certificate of Analysis (CoA)

The CoA is a legal document that certifies the quality and purity of a specific lot of material. It is essential to scrutinize this document for completeness and to ensure the methods used are appropriate.

Table 1: Essential Components of a High-Quality Certificate of Analysis

ParameterMethod ExampleWhy It's Critical
Identity ¹H NMR, ¹³C NMR, MSConfirms that the molecular structure of the compound is correct. The raw data or a spectrum summary should be available.
Purity Assay HPLC (UV), GC (FID)Provides the purity value as an area percentage. For a high-purity standard, this should be ≥99.5%.
Water Content Karl Fischer TitrationWater is a common impurity that adds weight but not analyte, leading to lower-than-expected concentrations in prepared solutions.
Residual Solvents GC-HeadspaceSolvents from the final crystallization or purification steps can be present and affect the standard's purity and stability.[2]
Appearance Visual InspectionShould conform to expectations. For 2,5-PDCA, this is typically a white to off-white or yellowish powder.[7][8]
Lot Number Unique IdentifierEssential for traceability, linking the physical material to its specific analytical data.

Section 2: In-House Analytical Qualification Protocols

Upon receipt, the analytical standard must be independently tested to verify the claims made on the CoA. This self-validating system ensures the utmost confidence in the material. The following protocols provide a tripartite approach to confirming identity and purity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_conclusion Final Qualification input_node input_node technique_node technique_node data_node data_node result_node result_node Input Received 2,5-PDCA Analytical Standard Prep Accurately weigh and dissolve in appropriate solvent (e.g., DMSO, Mobile Phase) Input->Prep HPLC RP-HPLC-UV Prep->HPLC NMR 1H NMR Prep->NMR MS ESI-MS Prep->MS Data_HPLC Chromatogram: Area % of main peak and impurities HPLC->Data_HPLC Data_NMR Spectrum: Chemical shifts, integration, splitting NMR->Data_NMR Data_MS Mass Spectrum: [M+H]+ ion m/z MS->Data_MS Result Purity, Identity, and Molecular Weight Confirmed? Data_HPLC->Result Data_NMR->Result Data_MS->Result

Caption: The tripartite workflow for analytical verification.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: This method separates 2,5-pyridinedicarboxylic acid from potential organic impurities based on polarity. A C18 column provides a non-polar stationary phase. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better retention and sharp, symmetrical peaks. UV detection is effective due to the aromatic pyridine ring.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2,5-pyridinedicarboxylic acid standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.

  • Injection: Inject 10 µL of the prepared standard solution.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Table 2: Recommended HPLC-UV Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for polar aromatic acids.
Mobile Phase Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric AcidSimple isocratic mobile phase. Phosphoric acid controls pH and ensures sharp peak shape.[9][10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 250 nmWavelength at which the pyridine ring exhibits strong absorbance.[9]
Run Time 20 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure by probing the chemical environment of each proton. The resulting chemical shifts, integration values, and splitting patterns must match the known structure of 2,5-pyridinedicarboxylic acid. DMSO-d₆ is an excellent solvent due to its ability to dissolve the polar compound and its non-interfering signal.[11]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts and integrations to the expected values. The two carboxylic acid protons will appear as a very broad singlet, while the three aromatic protons on the pyridine ring will have distinct signals.[11][12]

Table 3: Expected ¹H NMR Data (in DMSO-d₆)

Proton PositionExpected Chemical Shift (ppm)MultiplicityIntegration
H-6~9.2Doublet1H
H-4~8.6Doublet of Doublets1H
H-3~8.3Doublet1H
-COOH>13.0Very Broad Singlet2H
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the compound, providing orthogonal evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2,5-pyridinedicarboxylic acid.

Methodology:

  • Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the standard in a 1:1 mixture of acetonitrile and water, with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass of 2,5-pyridinedicarboxylic acid (C₇H₅NO₄) is 167.02 Da.[12] The expected ion will be at m/z 168.03.

Section 3: Data Interpretation and Acceptance Criteria

The data from the three analytical techniques must be synthesized to make a final decision on the standard's quality.

Table 4: Sample Acceptance Criteria for High-Purity 2,5-Pyridinedicarboxylic Acid

TestAcceptance CriterionConsequence of Failure
Purity (HPLC) ≥ 99.5% area; no single impurity > 0.15%Lot is rejected due to insufficient purity.
Identity (¹H NMR) Spectrum conforms to the reference structure.Lot is rejected due to incorrect identity.
Identity (MS) [M+H]⁺ detected at m/z 168.03 ± 0.1Lot is rejected due to incorrect identity.
CoA Review All required fields are present and meet specifications.Procure from an alternative supplier with better documentation.

Conclusion

Sourcing and qualifying a high-purity analytical standard of 2,5-pyridinedicarboxylic acid is a systematic process that underpins the reliability of all subsequent scientific work. By combining a critical evaluation of supplier-provided documentation with a robust, multi-technique in-house verification, researchers can proceed with the highest degree of confidence in their materials. This structured approach, moving from CoA scrutiny to orthogonal analytical confirmation via HPLC, NMR, and MS, establishes a self-validating system that is essential for achieving scientific integrity and excellence in research and development.

References

  • SIELC Technologies. (2018). 2,5-Pyridinedicarboxylic acid. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2,5-Pyridinedicarboxylic acid. Available at: [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. Available at: [Link]

  • Platero-Prats, A. E., et al. (2016). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 45(44), 17933-17943. Available at: [Link]

  • Ivanov, I., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 2,5-Pyridinedicarboxylic Acid in Clinical Research using 2,5-Pyridinedicarboxylic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of 2,5-Pyridinedicarboxylic Acid and the Role of Isotopic Dilution Mass Spectrometry

2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid) is a dicarboxylic acid derivative of pyridine. It is a metabolite of the tryptophan metabolic pathway.[1][2] Emerging research has highlighted its potential as a biomarker in various physiological and pathological states. For instance, alterations in the tryptophan metabolic pathway have been associated with a range of conditions, including neurological disorders, inflammatory diseases, and certain cancers. Consequently, the accurate and precise quantification of metabolites like 2,5-pyridinedicarboxylic acid in biological matrices is of significant interest in clinical chemistry and drug development.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity.[3] A key element for achieving high accuracy and precision with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] 2,5-Pyridinedicarboxylic acid-d3 is the deuterated analogue of 2,5-pyridinedicarboxylic acid and serves as an ideal SIL-IS for this application. Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-analysis effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantification.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a robust LC-MS/MS assay for the quantification of 2,5-pyridinedicarboxylic acid in human urine.

Principle of the Assay

This method employs a simple "dilute-and-shoot" approach for sample preparation, followed by reversed-phase liquid chromatography for the separation of 2,5-pyridinedicarboxylic acid from other urinary components. The analyte and its deuterated internal standard are then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Materials and Reagents

Material/Reagent Supplier Grade
2,5-Pyridinedicarboxylic acidSigma-Aldrich≥98%
This compoundCDN Isotopes98 atom % D
AcetonitrileHoneywell or equivalentLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
Water, PurifiedMilli-Q® system or equivalentType 1
Human Urine, Drug-FreeBioreclamationIVT or equivalentPooled

Experimental Protocols

Preparation of Stock Solutions and Standards

a. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-pyridinedicarboxylic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

b. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

c. Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile/water mixture to create working solutions for the calibration curve and quality control (QC) samples. Similarly, prepare a working solution of the internal standard at a concentration of 1 µg/mL.

Preparation of Calibration Curve and Quality Control Samples

Prepare calibration standards and QC samples by spiking the appropriate working solutions into pooled human urine. A typical calibration curve might range from 10 to 5000 ng/mL.

Sample Type Analyte Concentration (ng/mL)
Calibration Standard 110
Calibration Standard 250
Calibration Standard 3100
Calibration Standard 4500
Calibration Standard 51000
Calibration Standard 62500
Calibration Standard 75000
Quality Control - Low30
Quality Control - Mid750
Quality Control - High4000
Sample Preparation
  • To 50 µL of urine sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (1 µg/mL in 50:50 acetonitrile/water).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solutions Prepare Analyte and IS Stock Solutions (1 mg/mL) Working_Solutions Prepare Working Solutions for Analyte and IS Stock_Solutions->Working_Solutions Cal_QC_Prep Spike Urine to Create Calibration Standards and QCs Working_Solutions->Cal_QC_Prep Add_IS Add Internal Standard Working Solution to Urine Sample Cal_QC_Prep->Add_IS Use in Batch Vortex Vortex to Mix Add_IS->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer LC_Separation Liquid Chromatography Separation Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Workflow for the quantification of 2,5-pyridinedicarboxylic acid in urine.

LC-MS/MS Method

A generic LC-MS/MS method for the analysis of dicarboxylic acids is presented below.[6][7] This method should be optimized for the specific instrumentation used.

Parameter Condition
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.1 - 8.0 min5% B (re-equilibration)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
2,5-Pyridinedicarboxylic acidPrecursor Ion (m/z): 166.0 -> Product Ion (m/z): 122.0
This compoundPrecursor Ion (m/z): 169.0 -> Product Ion (m/z): 125.0

Note: The specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of 2,5-pyridinedicarboxylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the lower limit of quantification). At least two-thirds of the QC samples must be within these limits for the analytical run to be considered valid.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak ShapeColumn degradation, improper mobile phase pHReplace the column, ensure correct mobile phase preparation.
Low Signal IntensityIon source contamination, incorrect MS parametersClean the ion source, optimize MS parameters through infusion.
High VariabilityInconsistent sample preparation, autosampler issuesEnsure consistent pipetting, check autosampler for bubbles.
CarryoverHigh concentration sample injected previouslyInject blank samples after high concentration samples.

Conclusion

The method described in these application notes provides a robust and reliable approach for the quantification of 2,5-pyridinedicarboxylic acid in human urine using this compound as an internal standard. This assay can be a valuable tool for researchers in clinical chemistry and drug development who are investigating the role of the tryptophan metabolic pathway in health and disease. The use of a stable isotope-labeled internal standard ensures the high accuracy and precision required for clinical research applications.

References

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Coughlin, C. R., van Karnebeek, C. D. M., Al-Hertani, W., Shuen, A. Y., Jaggumantri, S., Jack, R. M., Gafni, A., & Van Hove, J. L. K. (2015). Triple therapy with pyridoxine, L-arginine, and dietary lysine restriction in pyridoxine-dependent epilepsy: a prospective study with focus on biochemistry. Journal of Inherited Metabolic Disease, 38(4), 703–712.
  • How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. (2023, June 27). YouTube. Retrieved January 15, 2026, from [Link]

  • El-Sadek, M. E.-H., El-Koussi, W. M., & El-Gizawy, S. M. (2016). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Chen, H.-J., Hsu, Y.-H., & Lee, Y.-T. (2020). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Metabolites, 10(11), 448.
  • Kubota, T., & Niwa, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Van Hove, J. L. K., Coughlin, C. R., & inventors. (2019). Oxopiperidine quantitation by mass spectrometry.
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lee, J., & Kim, J. (2024). Identification of potential biomarkers for diabetic cardiomyopathy using LC-MS-based metabolomics. PLOS ONE, 19(1), e0296541.
  • Pantouris, G., & Townsend, C. A. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.
  • D’Souza, C., Kumar, P., Adela, R., & Sharma, A. (2024). LC–MS‐Based Simultaneous Determination of Biomarkers in Dried Urine Spots for the Detection of Cofactor‐Dependent Metabolic Disorders in Neonates.
  • Opialla, T., & Kellmann, M. (2019).
  • Lee, J., & Kim, J. (2024). Identification of potential biomarkers for diabetic cardiomyopathy using LC-MS-based metabolomics.
  • Unice, K. M., & Kreider, M. L. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055.
  • Zhu, Y., Wang, Y., Zhang, Y., & Li, X. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. Frontiers in Chemistry, 12.
  • Unice, K. M., & Kreider, M. L. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Retrieved January 15, 2026, from [Link]

Sources

The Versatile Architect: A Guide to Synthesizing Coordination Polymers with 2,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,5-Pyridinedicarboxylic Acid in Crystal Engineering

In the expansive field of supramolecular chemistry and materials science, the rational design and synthesis of coordination polymers (CPs) or metal-organic frameworks (MOFs) represents a frontier of innovation. The ability to construct crystalline materials with bespoke topologies and functionalities hinges on the judicious selection of molecular building blocks. Among the vast library of organic linkers, 2,5-pyridinedicarboxylic acid (H₂pydc) has emerged as a particularly versatile and powerful tool for crystal engineers.

This dicarboxylic acid derivative of pyridine offers a unique combination of coordination sites: two carboxylate groups and one nitrogen atom within the pyridine ring. This trifunctional nature allows for a rich variety of coordination modes, enabling the formation of diverse structural dimensionalities, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.[1][2] The presence of the nitrogen atom not only provides an additional coordination vector but also introduces the potential for hydrogen bonding and can influence the electronic and photoluminescent properties of the resulting materials.[3][4][5] Furthermore, the rigidity of the pyridine ring combined with the rotational freedom of the carboxylate groups provides a balance of structural predictability and adaptability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2,5-pyridinedicarboxylic acid in the synthesis of coordination polymers. We will delve into detailed protocols for common synthetic methodologies, explore the causality behind experimental choices, and discuss the characterization of the resulting materials. The aim is to equip the reader with the foundational knowledge and practical insights required to harness the full potential of this exceptional ligand.

Synthetic Methodologies: Crafting Crystalline Architectures

The synthesis of coordination polymers using 2,5-pyridinedicarboxylic acid can be achieved through several methods, with hydrothermal, solvothermal, and microwave-assisted synthesis being the most prevalent. The choice of method is dictated by factors such as the desired crystal quality, reaction time, and the thermal stability of the reactants.

Hydrothermal and Solvothermal Synthesis: The Workhorse Techniques

Hydrothermal and solvothermal syntheses are the most widely employed methods for growing high-quality single crystals of coordination polymers.[6] These techniques involve heating the reactants in a sealed vessel (typically a Teflon-lined stainless steel autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the slow crystallization of the product upon cooling. The primary distinction between the two is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents or mixtures thereof.[6]

The choice of solvent is a critical parameter that can profoundly influence the final structure of the coordination polymer.[7] Solvents can act as templates, coordinate to the metal centers, and influence the deprotonation of the ligand.

This protocol is adapted from the synthesis of a 2D Cu(II) coordination polymer, which can serve as a precursor for the selective synthesis of Cu and CuO nanoparticles.[8][9]

Materials:

  • Copper(II) salt (e.g., CuCl₂·2H₂O)

  • 2,5-Pyridinedicarboxylic acid (H₂pydc)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Preparation: In a typical synthesis, a 1:1 molar ratio of the copper(II) salt and 2,5-pyridinedicarboxylic acid is used. For example, dissolve 0.1 mmol of CuCl₂·2H₂O and 0.1 mmol of H₂pydc in 10 mL of deionized water in a beaker.

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid groups. This can influence the coordination mode of the ligand and the final structure.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 160 °C for 72 hours.[1] The slow heating and cooling rates are crucial for obtaining well-defined crystals. A typical cooling rate is 10 °C/h.[1]

  • Isolation and Washing: After the autoclave has cooled to room temperature, carefully open it. Collect the crystalline product by filtration. Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator over silica gel.

Causality of Experimental Choices:

  • Temperature and Time: The elevated temperature increases the solubility of the reactants and provides the activation energy for the formation of the coordination polymer. The extended reaction time allows for slow crystal growth, leading to higher quality crystals.

  • Solvent: Water is a polar, protic solvent that can participate in hydrogen bonding and influence the crystal packing.

  • Molar Ratio: The stoichiometry of the metal salt and the ligand is a key factor in determining the structure of the final product.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of coordination polymers.[10][11] Microwave irradiation directly heats the reactants, leading to significantly shorter reaction times, often from days to minutes.[12][13] This method can also lead to the formation of smaller, more uniform particles.

This protocol provides a general guideline for the microwave-assisted synthesis of MOFs using 2,5-pyridinedicarboxylic acid, inspired by procedures for other MOF syntheses.[12]

Materials:

  • Metal salt (e.g., ZrCl₄, Ce(NO₃)₃·6H₂O)

  • 2,5-Pyridinedicarboxylic acid (H₂pydc)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Microwave reactor with Teflon-lined vessels

Procedure:

  • Reactant Preparation: Dissolve the metal salt and 2,5-pyridinedicarboxylic acid in the chosen solvent in a microwave reactor vessel. The molar ratios will vary depending on the target MOF. For example, for a UiO-66 type structure, a 1:1 ratio of metal to ligand is often used.[14][15]

  • Addition of Modulators (Optional): Modulators, such as formic acid, acetic acid, or nitric acid, can be added to the reaction mixture to control the crystal size and morphology and to improve the crystallinity of the product.[14][15]

  • Reaction Conditions: Seal the vessel and place it in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and reaction time (e.g., 30-120 minutes). The microwave power will be automatically adjusted to maintain the set temperature.

  • Work-up: After the reaction is complete and the vessel has cooled, collect the product by centrifugation or filtration. Wash the product with the reaction solvent and then with a lower-boiling solvent like ethanol or acetone to remove residual solvent and unreacted precursors.

  • Activation: The synthesized MOF may contain solvent molecules within its pores. To activate the material, the solvent molecules need to be removed, typically by heating under vacuum.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, leading to faster reaction kinetics.

  • Solvent: The choice of solvent can influence the reaction rate and the resulting crystal phase. High-boiling point solvents like DMF are commonly used in solvothermal synthesis.

  • Modulators: These compete with the linker for coordination to the metal clusters, slowing down the nucleation and growth process, which often results in larger and more perfect crystals.

Structural and Physicochemical Characterization: Unveiling the Final Product

Once the coordination polymer is synthesized, a suite of characterization techniques is employed to determine its structure, purity, and properties.

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the overall crystal structure.[1][2][8][9]
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk sample and to identify the crystalline phase by comparing the experimental pattern with a simulated pattern from SCXRD data or known phases.[1][2]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can provide information about the presence of solvent molecules in the crystal lattice.[8][9][14][15]
Fourier-Transform Infrared Spectroscopy (FTIR) Used to identify the functional groups present in the coordination polymer and to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.[1][2]
Elemental Analysis (CHN) Determines the elemental composition of the compound, which helps to confirm the proposed chemical formula.[1][2]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_hydrothermal Hydrothermal/Solvothermal Synthesis cluster_microwave Microwave-Assisted Synthesis Reactants Reactants Autoclave Autoclave Reactants->Autoclave Transfer Heating Heating Autoclave->Heating Place in Oven Crystallization Crystallization Heating->Crystallization Slow Cooling Product Product Crystallization->Product Isolation MW_Reactants Reactants MW_Vessel MW Vessel MW_Reactants->MW_Vessel Transfer MW_Heating Microwave Irradiation MW_Vessel->MW_Heating Place in Reactor MW_Product Product MW_Heating->MW_Product Rapid Synthesis

Caption: A comparative workflow of conventional hydrothermal/solvothermal and microwave-assisted synthesis of coordination polymers.

Applications of Coordination Polymers Derived from 2,5-Pyridinedicarboxylic Acid

The unique structural features imparted by the 2,5-pyridinedicarboxylic acid ligand lead to a range of interesting properties and potential applications for the resulting coordination polymers.

  • Catalysis: The presence of open metal sites and porous structures can make these materials active as heterogeneous catalysts in various organic transformations, such as Knoevenagel condensation.[1][2]

  • Luminescence: Lanthanide-based coordination polymers synthesized with 2,5-pyridinedicarboxylic acid can exhibit characteristic luminescence, making them promising materials for sensing and optical applications.[4][5]

  • Magnetic Properties: The arrangement of metal ions and the nature of the bridging ligands can lead to interesting magnetic behaviors, including antiferromagnetic coupling.[16][17][18][19]

  • Gas Sorption and Separation: The porosity of some of these coordination polymers allows for the adsorption of gases, with potential applications in gas storage and separation.[14][15]

Conclusion and Future Perspectives

2,5-Pyridinedicarboxylic acid has proven to be a highly effective and versatile building block in the design and synthesis of coordination polymers. Its unique combination of coordination sites allows for the construction of a wide array of structures with diverse topologies and functionalities. The protocols and insights provided in this guide serve as a starting point for researchers to explore the rich chemistry of this ligand.

Future research in this area will likely focus on the synthesis of more complex, multi-functional materials with tailored properties for specific applications. The development of new synthetic strategies, including mechanochemical and continuous flow methods, will also play a crucial role in advancing this field. As our understanding of the structure-property relationships in these materials deepens, so too will our ability to design and create novel coordination polymers with unprecedented performance.

References

  • Waitschat, S., et al. (2018). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 47(4), 1062-1070. [Link]

  • AIP Publishing. (2019). 2D coordination polymers: Design guidelines and materials perspective. [Link]

  • New Journal of Chemistry. (2023). A 2D Cu(ii) coordination polymer constructed with 2,5-pyridinedicarboxylic acid linker: synthesis, structural analysis and its selective transformation into Cu and CuO nanoparticles. [Link]

  • RSC Publishing. (2023). A 2D Cu(ii) coordination polymer constructed with 2,5-pyridinedicarboxylic acid linker. [Link]

  • ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [Link]

  • PubMed Central. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. [Link]

  • ACS Publications. Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Crystal Growth & Design. [Link]

  • ResearchGate. Electronic and structural characterization of the coordination polymers. [Link]

  • ResearchGate. Hydrothermal synthesis, crystal structure and photolumlnescence of a ID chain coordination polymer: {[Pb(PTCP)(2,5-pydc)]2·H 2O}n. [Link]

  • AIP Publishing. (2022). Coordination polymers for emerging molecular devices. [Link]

  • PMC - NIH. Roles of Water Molecules in the Structures and Magnetic Properties of Coordination Polymers with a Dicarboxylate Ligand. [Link]

  • Syntheses, structures and luminescent properties of Sm(III) and Dy(III) coordination polymers with two organic dicarboxylates. (2021). [Link]

  • ACS Publications. Solvent-Induced Macrocycle and Coordination Polymer Formation upon Combination of 2,5-Pyridinedicarboxylate with Diorganotin Moieties. Crystal Growth & Design. [Link]

  • Sci-Hub. Hydrothermal synthesis, crystal structure and luminescence property of a three dimensional Sm(III) coordination polymer with 2,5-pyridinedicarboxylic acid. [Link]

  • ResearchGate. Synthesis, Structural Characterization and Luminescence of Lanthanide Coordination Polymers with Pyridine‐2,5‐dicarboxylic Acid. [Link]

  • ResearchGate. Hydrothermal synthesis and crystal structure of [Co(2,5-pydc)(H2O)2]. [Link]

  • ResearchGate. Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. [Link]

  • Dalton Transactions. (2017). Structural diversity and magnetic properties of six cobalt coordination polymers based on 2,2′-phosphinico-dibenzoate ligand. [Link]

  • UMT JOURNAL. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]

  • YouTube. (2020). Coordination Polymers - Supramolecular Chemistry. [Link]

  • Semantic Scholar. Hydrothermal Synthesis, Crystal Structures and Photoluminescent Properties of Two New Co(II) Coordination Polymers Derived from Dicarboxylate and N-Donor Ligands. [Link]

  • ResearchGate. A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. [Link]

  • Frontiers. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. [Link]

  • ResearchGate. A novel three dimensional samarium(III) coordination polymer with an unprecedented coordination mode of the 2,5-pyridinedicarboxylic acid ligand: Hydrothermal synthesis, crystal structure and luminescence property. [Link]

  • Semantic Scholar. (2011). Microwave-assisted Synthesis of Coordination and Organometallic Compounds. [Link]

  • PMC - NIH. (2021). Two Co(II) coordination polymers: magnetic properties and application values against chronic subdural hematoma. [Link]

  • MDPI. (2017). Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction. [Link]

  • CrystEngComm. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. [Link]

  • MDPI. Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. [Link]

  • RSC Publishing. (2020). Synthesis, structure, and investigation of unique magnetic properties in two novel Mn-based coordination polymers. [Link]

  • Zeitschrift für Naturforschung. Solvothermal Synthesis of Multifunctional Coordination Polymers. [Link]

  • NIH. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. [Link]

  • ResearchGate. Two Coordination Polymers based on a Flexible Tritopic Pyridyldicarboxylate Ligand: Structures and Magnetic Properties. [Link]

  • Semantic Scholar. (2018). Luminescent detection by coordination polymers derived from a pre-organized heterometallic carboxylic building unit. [Link]

  • MDPI. (2022). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. [Link]

  • MDPI. Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. [Link]

  • RSC Publishing. A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol. [Link]

  • ResearchGate. Synthesis and structure of a Co(II) 2D coordination polymer with 4,4'-bipyridine and pyridine-2,5-dicarboxylic acid. [Link]

  • PubMed. (2014). Microwave-assisted chemistry: synthetic applications for rapid assembly of nanomaterials and organics. [Link]

  • ResearchGate. Microwave‐Assisted Polymer Synthesis: Recent Developments in a Rapidly Expanding Field of Research. [Link]

Sources

Troubleshooting & Optimization

Stability assessment of 2,5-Pyridinedicarboxylic Acid-d3 in various solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Pyridinedicarboxylic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this isotopically labeled compound in various experimental settings. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of this compound.

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1] Some suppliers recommend room temperature for shipping and short-term storage of the solid, pale yellow form.[2] It is crucial to protect the compound from moisture and direct sunlight.[1]

Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?

A2: this compound is soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] It is slightly soluble in water, and its solubility in water increases with temperature.[3][4][5] For preparing stock solutions, use anhydrous DMSO or DMF. It is recommended to store these solutions at -80°C to maintain stability.[1]

Q3: Is there a risk of deuterium-hydrogen (D-H) exchange? In which solutions is this most likely to occur?

A3: Deuterium-hydrogen exchange is a potential concern, particularly in protic solvents like water and alcohols, and under acidic or basic conditions. The deuterium atoms on the carboxylic acid groups are readily exchangeable. The stability of deuterium on the pyridine ring is generally higher, but exchange can be facilitated by catalysts or extreme pH conditions. For applications where isotopic purity is critical, such as in mass spectrometry-based quantification, it is advisable to use aprotic solvents and control the pH of aqueous solutions.[6][7]

Q4: What are the primary degradation pathways for this compound in solution?

A4: The primary degradation pathways for pyridinecarboxylic acids include decarboxylation, particularly at elevated temperatures, and oxidation.[8][9] Photodegradation can also occur, especially for metabolites that absorb light in the solar actinic range.[8] In the presence of strong acids or bases, hydrolysis of any ester impurities could revert to the carboxylic acid form.[10] The presence of metal ions can also lead to complex formation, which may alter the stability of the molecule.[11]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. Pyridinecarboxylic acids can be unstable at high pH.[12] The molecule has two pKa values, approximately 2.46 and 4.84, corresponding to the two carboxylic acid groups.[3][13] At pH values around its isoelectric point, the compound exists as a zwitterion, which can influence its reactivity and degradation.[9] Extreme pH conditions should be avoided to prevent accelerated degradation.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Issue 1: Inconsistent results in quantitative analysis (e.g., LC-MS).
  • Question: My quantitative analysis of this compound is showing high variability between replicates. What could be the cause?

  • Answer:

    • Analyte Instability: The compound may be degrading in your sample matrix or during sample processing. Assess the short-term stability on the benchtop and in the autosampler.[14]

    • D-H Exchange: If using protic solvents in your mobile phase or sample diluent, deuterium-hydrogen exchange could be occurring, leading to a distribution of isotopologues and affecting quantification.

    • Solution Preparation: Ensure your stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.

    • Matrix Effects: In biological samples, matrix components can interfere with ionization in the mass spectrometer, leading to inconsistent results.[7] Consider a more rigorous sample clean-up or the use of a different internal standard.

Issue 2: Poor solubility in the chosen solvent.
  • Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?

  • Answer:

    • Solvent Choice: 2,5-Pyridinedicarboxylic Acid is only slightly soluble in cold water and alcohols.[5] For aqueous solutions, solubility can be increased by adjusting the pH to form a salt or by gentle heating.[4][15] For organic applications, DMSO and DMF are the recommended solvents.[3]

    • Sonication: Gentle sonication can aid in the dissolution process.

    • pH Adjustment: In aqueous media, adjusting the pH away from the isoelectric point will increase solubility due to the formation of the carboxylate salt.

Issue 3: Observation of unexpected peaks in chromatograms.
  • Question: I am observing unexpected peaks in my chromatograms when analyzing this compound. What could these be?

  • Answer:

    • Degradation Products: The unexpected peaks are likely degradation products. Common degradation pathways include decarboxylation and oxidation.[8][9]

    • Impurities: The starting material may contain impurities. Always check the certificate of analysis for the purity of the compound.

    • Contamination: Contamination from glassware, solvents, or other reagents can introduce extraneous peaks. Ensure all materials are scrupulously clean.

    • Reaction with Matrix: The analyte may be reacting with components in your sample matrix.

Section 3: Experimental Protocols & Data

This section provides detailed protocols for assessing the stability of this compound and presents relevant data in a structured format.

Protocol 1: Short-Term Stability Assessment in Various Solvents

This protocol outlines a procedure to evaluate the stability of this compound over a 24-hour period at room temperature in different solvents.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:

    • Water (pH adjusted to 4, 7, and 9)

    • Methanol

    • Acetonitrile

    • Phosphate Buffered Saline (PBS) pH 7.4

  • Time Points: Analyze the solutions at t=0, 2, 4, 8, and 24 hours.

  • Storage: Keep the test solutions at room temperature (25°C) and protect them from light.

  • Analysis: Use a validated stability-indicating LC-MS/MS method to quantify the parent compound and monitor for the appearance of degradation products.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if the remaining concentration is within ±15% of the initial concentration.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to determine the stability of this compound after multiple freeze-thaw cycles.

Methodology:

  • Prepare Test Solutions: Prepare aliquots of this compound at a concentration of 10 µg/mL in your desired solvent matrix (e.g., plasma, buffer).

  • Freeze-Thaw Cycles:

    • Freeze the samples at -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them at -80°C.

  • Number of Cycles: Repeat the freeze-thaw cycle for a total of three cycles.

  • Analysis: After the third cycle, analyze the samples using a validated LC-MS/MS method and compare the results to a control sample that has not undergone freeze-thaw cycles.

  • Data Analysis: Calculate the percentage of the initial concentration remaining.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₂D₃NO₄[2]
Molecular Weight 170.14 g/mol [2]
Appearance Pale Yellow Solid[2]
Melting Point 242-247 °C (decomposes)[16]
pKa1 ~2.46[3]
pKa2 ~4.84[3]
Water Solubility Slightly soluble[3][5]
Organic Solubility Soluble in DMSO, DMF[2][3]

Section 4: Visualizations

Experimental Workflow: Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in DMSO) Prep_Test Prepare Test Solutions (10 µg/mL in various matrices) Prep_Stock->Prep_Test Short_Term Short-Term (Room Temp, 24h) Prep_Test->Short_Term Incubate Freeze_Thaw Freeze-Thaw (3 Cycles, -80°C) Prep_Test->Freeze_Thaw Cycle Photo Photostability (Light Exposure) Prep_Test->Photo Expose LCMS LC-MS/MS Analysis Short_Term->LCMS Freeze_Thaw->LCMS Photo->LCMS Data_Analysis Data Interpretation (% Recovery, Degradant ID) LCMS->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Decarboxy_Product Carboxy-Nicotinic Acid-d3 Parent->Decarboxy_Product Heat / Catalyst Oxidized_Product Hydroxylated Derivatives Parent->Oxidized_Product Oxidizing Agents Photo_Product Ring-Opened Products (e.g., Conjugated Carbonyls) Parent->Photo_Product UV/Vis Light

Caption: Potential degradation routes for this compound.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Pipzine Chemicals. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • DC Chemicals. (n.d.). 2,5-pyridinedicarboxylic acid MSDS. Retrieved from [Link]

  • Norkus, E., Grinciene, G., Vaitkus, R., & Gaidamauskas, E. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285–291. [Link]

  • Andre, R. G., & Gordon, A. S. (1988). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 54(10), 2549–2555. [Link]

  • Klingele, J., & Dechert, S. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1499. [Link]

  • Norkus, E., Grinciene, G., Vaitkus, R., & Gaidamauskas, E. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid (CAS 100-26-5). Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350B2. Washington, DC: U.S.
  • Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Green Chemistry Blog. Retrieved from [Link]

  • Hering, T., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2021). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 23(13), 4684-4705. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Cheméo. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • National Toxicology Program. (2018). Appendix C, Analytical Method Assessment. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Institutes of Health. [Link]

  • Kumar, S., et al. (2021). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-180. [Link]

  • Hering, T., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6367), 1182-1187. [Link]

  • Stella, V. J., & Hage, D. S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • NIST. (n.d.). 2,5-Pyridinedicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. [Link]

  • Buteau, K. C., & Tantillo, D. J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 567-586. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(1), 1-2. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

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Troubleshooting common issues in 2,5-Pyridinedicarboxylic Acid-d3 quantification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 2,5-Pyridinedicarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this deuterated internal standard, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your troubleshooting efforts.

Section 1: Internal Standard Integrity and Stability

The reliability of any LC-MS/MS quantification assay hinges on the stability and purity of the stable isotope-labeled internal standard (SIL-IS).[1][2] this compound, while an excellent choice for many applications, is not immune to certain inherent challenges associated with deuterated standards.

Q1: I'm observing a significant response for my this compound internal standard in blank matrix samples. What could be the cause?

A1: This phenomenon, often referred to as "crosstalk," can stem from two primary sources:

  • Isotopic Contamination of the Internal Standard: The this compound standard you are using may contain a small percentage of the unlabeled analyte (2,5-Pyridinedicarboxylic Acid). This is a common issue with synthesized SIL-ISs.[3] It is crucial to verify the isotopic purity of your standard from the supplier's certificate of analysis.

  • In-source Fragmentation or Isotopic Exchange: Under certain mass spectrometry conditions, the deuterated standard can lose a deuterium atom and be detected at the mass of the unlabeled analyte.[4] Additionally, isotopic back-exchange, where a deuterium atom is replaced by a hydrogen atom from the solvent or matrix, can occur, particularly under harsh pH or temperature conditions.[5][6]

Troubleshooting Protocol:

  • Analyze the IS Solution Directly: Prepare a dilution of your this compound stock solution in the initial mobile phase and inject it directly into the LC-MS/MS system. Monitor the MRM transition for the unlabeled analyte. A significant peak indicates isotopic contamination.

  • Evaluate In-Source Conditions: Reduce the cone voltage or capillary temperature to see if the crosstalk signal decreases. Harsher source conditions can sometimes induce fragmentation.

  • Investigate Isotopic Exchange: Assess the stability of the internal standard in your sample preparation and storage conditions. Incubate the IS in the final sample solvent at the storage temperature for a prolonged period and re-analyze to check for an increase in the unlabeled analyte signal. Deuterium atoms on or adjacent to heteroatoms or carbonyl groups are more susceptible to exchange.[3][5]

Q2: The peak area response of my this compound is inconsistent across my analytical batch. What should I investigate?

A2: Fluctuations in the internal standard response can significantly impact the accuracy and precision of your results. The investigation should follow a systematic approach from sample preparation to data acquisition.

Troubleshooting Workflow for Inconsistent IS Response

start Inconsistent IS Response prep Sample Preparation Issues? start->prep lc LC System Variability? prep->lc No end Problem Resolved prep->end Yes sub_prep Check pipetting accuracy Ensure complete solvent evaporation Verify sample mixing prep->sub_prep ms MS Detector Instability? lc->ms No lc->end Yes sub_lc Check for leaks Verify mobile phase composition Inspect column for voids lc->sub_lc matrix Matrix Effects? ms->matrix No ms->end Yes sub_ms Clean ion source Check for detector fatigue Verify gas flows ms->sub_ms matrix->end Yes sub_matrix Evaluate ion suppression/enhancement Optimize sample cleanup Adjust chromatography matrix->sub_matrix

Caption: A decision tree for troubleshooting inconsistent internal standard response.

In-depth Explanation:

  • Sample Preparation: Inaccuracies in pipetting the internal standard, incomplete solvent evaporation and reconstitution, or inadequate vortexing can lead to variability.

  • LC System: Leaks in the HPLC system, incorrect mobile phase composition, or a degrading column can cause fluctuating delivery of the analyte to the mass spectrometer.[7]

  • MS Detector: A dirty ion source, detector fatigue over a long analytical run, or inconsistent nebulizer gas flow can all lead to signal instability.

  • Matrix Effects: This is a critical and common issue where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the internal standard.[8][9][10] Since the analyte and the deuterated internal standard may have slightly different retention times, they can experience different degrees of matrix effects, leading to poor reproducibility.

Section 2: Chromatographic Challenges

The acidic nature of 2,5-Pyridinedicarboxylic Acid presents specific challenges for reversed-phase liquid chromatography.

Q3: I'm observing poor peak shape (tailing or fronting) for both my analyte and internal standard. How can I improve this?

A3: Poor peak shape for acidic compounds is a frequent problem in HPLC. The primary cause is often secondary interactions with the stationary phase or issues with the mobile phase pH.

Key Factors Influencing Peak Shape:

ParameterImpact on Peak Shape for Acidic AnalytesRecommended Practice
Mobile Phase pH If the pH is close to the pKa of the dicarboxylic acid groups, a mixed population of ionized and non-ionized species will exist, leading to peak tailing or splitting.[11]Adjust the mobile phase pH to be at least 2 units below the first pKa of 2,5-Pyridinedicarboxylic Acid. This ensures the compound is in a single, non-ionized form, which will interact more consistently with the reversed-phase column.[12]
Buffer Capacity Inadequate buffering can lead to pH shifts on the column, causing peak distortion.Use a buffer concentration of 20-50 mM to maintain a stable pH environment.[12]
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar dicarboxylic acid, causing peak tailing.Use a column with high-purity silica and effective end-capping. Alternatively, adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can help to saturate the active sites.
Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion (often fronting) can occur.[13]Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocol for Optimizing Mobile Phase pH:

  • Determine the pKa: Find the pKa values for 2,5-Pyridinedicarboxylic Acid.

  • Prepare a Series of Mobile Phases: Prepare aqueous mobile phases with different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0, using a suitable buffer like formic acid/ammonium formate.

  • Inject and Analyze: Inject a standard solution of 2,5-Pyridinedicarboxylic Acid and its d3-internal standard using each mobile phase.

  • Evaluate Peak Shape: Compare the peak symmetry and tailing factor for each condition. Select the pH that provides the most symmetrical and sharpest peaks.

Q4: The retention times for my analyte and internal standard are shifting during the analytical run. What is the likely cause?

A4: Retention time drift can be caused by several factors, often related to the stability of the chromatographic system.[11]

Troubleshooting Retention Time Drift

start Retention Time Drift equilibration Insufficient Column Equilibration? start->equilibration mobile_phase Mobile Phase Instability? equilibration->mobile_phase No end Stable Retention equilibration->end Yes sub_equilibration Increase equilibration time between injections equilibration->sub_equilibration column_temp Column Temperature Fluctuation? mobile_phase->column_temp No mobile_phase->end Yes sub_mobile_phase Prepare fresh mobile phase daily Ensure proper degassing mobile_phase->sub_mobile_phase column_degradation Column Degradation? column_temp->column_degradation No column_temp->end Yes sub_column_temp Use a column oven for consistent temperature control column_temp->sub_column_temp column_degradation->end Yes sub_column_degradation Check for pressure increase Consider column replacement column_degradation->sub_column_degradation

Caption: A flowchart for diagnosing the cause of retention time instability.

  • Column Equilibration: Insufficient equilibration time between injections, especially in gradient elution, is a common cause of drifting retention times.

  • Mobile Phase: Changes in the mobile phase composition due to evaporation of the organic component or pH drift can affect retention. It is crucial to prepare fresh mobile phases regularly.

  • Temperature: Fluctuations in the ambient temperature can affect retention. Using a column oven is highly recommended for reproducible chromatography.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using mobile phases with extreme pH values. This can lead to a gradual decrease in retention time.

Section 3: Mass Spectrometry and Data Analysis

Proper optimization of the mass spectrometer is critical for achieving the required sensitivity and selectivity.

Q5: How do I optimize the MS/MS parameters for 2,5-Pyridinedicarboxylic Acid and its d3-internal standard?

A5: The optimization of compound-dependent parameters should be performed by infusing a standard solution of each compound individually into the mass spectrometer.[14]

Step-by-Step MS/MS Optimization Protocol:

  • Prepare Standard Solutions: Prepare individual solutions of 2,5-Pyridinedicarboxylic Acid and this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.

  • Infuse and Find the Precursor Ion: Using a syringe pump, infuse the standard solution into the mass spectrometer. Acquire full scan spectra in both positive and negative ionization modes to determine the most abundant precursor ion ([M+H]+ or [M-H]-). For a dicarboxylic acid, negative ion mode is often more sensitive.

  • Optimize Source Parameters: While infusing, optimize the source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the precursor ion.

  • Fragment the Precursor Ion: Select the precursor ion for fragmentation and acquire a product ion scan.

  • Select and Optimize Product Ions: Identify the most intense and specific product ions. For quantification, select at least two MRM transitions (one for quantification and one for confirmation) for each compound.

  • Optimize Collision Energy and DP: For each MRM transition, optimize the collision energy (CE) and declustering potential (DP) to maximize the product ion signal.

Expected Fragmentation: For 2,5-Pyridinedicarboxylic Acid, a common fragmentation pathway in negative ion mode is the loss of one or both carboxyl groups as CO2.[14]

Q6: My calibration curve is non-linear, especially at the lower and higher ends. What could be the issue?

A6: Non-linear calibration curves can be caused by a variety of factors.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateauing of the response. If this is the case, you may need to dilute your high concentration standards or reduce the injection volume.

  • Ion Suppression/Enhancement: As the concentration of the analyte increases, it can start to cause self-suppression or enhancement, leading to non-linearity.

  • Incorrect Blank: If your blank matrix contains endogenous levels of the analyte, this can cause a positive bias at the lower end of the curve.

  • Inappropriate Weighing of the Regression: For bioanalytical assays, a weighted linear regression (typically 1/x or 1/x²) is often required to ensure accuracy at the lower end of the curve.

By systematically addressing these potential issues, you can develop a robust and reliable method for the quantification of this compound. This guide provides a starting point for your troubleshooting efforts, but always remember to consult the specific documentation for your instrumentation and to validate your method according to the relevant regulatory guidelines.[2][15]

References

  • Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150.
  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Poor peak shape. COSMOSIL. Retrieved from [Link]

  • Springer. (n.d.). Optimization of MS/MS Conditions, Quantitative Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.
  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

  • Clavijo, C., et al. (2020). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 92(22), 14947-14955.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2255-2263.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Cerkowniak, M., et al. (2021). Trends in the Hydrogen–Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3348.
  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29.
  • Cerkowniak, M., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules, 25(7), 1547.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(s6), 26-34.
  • Welch, C. J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Camin, F., et al. (2021). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. ResearchGate. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery.
  • Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 16(21), 2031-2038.
  • ResearchGate. (n.d.). Optimized parameters for HPLC and ICP-MS conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

  • Alboniga, O. E., et al. (2020). Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the final results. Metabolomics, 16(1), 14.
  • ResearchGate. (n.d.). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Retrieved from [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Peddinti, G., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253.
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  • SLS Ireland. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 323-333.e5.

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Technical Support Center: Optimization of LC-MS Parameters for 2,5-Pyridinedicarboxylic Acid-d3 Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 2,5-Pyridinedicarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and success of your analytical methods.

I. Introduction to the Analyte and its Internal Standard

2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) is a polar, acidic compound with biochemical significance, including its role as a selective inhibitor of D-dopachrome tautomerase.[1] In quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability.[2] The similar physicochemical properties of the deuterated standard to the native analyte ensure that it behaves comparably during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[2]

This guide will provide a comprehensive framework for developing a robust LC-MS/MS method for this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues.

A. Sample Preparation

Question: What is the best approach for extracting this compound from plasma or urine?

Answer: For plasma samples, a straightforward protein precipitation is often sufficient. For urine, a "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed, depending on the required sensitivity and sample cleanliness.

  • Protein Precipitation (for Plasma): This is a rapid and effective method for removing the bulk of proteins.

    • Protocol:

      • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

      • Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Dilute-and-Shoot (for Urine): This is the simplest method but may be susceptible to matrix effects.

    • Protocol:

      • Centrifuge the urine sample to pellet any particulate matter.

      • Dilute an aliquot of the supernatant (e.g., 1:10) with the initial mobile phase containing the internal standard.

      • Vortex and inject directly into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE) (for Urine): This method provides a cleaner extract and can be used for pre-concentration. A strong anion exchange (SAX) sorbent is suitable for acidic compounds.

    • Protocol:

      • Condition a SAX SPE cartridge with methanol followed by water.

      • Load the pre-treated urine sample (acidified to pH ~4-5).

      • Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.

      • Elute the analyte and internal standard with a solvent containing a strong acid (e.g., formic acid in methanol).

      • Evaporate the eluate and reconstitute as described above.

Question: I'm observing poor recovery of my analyte. What could be the cause?

Answer: Poor recovery can stem from several factors during sample preparation:

  • Incomplete Protein Precipitation: Ensure the ratio of organic solvent to plasma is at least 3:1 and that the vortexing is thorough.

  • Analyte Adsorption: Polar acidic compounds can adhere to glass and plastic surfaces. Using silanized glassware or low-binding microcentrifuge tubes can mitigate this.

  • SPE Optimization: The pH of the loading and elution buffers is critical for efficient binding and release from the SPE sorbent. Ensure the pH during loading facilitates the ionization of the carboxylic acid groups.

  • Evaporation to Dryness: Over-drying can lead to the loss of volatile compounds. Evaporate just to dryness and reconstitute immediately.

B. Liquid Chromatography

Question: What type of LC column and mobile phase should I use for this compound?

Answer: As a polar compound, 2,5-Pyridinedicarboxylic Acid can be challenging to retain on traditional C18 columns. A reversed-phase C18 or a mixed-mode column is recommended. The mobile phase should be acidic to suppress the ionization of the carboxylic acid groups and improve retention.

  • Recommended Columns:

    • Reversed-Phase C18: A standard choice, but retention may be limited.

    • Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds.

    • Mixed-Mode Columns (e.g., Reversed-Phase/Anion-Exchange): Can provide enhanced retention for polar acidic compounds.[3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.

    • Rationale: An acidic mobile phase protonates the carboxylic acid groups, making the analyte more hydrophobic and increasing its retention on a reversed-phase column. Formic acid is generally preferred for MS compatibility.[3]

Question: My peak shape is poor (tailing or fronting). How can I improve it?

Answer: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the injection solvent.

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analyte. Using a well-endcapped column or a mobile phase with a slightly higher ionic strength can help.

  • Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Reconstituting the sample in the initial mobile phase is ideal.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (Negative ESI) SP1 Spike Blank Matrix with Analyte & IS SP2 Protein Precipitation (e.g., Acetonitrile) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Evaporation SP3->SP4 SP5 Reconstitution in Initial Mobile Phase SP4->SP5 LC1 Column Selection (e.g., C18, Phenyl-Hexyl) SP5->LC1 Inject LC2 Mobile Phase Optimization (e.g., 0.1% Formic Acid in Water/Acetonitrile) LC1->LC2 LC3 Gradient Elution (e.g., 5-95% B over 5 min) LC2->LC3 MS1 Precursor Ion Selection ([M-H]⁻) LC3->MS1 Ionize MS2 Fragmentation (CID) MS1->MS2 MS3 Product Ion Selection (Decarboxylation/Loss of Water) MS2->MS3 MS4 Collision Energy Optimization MS3->MS4 caption Figure 1: LC-MS/MS Method Development Workflow

Caption: A typical workflow for developing an LC-MS/MS method for this compound.

C. Mass Spectrometry

Question: How do I determine the optimal MRM transitions for this compound?

Answer: The optimal Multiple Reaction Monitoring (MRM) transitions are determined by infusing a standard solution of the analyte into the mass spectrometer and observing its fragmentation.

  • Determine the Precursor Ion: In negative electrospray ionization (ESI) mode, 2,5-Pyridinedicarboxylic Acid will lose a proton to form the [M-H]⁻ ion.

    • Molecular weight of 2,5-Pyridinedicarboxylic Acid (C₇H₅NO₄) = 167.12 g/mol .[4]

    • Precursor ion (m/z) = 166.1

    • Molecular weight of this compound (C₇H₂D₃NO₄) ≈ 170.14 g/mol .

    • Precursor ion for d3-IS (m/z) = 169.1

  • Identify Product Ions: The most common fragmentation pathways for dicarboxylic acids in negative ion mode are the loss of carbon dioxide (decarboxylation, -44 Da) and the loss of water (-18 Da).[5]

    • Predicted Product Ion 1 (Decarboxylation): 169.1 - 44 = 125.1

    • Predicted Product Ion 2 (Loss of Water): 169.1 - 18 = 151.1

  • Optimize Collision Energy: Infuse the standard solution and perform a product ion scan of the precursor ion (m/z 169.1). Vary the collision energy (e.g., from 5 to 40 eV) to find the value that produces the most stable and intense signal for the chosen product ions. A similar process should be followed for the non-deuterated analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation
2,5-Pyridinedicarboxylic Acid166.1122.1[M-H-CO₂]⁻
This compound169.1125.1[M-H-CO₂]⁻

Table 1: Predicted MRM Transitions for 2,5-Pyridinedicarboxylic Acid and its d3-Internal Standard.

Question: I am experiencing significant matrix effects (ion suppression or enhancement). What are the mitigation strategies?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. They occur when co-eluting endogenous components interfere with the ionization of the analyte of interest.

  • Improve Chromatographic Separation: Modifying the LC gradient to better separate the analyte from interfering matrix components is the most effective strategy.

  • Optimize Sample Preparation: A more rigorous sample clean-up, such as SPE, can remove many of the interfering compounds.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting deuterated internal standard like this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]

Logical Troubleshooting Flowchart

TroubleshootingFlowchart cluster_Sensitivity Low Sensitivity / No Peak cluster_PeakShape Poor Peak Shape cluster_Retention Retention Time Shift Start Problem Observed S1 Check MS Tuning (Infuse Standard) Start->S1 P1 Check for Column Overload (Dilute Sample) Start->P1 R1 Mobile Phase Preparation Error? Start->R1 S2 Optimize Source Parameters (Voltage, Gas Flow, Temperature) S1->S2 S3 Verify Sample Preparation (Recovery Test) S2->S3 S4 Investigate Matrix Effects (Post-column Infusion) S3->S4 P2 Injection Solvent Mismatch? (Reconstitute in Initial MP) P1->P2 P3 Secondary Interactions? (Use Different Column/Mobile Phase) P2->P3 R2 Column Equilibration Sufficient? R1->R2 R3 Column Degradation? R2->R3 caption Figure 2: Troubleshooting Logic for Common LC-MS Issues

Caption: A logical approach to diagnosing and resolving common issues in LC-MS analysis.

III. References

  • SIELC Technologies. (2018). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Validation Report 19. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Retrieved from [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Retrieved from [Link]

  • PubMed. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Retrieved from [Link]

  • PubMed. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Retrieved from [Link]

  • NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

Sources

Identifying and minimizing interferences in 2,5-Pyridinedicarboxylic Acid analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2,5-Pyridinedicarboxylic Acid

Welcome to the technical support center for the analysis of 2,5-Pyridinedicarboxylic Acid (PDCA). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for identifying and minimizing analytical interferences. Here, we will explore common challenges and their root causes, offering validated protocols and troubleshooting workflows to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Common Issues in PDCA Analysis

This section addresses specific problems encountered during the chromatographic analysis of 2,5-Pyridinedicarboxylic Acid. Each issue is presented with potential causes and a step-by-step resolution process.

Question 1: Why am I observing poor peak shape (fronting or tailing) for my 2,5-PDCA peak?

Answer:

Poor peak asymmetry for an acidic compound like 2,5-PDCA is a frequent issue in reverse-phase chromatography. The problem often originates from secondary interactions between the analyte and the stationary phase or from issues with the mobile phase composition.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: The silica backbone of many C18 columns has free silanol groups (-Si-OH) which can be deprotonated and negatively charged at mid-range pH. These sites can interact electrostatically with the carboxyl groups of PDCA, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least 2 pH units below the first pKa of PDCA (~2.1) ensures that the carboxyl groups are fully protonated. This minimizes ionic interactions with residual silanols. A common choice is 0.1% formic acid in both water and the organic modifier.

    • Solution 2: Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning the free silanols have been chemically bonded with a small silylating agent (e.g., trimethylsilane). This reduces the number of available sites for secondary interactions. Always verify that your column is specified as end-capped for polar acidic compounds.

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce Injection Volume/Concentration: Perform a dilution series of your standard or sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, analyte overload is the likely cause. Adjust your sample concentration to fall within the linear range of the column and detector.

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components can create active sites on the column, leading to peak distortion.

    • Solution: Implement a Column Washing Protocol: After a batch of samples, flush the column with a strong, non-buffered solvent (e.g., 95:5 Acetonitrile:Water) to remove hydrophobic contaminants. If the problem persists, a more rigorous wash with isopropanol or a reverse-phase gradient may be necessary. The use of a guard column is highly recommended to protect the analytical column from irreversible contamination.

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape.

G Start Poor Peak Shape Observed (Tailing or Fronting) CheckOverload Inject Diluted Sample (e.g., 1:10 dilution) Start->CheckOverload OverloadYes Peak Shape Improves? CheckOverload->OverloadYes ReduceConc Root Cause: Analyte Overload Action: Reduce sample concentration or injection volume. OverloadYes->ReduceConc Yes CheckColumn Perform Column Wash (High % Organic) OverloadYes->CheckColumn No ColumnYes Peak Shape Improves? CheckColumn->ColumnYes Contamination Root Cause: Column Contamination Action: Implement routine wash and use a guard column. ColumnYes->Contamination Yes CheckMobilePhase Is Mobile Phase pH < 2.5? ColumnYes->CheckMobilePhase No AdjustpH Action: Lower Mobile Phase pH (e.g., use 0.1% Formic Acid). CheckMobilePhase->AdjustpH No SecondaryInteractions Root Cause: Secondary Interactions Action: Consider end-capped column or alternative stationary phase. CheckMobilePhase->SecondaryInteractions Yes AdjustpH->SecondaryInteractions

Caption: Troubleshooting workflow for poor peak shape in 2,5-PDCA analysis.

Question 2: My 2,5-PDCA signal intensity is inconsistent or suppressed, especially in biological samples (plasma, urine). What is the cause?

Answer:

Signal inconsistency or suppression, particularly when using mass spectrometry (MS), is a classic sign of matrix effects . Components of the biological matrix (salts, phospholipids, proteins) co-elute with your analyte and interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector.

Identifying and Mitigating Matrix Effects:

  • Post-Column Infusion Test: This is the definitive method to diagnose matrix effects.

    • Protocol: Continuously infuse a standard solution of 2,5-PDCA into the mobile phase stream after the analytical column. Then, inject a blank matrix sample (e.g., plasma extract without PDCA). A dip in the otherwise stable baseline signal at the retention time of PDCA confirms that co-eluting matrix components are causing ion suppression.

  • Enhanced Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before injection.

    • Protein Precipitation (PPT): A simple but often insufficient method. While it removes proteins, it leaves behind many other matrix components like phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. By carefully selecting a water-immiscible organic solvent and adjusting the sample pH, you can selectively extract 2,5-PDCA, leaving polar interferences in the aqueous layer.

    • Solid-Phase Extraction (SPE): This is the gold standard for matrix cleanup. A mixed-mode or ion-exchange SPE sorbent can specifically bind 2,5-PDCA while allowing matrix components to be washed away.

This protocol uses a mixed-mode anion exchange sorbent to isolate 2,5-PDCA.

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses cells and ensures PDCA is in the correct protonation state.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of 4% phosphoric acid in water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water. This removes neutral and basic compounds.

    • Wash 2: Add 1 mL of methanol. This removes non-polar, weakly retained compounds.

  • Elution: Elute the 2,5-PDCA with 1 mL of methanol containing 2% formic acid. The acid neutralizes the charge interaction, releasing the analyte from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

G Start Start: Sample Matrix Received (e.g., Plasma, Urine) MatrixComplexity Assess Matrix Complexity & Required Sensitivity Start->MatrixComplexity SimpleMatrix Low Complexity (e.g., simple buffer) MatrixComplexity->SimpleMatrix Low ComplexMatrix High Complexity (e.g., plasma, tissue) MatrixComplexity->ComplexMatrix High Dilute Strategy: Dilute & Shoot SimpleMatrix->Dilute PPT Strategy: Protein Precipitation (PPT) ComplexMatrix->PPT Speed is critical LLE Strategy: Liquid-Liquid Extraction (LLE) ComplexMatrix->LLE Need better cleanup SPE Strategy: Solid-Phase Extraction (SPE) ComplexMatrix->SPE Highest quality needed Result1 Fastest, but high risk of matrix effects & column contamination. Dilute->Result1 Result2 Removes proteins, but not salts or phospholipids. Moderate risk of matrix effects. PPT->Result2 Result3 Better cleanup than PPT. Requires method development for solvent & pH selection. LLE->Result3 Result4 Most effective cleanup. Highest recovery & lowest matrix effects. Ideal for low-level quantification. SPE->Result4

Technical Support Center: Strategies for Improving Chromatographic Peak Shape for 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Pyridinedicarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal chromatographic performance for this analyte. As a deuterated analog of a polar, diprotic acid, this compound presents specific challenges, most notably poor peak shape. This document provides in-depth, cause-and-effect troubleshooting strategies and method development guidance in a direct question-and-answer format to help you resolve these issues efficiently.

Analyte Overview

2,5-Pyridinedicarboxylic acid (also known as Isocinchomeronic acid) is a dicarboxylic acid derivative of pyridine. Its deuterated form is often used as an internal standard in quantitative bioanalysis. Understanding its chemical nature is the first step in troubleshooting.

PropertyValueSource
Chemical Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][3]
Predicted pKa ~3.06 ± 0.10[4][5]
Nature Polar, Diprotic Acid[3]

The key to a successful separation lies in controlling the ionization state of the two carboxyl groups and the pyridine nitrogen, which is highly dependent on the mobile phase pH.

Troubleshooting Guide: Resolving Common Peak Shape Problems

This section addresses the most common peak shape distortions observed for this compound and provides systematic solutions.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is the most frequent issue for polar acidic compounds and is typically characterized by an asymmetry factor (As) greater than 1.2.[6] It compromises resolution and leads to inaccurate integration. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

Answer: Severe peak tailing for this analyte almost always points to one of two primary causes: undesirable ionic interactions with the silica stationary phase or an inappropriate mobile phase pH.

Cause A: Secondary Silanol Interactions In reversed-phase HPLC, the ideal separation mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 4, these silanols can deprotonate to become negatively charged (-SiO⁻).[7] Your acidic analyte, if partially or fully ionized (-COO⁻), will be repelled, while also engaging in other complex, non-ideal interactions, leading to a "smearing" effect that manifests as peak tailing.[6]

Solution Strategy:

  • Control Mobile Phase pH: The most effective strategy is to suppress the ionization of both the analyte's carboxyl groups and the column's silanol groups. This is achieved by lowering the mobile phase pH. A pH of 2.5 to 3.0 is an excellent starting point.[8] At this pH, the silanol groups are fully protonated (-Si-OH), rendering them neutral and minimizing secondary interactions.[6] Concurrently, the analyte will be in its neutral, non-ionized form, allowing for proper hydrophobic retention and improved peak shape.[9][10]

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are made with high-purity "Type B" silica, which has fewer metal impurities and is more effectively end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them from interacting with analytes.[11] Always choose a high-quality, end-capped C18 or C8 column for analyzing polar acids.

  • Increase Buffer Strength: A buffer is essential for maintaining a stable pH. If the buffer concentration is too low, the system's pH can fluctuate, leading to inconsistent ionization and peak shape. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing precipitation issues.[7]

Cause B: Metal Contamination Trace metal contaminants (e.g., iron, aluminum) can be present in the silica backbone of older or lower-quality columns, or even within the HPLC system itself (e.g., stainless steel frits, tubing). These metal sites can act as strong interaction points for chelating agents like dicarboxylic acids, causing severe peak tailing.[12]

Solution Strategy:

  • System Passivation: If metal chelation is suspected, consider passivating your HPLC system with an acid wash or a dedicated passivation solution.

  • Use Metal-Free Columns: For highly sensitive applications, columns with metal-free hardware (such as PEEK-lined stainless steel) are available and can eliminate this source of interaction.[12]

Q2: My peak is excessively broad or split into two. What is the cause?

Broad or split peaks indicate that the analyte is experiencing multiple chemical environments or equilibria during its transit through the column.

Answer: This problem is almost always caused by operating at a mobile phase pH that is too close to the analyte's pKa.

The Underlying Mechanism: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized.[9] When the mobile phase pH is close to the pKa of this compound (~3.06), both the ionized and non-ionized forms of the molecule exist in significant concentrations.[4][5] Because these two forms have different polarities, they interact with the stationary phase to different extents. This simultaneous existence of two forms leads to peak broadening or, in severe cases, complete peak splitting.[13]

Solution Strategy:

  • Adjust Mobile Phase pH: To ensure the analyte exists in a single, stable form, the mobile phase pH must be set at least 1.5 to 2 pH units away from the pKa.[14][15] For this acidic analyte, this means setting the pH to ≤ 2.5 . This ensures that over 99% of the analyte is in its non-ionized, more hydrophobic form, resulting in a single, sharp peak.

  • Ensure Adequate Buffering: Re-verify that your buffer is appropriate for the target pH and is at a sufficient concentration (10-25 mM) to resist pH shifts during the gradient.[7]

Below is a troubleshooting workflow for addressing poor peak shape, starting with the most probable causes for an acidic analyte like this compound.

Caption: Troubleshooting workflow for poor peak shape.

Q3: I am observing peak fronting. What is the issue?

Peak fronting (As < 0.9) is less common than tailing for this analyte but indicates a different set of problems, usually related to overloading or solvent effects.[16]

Answer: Peak fronting is typically caused by either column overload or a mismatch between the sample solvent and the mobile phase.

Cause A: Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet. This causes some of the analyte molecules to travel down the column more quickly before they can interact with the stationary phase, leading to a fronting peak.[8]

Solution Strategy:

  • Perform a Dilution Study: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape becomes more symmetrical upon dilution, you have confirmed mass overload.

  • Reduce Sample Load: Either decrease the concentration of your sample or reduce the injection volume.

Cause B: Incompatible Sample Solvent If your sample is dissolved in a solvent that is significantly "stronger" (i.e., less polar in reversed-phase) than your initial mobile phase, it will disrupt the partitioning process at the head of the column. The strong solvent effectively carries the analyte down the column prematurely, causing a distorted, fronting peak.[16][17]

Solution Strategy:

  • Match Solvents: Ideally, the sample should be dissolved in the initial mobile phase.

  • Use a Weaker Solvent: If the analyte's solubility is an issue, dissolve it in a solvent that is weaker than the initial mobile phase (e.g., if your mobile phase starts at 10% acetonitrile, dissolve your sample in 5% acetonitrile or 100% water).

Frequently Asked Questions (FAQs) for Method Development

FAQ 1: What is the ideal mobile phase pH for this compound and why?

The ideal mobile phase pH should be 2.5 or lower . The rationale is based on suppressing the ionization of the analyte's two carboxylic acid groups (pKa ≈ 3.06).[4][5] According to the Henderson-Hasselbalch equation, setting the pH two units below the pKa ensures that the compound is almost entirely in its neutral, non-ionized form.[9] This has two major benefits:

  • Improved Retention: The neutral form is less polar and will be better retained on a non-polar C18 stationary phase.[18]

  • Sharper Peaks: It eliminates the possibility of having two different ionic species on the column at the same time, which prevents peak broadening and splitting.[13]

The diagram below illustrates how pH affects the analyte and the stationary phase, leading to an optimal outcome at low pH.

G cluster_0 High pH (e.g., pH 6.0) cluster_1 Low pH (e.g., pH 2.5) Analyte_High_pH Analyte (Anionic) -COO⁻ Interaction_High Ionic Repulsion & Secondary Interactions Analyte_High_pH->Interaction_High interacts with Silica_High_pH Silica Surface (Anionic) -SiO⁻ Silica_High_pH->Interaction_High Outcome_High Result: Peak Tailing Interaction_High->Outcome_High Analyte_Low_pH Analyte (Neutral) -COOH Interaction_Low Ideal Hydrophobic Interaction Analyte_Low_pH->Interaction_Low interacts with Silica_Low_pH Silica Surface (Neutral) -SiOH Silica_Low_pH->Interaction_Low Outcome_Low Result: Sharp, Symmetrical Peak Interaction_Low->Outcome_Low

Caption: Effect of pH on analyte and silica surface.

FAQ 2: Which buffer should I use for my mobile phase?

The choice of buffer depends primarily on your detector.

  • For LC-MS Applications: Use volatile buffers.

    • Formic Acid (0.1%): Provides a pH of ~2.7. It is highly common and effective for suppressing ionization of acids like yours.

    • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): Provides a very low pH (~2.0) and can be an excellent choice for improving peak shape. However, be aware that TFA is an ion-pairing agent and can cause significant ion suppression in the mass spectrometer source, reducing sensitivity. Use it judiciously.

  • For UV-Only Applications: Non-volatile buffers can be used.

    • Phosphate Buffer (e.g., Potassium Phosphate): An excellent choice for UV because it provides robust pH control. A 20 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid is a very reliable option for achieving symmetrical peaks.[19]

FAQ 3: Can I use a gradient elution? What's a good starting point?

Yes, a gradient elution is highly recommended for ensuring the compound elutes with a good peak shape and in a reasonable time.

Recommended Starting Conditions:

  • Column: High-purity, end-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at a low percentage of Mobile Phase B (e.g., 2-5%) to ensure good focusing of this polar analyte on the column. Then, ramp up to a higher percentage (e.g., 95%) to elute the compound. A sample gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: Adjust based on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 35-40 °C to improve efficiency and reduce viscosity.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization

Objective: To demonstrate the effect of pH on peak shape and identify the optimal mobile phase pH.

  • Prepare Mobile Phases:

    • Mobile Phase 1 (pH ~4.5): 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B).

    • Mobile Phase 2 (pH ~2.7): 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Prepare Sample: Prepare a 1 µg/mL solution of this compound in 95:5 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Use the gradient profile recommended in FAQ 3.

    • Equilibrate the column with Mobile Phase 1 for at least 10 column volumes.

  • Analysis Run 1 (pH 4.5):

    • Inject the sample and acquire the chromatogram.

    • Expected Observation: A broad, tailing, or possibly split peak.

  • System Flush and Equilibration:

    • Thoroughly flush the system and column with a 50:50 mix of water and acetonitrile.

    • Equilibrate the column with Mobile Phase 2 for at least 10 column volumes.

  • Analysis Run 2 (pH 2.7):

    • Inject the same sample and acquire the chromatogram.

    • Expected Observation: A significantly sharper and more symmetrical peak compared to the run at pH 4.5.

Protocol 2: Diagnosing and Resolving Column Overload

Objective: To determine if peak fronting or tailing is caused by sample mass overload.

  • Prepare Sample Series: From your stock solution, prepare a dilution series. For example:

    • Sample 1: 10 µg/mL (Concentrated)

    • Sample 2: 1 µg/mL (1:10 dilution)

    • Sample 3: 0.1 µg/mL (1:100 dilution)

  • Chromatographic Conditions: Use your established (or optimized low-pH) method.

  • Analysis:

    • Inject the same volume of each sample, starting with the most dilute (Sample 3) and ending with the most concentrated (Sample 1).

  • Data Interpretation:

    • Carefully examine the peak shape for each injection.

    • If the peak shape of Sample 1 is clearly fronting or tailing, while the peak shape of Samples 2 and 3 is symmetrical, the issue is column overload.

  • Action: If overload is confirmed, reduce your working sample concentration to a level that produces a symmetrical peak (e.g., ≤ 1 µg/mL) or reduce the injection volume accordingly.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? [Forum discussion]. Retrieved from [Link]

  • Guillarme, D., et al. (2014). Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1337, 147-154. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Pyridinedicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2025, June 18). Pyridinedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rana, N. G., & Murdande, S. B. (2017, December 1). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. LCGC International. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. doi:10.1016/j.chroma.2004.03.038. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Measurement of 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical measurement of 2,5-Pyridinedicarboxylic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. Here, you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Introduction to Matrix Effects

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous materials.[2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalysis.[3]

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted strategy to compensate for matrix effects.[3][4] The underlying principle is that the SIL internal standard will co-elute and experience the same ionization suppression or enhancement as the analyte, thus maintaining a constant analyte-to-internal standard response ratio.[1][4] However, this assumption is not always valid, and various factors can lead to differential matrix effects between the analyte and its SIL internal standard.[4]

Frequently Asked Questions (FAQs)

Q1: I am observing significant variability in my analyte-to-internal standard (IS) area ratios across different lots of biological matrix. What could be the cause?

This is a classic sign of differential matrix effects. While this compound is designed to mimic the behavior of the unlabeled analyte, several factors can cause them to be affected differently by the matrix:

  • Chromatographic Co-elution Issues: The deuterium labeling in this compound can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, an occurrence known as the "deuterium isotope effect".[4] If an interfering matrix component elutes precisely between the analyte and the internal standard, it can disproportionately suppress one of the signals.

  • Variable Matrix Composition: Different lots of plasma, urine, or other biological matrices can have varying concentrations of endogenous components like phospholipids, which are known to cause significant ion suppression.[2][5]

  • Extraction Recovery Differences: Although unlikely for a stable isotope-labeled internal standard, it is possible for the extraction recovery of the analyte and the internal standard to differ, especially in complex sample preparation procedures.[4]

Q2: My this compound internal standard signal is suppressed, but my analyte signal is not. Why is this happening?

This scenario points towards a highly specific matrix effect where an interfering component co-elutes exactly with your internal standard but not with your analyte. This can happen even with very small differences in retention time. It underscores the importance of achieving complete chromatographic separation of the analyte and internal standard from matrix interferences.

Q3: Can the purity of my this compound internal standard affect my results?

Absolutely. If the SIL internal standard contains a significant amount of the unlabeled analyte as an impurity, it can lead to an artificially high measurement of the analyte concentration.[4] It is crucial to verify the isotopic purity of your internal standard.

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of matrix effects during method validation.[6][7][8] This typically involves analyzing blank matrix samples from at least six different individual sources to ensure that there are no significant matrix effects impacting the assay's accuracy and precision.[7][8]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can address matrix effects, you need to confirm their presence and understand their magnitude.

Method 1: Post-Extraction Spike Analysis

This is a standard method to quantify the extent of ion suppression or enhancement.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

ParameterCalculationInterpretation
Matrix Effect (Peak Area of Post-Extraction Spike / Peak Area of Neat Solution) x 100A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
Recovery (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100Measures the efficiency of the extraction process.
Overall Process Efficiency (Peak Area of Pre-Extraction Spike / Peak Area of Neat Solution) x 100Combines the effects of recovery and matrix.
Method 2: Post-Column Infusion

This qualitative technique helps to identify the regions of your chromatogram where ion suppression or enhancement occurs.

Workflow:

Caption: Post-column infusion experimental setup.

Protocol:

  • Infuse a constant flow of a standard solution of this compound into the MS source post-column.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of the infused standard. Any dip in the signal indicates a region of ion suppression caused by co-eluting matrix components.

Guide 2: Strategies for Mitigating Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.

A. Optimization of Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components.[1]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[9] For an acidic compound like 2,5-Pyridinedicarboxylic Acid, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be effective.[5]

    • Protocol for Phospholipid Removal using SPE:

      • Conditioning: Condition the SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample (e.g., plasma precipitated with acetonitrile) onto the cartridge.

      • Washing: Wash with an aqueous solution to remove polar interferences, followed by an organic wash to remove non-polar interferences like phospholipids.

      • Elution: Elute the analyte and internal standard with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing highly polar or non-polar interferences.

  • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® are designed to specifically remove phospholipids, which are major contributors to ion suppression in plasma and serum samples.[10][11]

B. Chromatographic Optimization

Improving the chromatographic separation between the analyte and interfering matrix components can significantly reduce matrix effects.[1]

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC) can improve peak resolution and separate the analyte from co-eluting matrix components.

  • Modify Mobile Phase: Adjusting the mobile phase composition, pH, or additives can alter the retention of both the analyte and interfering compounds.[3]

  • Gradient Optimization: A shallower gradient can improve the separation of closely eluting compounds.

C. Modification of Mass Spectrometric Conditions

While less common for mitigating matrix effects, some adjustments to the MS parameters can be beneficial.

  • Ion Source Optimization: Ensure that the ion source parameters (e.g., temperature, gas flows) are optimized for the analyte.

  • Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI).[12]

Decision Tree for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects start Inconsistent Analyte/IS Ratio or Poor Reproducibility q1 Perform Post-Extraction Spike Analysis. Is Matrix Effect > ±15%? start->q1 a1_yes Matrix Effect Confirmed q1->a1_yes Yes a1_no Matrix Effect Not Significant. Investigate Other Issues (e.g., instrument stability, sample integrity). q1->a1_no No q2 Optimize Sample Preparation. Re-evaluate Matrix Effect. a1_yes->q2 q3 Is Matrix Effect Still Significant? q2->q3 a2_yes Optimize Chromatography (e.g., new column, modified gradient). q3->a2_yes Yes a2_no Method Optimized. Proceed with Validation. q3->a2_no No q4 Re-evaluate Matrix Effect. a2_yes->q4 q5 Is Matrix Effect Still Significant? q4->q5 a3_yes Consider Alternative Ionization (APCI) or Advanced Sample Prep (e.g., 2D-LC). q5->a3_yes Yes a3_no Method Optimized. Proceed with Validation. q5->a3_no No

Caption: A decision tree for systematically troubleshooting matrix effects.

By following these guidelines, you can effectively diagnose, troubleshoot, and mitigate matrix effects in the measurement of this compound, leading to more robust and reliable bioanalytical data.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Advances in Sample Preparation: Removing Phospholipids
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Bioanalytical Method Validation - Guidance for Industry. FDA. (2018-05-24).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Solid Phase Extraction (SPE) Products. Sigma-Aldrich.

Sources

Potential for deuterium-hydrogen exchange in 2,5-Pyridinedicarboxylic Acid-d3.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,5-Pyridinedicarboxylic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this deuterated compound. Below you will find a comprehensive set of frequently asked questions and troubleshooting scenarios to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the deuterium labels on this compound?

The three deuterium atoms on this compound are attached to the aromatic pyridine ring. Carbon-bound deuterons on an aromatic ring are generally stable under neutral and mild acidic or basic conditions at ambient temperature.[1] However, the stability can be compromised under certain conditions, leading to hydrogen-deuterium (H-D) exchange. The key factors influencing the stability of these labels are pH, temperature, and the solvent system used.[2][3]

Q2: At which positions on the pyridine ring is H-D exchange most likely to occur?

For pyridine and its derivatives, H-D exchange is catalyzed by both acid and base.[4][5]

  • Acid-Catalyzed Exchange: Under acidic conditions, the pyridine nitrogen is protonated (or deuterated). This makes the ring more electron-deficient and susceptible to electrophilic substitution. Exchange is often observed at the positions ortho and para to the nitrogen atom.[6]

  • Base-Catalyzed Exchange: In the presence of a strong base, a proton (or deuteron) can be abstracted from the pyridine ring to form a pyridyl anion. This is then deuterated (or protonated) by the solvent.[5] The relative acidity of the ring protons dictates the site of exchange.

For this compound, the carboxylic acid groups are deactivating, making the ring less susceptible to electrophilic substitution but potentially more susceptible to base-catalyzed exchange.

Q3: What are the optimal storage conditions to maintain the isotopic purity of this compound?

To maintain the chemical and isotopic integrity of this compound, proper storage is crucial.[3][7]

Storage ParameterRecommendationRationale
Temperature Store at 2°C to 8°C for short-term storage. For long-term storage, -20°C is recommended.[3]Reduces the rate of any potential degradation or exchange reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Minimizes exposure to atmospheric moisture, which is a source of protons.
Container Use well-sealed, airtight containers. For highly sensitive applications, flame-sealed ampoules are ideal.[3]Prevents the ingress of moisture.
Light Store in amber vials or other light-protecting containers.[3]Protects the compound from potential photodegradation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Scenario 1: My mass spectrometry results show a lower-than-expected mass for my compound, suggesting a loss of deuterium.

Potential Cause: Unintended hydrogen-deuterium back-exchange has likely occurred, where deuterium atoms on your molecule are replaced by protons from the surrounding environment.[8]

Troubleshooting Steps:

  • Review Your Sample Preparation and Mobile Phase:

    • Solvent Choice: The use of protic solvents like water (H₂O), methanol (MeOH), or ethanol (EtOH) in your sample preparation or LC-MS mobile phase can facilitate H-D exchange.[9] Whenever possible, use aprotic solvents (e.g., acetonitrile) or deuterated solvents.[3]

    • pH of the Mobile Phase: Extreme pH values (high or low) can catalyze H-D exchange. The minimum rate of exchange for many compounds is often found in the pH range of 2.5 to 7.[2][9] For mass spectrometry, quenching reactions by lowering the pH to around 2.5-3.0 is a common practice to minimize back-exchange.[10]

    • Temperature: High temperatures accelerate the rate of H-D exchange.[2] If possible, perform your sample preparation and analysis at reduced temperatures (e.g., 4°C).[9]

  • Optimize Mass Spectrometry Source Conditions:

    • Certain atmospheric pressure ionization (API) sources, like APCI, can sometimes promote in-source H-D exchange, especially at high desolvation temperatures.[11] Try lowering the source temperature to see if this mitigates the deuterium loss.

dot

cluster_potential_causes Potential Causes of Deuterium Loss cluster_troubleshooting_steps Troubleshooting Steps Protic_Solvents Protic Solvents (H₂O, MeOH) Use_Aprotic_Solvents Use Aprotic/Deuterated Solvents Protic_Solvents->Use_Aprotic_Solvents Extreme_pH Extreme pH (High or Low) Control_pH Control pH (2.5 - 7) Extreme_pH->Control_pH High_Temperature High Temperature Reduce_Temperature Reduce Temperature High_Temperature->Reduce_Temperature

Caption: Troubleshooting workflow for deuterium loss.

Scenario 2: My ¹H NMR spectrum shows unexpected signals in the aromatic region where deuterium atoms should be.

Potential Cause: This is a direct indication of H-D exchange, where a deuteron has been replaced by a proton, which is then visible in the ¹H NMR spectrum.[10]

Troubleshooting Steps:

  • Verify the Purity of Your NMR Solvent:

    • Ensure that your deuterated NMR solvent has high isotopic purity and is free from moisture contamination.[12] Traces of water in the solvent can serve as a proton source.

    • Best Practice: For sensitive experiments, use freshly opened ampules of high-purity deuterated solvent. Dry the NMR tube in an oven and cool it in a desiccator before preparing the sample.[12]

  • Assess the Sample's Acidity/Basicity:

    • The carboxylic acid groups of 2,5-Pyridinedicarboxylic Acid can create a locally acidic environment. If the NMR solvent contains impurities that can act as a base, this could facilitate exchange over time.

    • Consider the use of aprotic deuterated solvents like DMSO-d₆ or Acetonitrile-d₃, which are less likely to participate in exchange compared to protic solvents like D₂O or CD₃OD.[13]

dot

Start Unexpected ¹H NMR Signals Check_Solvent Verify NMR Solvent Purity and Dryness Start->Check_Solvent Assess_Sample Assess Sample Chemistry (Acidity/Basicity) Start->Assess_Sample Use_Aprotic Switch to Aprotic Deuterated Solvent Check_Solvent->Use_Aprotic Assess_Sample->Use_Aprotic Result Clean NMR Spectrum Use_Aprotic->Result

Caption: NMR troubleshooting decision tree.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis to Minimize H-D Exchange

This protocol is designed to minimize the risk of back-exchange during sample preparation for analysis by liquid chromatography-mass spectrometry.

  • Solvent Selection: Whenever possible, dissolve the this compound standard and your samples in a high-purity aprotic solvent such as acetonitrile.

  • pH Control: If an aqueous environment is unavoidable, use a buffer to maintain a pH between 2.5 and 7.[9]

  • Temperature Control: Perform all sample dilutions and transfers in an ice bath or on a cold plate to keep the samples at a low temperature (e.g., 0-4°C).[14]

  • Minimize Exposure: Handle samples quickly to minimize their exposure to atmospheric moisture.[3]

  • Analysis: Analyze the samples as soon as possible after preparation. If storage is necessary, store them at -20°C or below in tightly sealed vials.

References

  • Zhang, Z., Li, Y., & Pan, H. (2012). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]

  • Konermann, L., et al. (2008). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. Available at: [Link]

  • Englander, S. W. (2006). Mechanisms and uses of hydrogen exchange. PMC - NIH. Available at: [Link]

  • Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Science Publishing. Available at: [Link]

  • UNC Chemistry Department. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Available at: [Link]

  • Smith, A. M., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC - NIH. Available at: [Link]

  • Smith, R. C., et al. (2023). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. Available at: [Link]

  • OSTI.gov. (n.d.). K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as Removable Directing Group. Available at: [Link]

  • Current Protocols. (n.d.). Practical Methods for Deuterium Exchange/Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Deuteration of pyridine with K 2 CO 3 /18-crown-6 in D 2 O/DMSO-d 6. Available at: [Link]

  • PMC - NIH. (2023). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Available at: [Link]

  • Wales, T. E., & Engen, J. R. (2006). Analytical aspects of hydrogen exchange mass spectrometry. PMC - PubMed Central. Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen–deuterium exchange reactions. Available at: [Link]

  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]

  • Chem-Station Int. Ed. (2024). Solvent Isotope Effect. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation. Available at: [Link]

  • Inorganics. (2023). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Available at: [Link]

  • YouTube. (2012). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. Available at: [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Semantic Scholar. (n.d.). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Available at: [Link]

  • ResearchGate. (n.d.). The effect of pH on the kinetics of D/H isotopic exchange between molecular hydrogen and water. Available at: [Link]

  • NIH. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]

  • NIH. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Available at: [Link]

  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. Available at: [Link]

  • NIH. (n.d.). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Available at: [Link]

  • PubMed. (2026). Catalyst-Free Nucleophilic Substitution of Deuterium in Pyridine- d5 with Phosphorus Nucleophiles Triggered and Driven by Electrophilic Acetylenes: Mechanism Revisited. Available at: [Link]

  • Chromatography Forum. (2023). Losing Molecular Ion LCMSMS. Available at: [Link]

  • ChemRxiv. (n.d.). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • RSC Publishing. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

  • RSC Publishing. (n.d.). A highly selective decarboxylative deuteration of carboxylic acids. Available at: [Link]

  • PubMed. (n.d.). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Available at: [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Pyridinedicarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopically labeled compound. Here, we provide in-depth technical guidance on recommended storage, handling, and troubleshooting, grounded in scientific principles and practical laboratory experience.

Section 1: Core Principles of Storing and Handling Deuterated Compounds

Deuterated compounds, while chemically similar to their non-deuterated counterparts, require specific storage and handling considerations to maintain their isotopic purity. The primary concern is the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture. Therefore, minimizing exposure to humidity is paramount. Additionally, like most complex organic molecules, this compound is susceptible to degradation from heat, light, and reactive chemicals.

Section 2: Recommended Storage and Handling Conditions for this compound

Proper storage is crucial for maintaining the chemical and isotopic integrity of this compound. The following recommendations are based on supplier data sheets and general best practices for deuterated compounds.

Quantitative Storage Recommendations
Condition Solid (As Supplied) In Solution (e.g., in DMSO) Rationale & Expert Insights
Long-Term Storage Temperature Room Temperature[1] or -20°C-20°C or lowerWhile some suppliers recommend room temperature for the solid, storage at -20°C provides an additional safeguard against potential long-term thermal degradation, especially in laboratories with fluctuating ambient temperatures. For solutions, frozen storage is essential to minimize solvent evaporation and slow down potential degradation reactions.
Short-Term Storage Temperature Room Temperature4°C (for a few days)For routine laboratory use, the solid can be kept at room temperature. Solutions can be stored in a refrigerator for short periods, but for any storage longer than a few days, freezing is recommended.
Light Exposure Store in the dark (amber vial)Store in the dark (amber vial)While 2,5-pyridinedicarboxylic acid itself does not significantly absorb light in the solar actinic range, its potential metabolites are photosensitive[2][3][4]. Protecting the compound from light is a precautionary measure to prevent any unforeseen photochemical reactions.
Atmosphere Dry, inert atmosphere recommendedInert gas overlay (e.g., argon or nitrogen)The primary goal is to prevent H/D exchange with atmospheric moisture. Storing the solid in a desiccator and purging vials of solutions with an inert gas before sealing are best practices.
Handling Workflow Diagram

The following diagram outlines the recommended workflow for handling this compound to minimize contamination and degradation.

G cluster_storage Storage cluster_preparation Solution Preparation cluster_use Experimental Use storage Store solid in a tightly sealed amber vial at room temperature or -20°C in a desiccator equilibration Allow vial to equilibrate to room temperature before opening storage->equilibration weighing Weigh the required amount quickly in a low-humidity environment equilibration->weighing dissolving Dissolve in an appropriate anhydrous solvent (e.g., DMSO) weighing->dissolving purging Purge the headspace of the solution vial with an inert gas dissolving->purging use Use the solution promptly purging->use short_term_storage For short-term storage (1-3 days), store at 4°C in the dark use->short_term_storage long_term_storage For long-term storage, aliquot and store at -20°C or below use->long_term_storage

Caption: Recommended workflow for handling this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the specific storage recommendations for a deuterated compound like this compound?

A1: The primary reason is to prevent hydrogen-deuterium (H/D) exchange. The deuterium atoms on the pyridine ring can be replaced by hydrogen atoms from atmospheric moisture, which would compromise the isotopic purity of the compound. Storing the compound in a dry environment and minimizing its exposure to air are crucial to prevent this.

Q2: I left the vial of solid this compound on the bench for a week at room temperature. Is it still usable?

A2: If the vial was tightly sealed, the compound is likely still usable. 2,5-Pyridinedicarboxylic Acid is a stable solid[1]. However, for long-term storage, it is always best to follow the recommended conditions to ensure the highest purity.

Q3: My solution of this compound in DMSO has turned a pale yellow. Is this a sign of degradation?

A3: A pale yellow color is the expected appearance of the solid compound[1]. However, a noticeable color change in the solution over time could indicate degradation. It is recommended to prepare fresh solutions for critical experiments. If you suspect degradation, you may need to re-qualify the solution using an appropriate analytical method such as LC-MS.

Q4: Does the deuteration of 2,5-Pyridinedicarboxylic Acid affect its chemical stability compared to the non-deuterated form?

A4: The effect of deuteration on the overall chemical stability during storage is generally minimal. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). This can sometimes lead to a slight increase in stability towards certain degradation pathways that involve the cleavage of a C-H/C-D bond. However, for general storage stability (thermal, hydrolytic, photolytic), it is best to assume it is similar to the non-deuterated compound and follow the recommended storage conditions for deuterated compounds to protect its isotopic integrity.

Q5: What are the likely degradation pathways for 2,5-Pyridinedicarboxylic Acid?

A5: While 2,5-Pyridinedicarboxylic Acid is generally stable, potential degradation pathways could include decarboxylation at high temperatures and photolytic degradation of its metabolites[2][3][4]. The parent compound itself is not readily degraded by sunlight[2][3][4].

Section 4: Troubleshooting Guide

Issue Potential Cause Recommended Action & Rationale
Loss of Isotopic Purity (H/D Exchange) Exposure to moisture (e.g., opening a cold vial, improper storage).Always allow the vial to warm to room temperature before opening to prevent condensation. Store the solid in a desiccator. For solutions, use anhydrous solvents and purge the vial with an inert gas before sealing.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare fresh solutions for each experiment, especially for sensitive assays. If storing solutions, aliquot and freeze at -20°C or below to prevent multiple freeze-thaw cycles.
Compound Won't Fully Dissolve Use of a non-ideal solvent or insufficient solvent.This compound is soluble in DMSO[1]. Ensure you are using a sufficient volume of a suitable anhydrous solvent. Gentle warming and vortexing can aid dissolution.
Visible Particulates in Solution Contamination or precipitation.Filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use. Ensure all glassware is clean and dry before preparing solutions.

Section 5: Experimental Protocols

Protocol for Preparing a Stock Solution
  • Remove the vial of this compound from its storage location (e.g., -20°C freezer or desiccator).

  • Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the solid.

  • In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), quickly weigh the desired amount of the solid into a clean, dry vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • If the solution is to be stored, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds before sealing tightly with a cap containing a chemically resistant septum.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, place the vial in a -20°C or colder freezer.

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356.
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid | Applied and Environmental Microbiology. (n.d.). Retrieved January 15, 2026, from [Link]

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Technical Support Center: Navigating Background Noise in 2,5-Pyridinedicarboxylic Acid-d3 Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Pyridinedicarboxylic Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise during its detection, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a deuterated internal standard, achieving a clean, low-noise signal for this compound is paramount for accurate quantification of its non-labeled counterpart.

This resource provides a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Each section delves into specific issues, explaining the underlying scientific principles and offering step-by-step protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding background noise in the analysis of this compound.

Q1: What are the most common sources of background noise in my LC-MS/MS analysis of this compound?

A1: Background noise in LC-MS/MS can be broadly categorized into chemical, electronic, and environmental noise.[1][2] For this compound analysis, chemical noise is often the most significant contributor.[1] Common sources include:

  • Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities that contribute to the background.[1] These can form adducts with other ions in the mobile phase, creating a complex noise profile.

  • Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene glycol (PEG) are frequent contaminants.[1]

  • Sample Matrix Components: When analyzing biological samples, endogenous compounds such as phospholipids can co-elute with your analyte and cause ion suppression or enhancement, which manifests as a noisy or unstable baseline.[3][4]

  • System Contamination: Carryover from previous injections or a dirty ion source can lead to persistent background signals.[5]

Q2: I'm observing high background noise even in my blank injections. What should I investigate first?

A2: High background in blank injections strongly suggests that the source of the noise is within your analytical system or reagents, rather than the sample itself.[5] Here’s a systematic approach to troubleshooting:

  • Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and additives.[5] Prepare fresh mobile phases daily to minimize the introduction of contaminants.[5]

  • System Flush: Thoroughly flush the entire LC system with a sequence of high-purity solvents like isopropanol, acetonitrile, and water.[1]

  • Ion Source Cleaning: A contaminated ion source is a common culprit.[5] Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.[1]

Q3: Can the mobile phase pH affect the background noise for this compound?

A3: Absolutely. The pH of the mobile phase is a critical parameter for acidic compounds like 2,5-Pyridinedicarboxylic acid.[6][7] An inappropriate pH can lead to poor peak shape, retention time instability, and increased background noise.[6][7] For acidic analytes, a mobile phase pH of around 2-3 is often a good starting point to ensure the compound is in its protonated, less polar form, leading to sharper peaks and better retention on a reversed-phase column.[6][8] It is also crucial to operate within the pH stability range of your HPLC column to prevent degradation of the stationary phase.[7]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.

Issue 1: High Background Noise and Poor Signal-to-Noise Ratio

Question: My chromatogram for this compound shows a high, noisy baseline, and the signal-to-noise ratio is unacceptably low. How can I improve this?

Answer: A high background and poor signal-to-noise (S/N) ratio can stem from multiple sources, including the sample matrix, chromatographic conditions, and mass spectrometer settings. The following workflow will guide you through a systematic approach to identify and mitigate the source of the noise.

cluster_0 Step 1: Sample Preparation Optimization cluster_1 Step 2: Chromatographic Method Development cluster_2 Step 3: Mass Spectrometer Parameter Tuning A Initial Sample B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid-Phase Extraction (SPE) A->D E Evaluate Mobile Phase pH (e.g., pH 2.5 vs. 4.5) D->E Proceed with cleanest extract F Optimize Gradient Profile E->F G Assess Column Chemistry (e.g., C18 vs. Phenyl-Hexyl) F->G H Optimize Cone Voltage G->H After chromatographic optimization I Adjust Desolvation Gas Flow & Temperature H->I J Refine Collision Energy I->J

Caption: A systematic workflow for troubleshooting high background noise.

Step 1: Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[4]

  • Protocol 1: Comparative Extraction Techniques

    • Protein Precipitation (PPT): While simple, PPT is often the least effective at removing matrix components.[9] Precipitate a plasma or serum sample with 3 volumes of cold acetonitrile. Vortex and centrifuge. Analyze the supernatant.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[9] Extract the sample with a water-immiscible organic solvent like ethyl acetate. For acidic compounds, adjusting the sample pH to be acidic can improve extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[9][10] Use a mixed-mode SPE cartridge (combining reversed-phase and ion exchange) for optimal removal of phospholipids and other interferences.[9][10]

Step 2: Optimize Chromatographic Conditions

Proper chromatographic separation is key to resolving the analyte from matrix interferences.[4]

  • Protocol 2: Mobile Phase pH and Gradient Optimization

    • Mobile Phase pH: Prepare mobile phases with varying pH levels (e.g., 0.1% formic acid for a pH around 2.7, and 10mM ammonium formate adjusted to pH 4.5).[8] Analyze your sample with each mobile phase to determine the optimal pH for peak shape and retention.

    • Gradient Optimization: Start with a broad gradient (e.g., 5-95% organic solvent over 10 minutes). Based on the elution time of this compound, create a shallower gradient around this time to improve separation from co-eluting interferences.

Step 3: Fine-Tune Mass Spectrometer Parameters

Instrument settings can be adjusted to minimize the detection of background ions.

  • Protocol 3: Source and Analyzer Optimization

    • Cone Voltage: The cone voltage can be optimized to reduce the transmission of non-specific ions. Perform a cone voltage ramp experiment to find the setting that maximizes the signal for this compound while minimizing background noise.

    • Desolvation Parameters: Incomplete desolvation of electrospray droplets can contribute to chemical noise.[11][12] Systematically increase the desolvation gas temperature and flow rate to improve desolvation efficiency.

    • Collision Energy: For MS/MS analysis, optimize the collision energy for the specific transition of this compound to ensure efficient fragmentation and a strong product ion signal.

Issue 2: Matrix Effects - Ion Suppression or Enhancement

Question: I'm observing significant signal suppression for this compound in my samples compared to my standards prepared in a clean solvent. How can I mitigate these matrix effects?

Answer: Matrix effects, where co-eluting compounds interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.[4] While a deuterated internal standard like this compound is designed to compensate for these effects, significant suppression can still compromise assay sensitivity.[13][14]

A Matrix Effects (Ion Suppression/Enhancement) B Improved Sample Cleanup (e.g., SPE) A->B C Chromatographic Separation A->C D Sample Dilution A->D E Reduced Matrix Load B->E F Analyte & Interference Resolution C->F D->E G Reduced Ionization Competition E->G F->G H Accurate Quantification G->H

Caption: Interplay of strategies to combat matrix effects.

  • Confirm Co-elution of Analyte and Internal Standard: A slight retention time shift between 2,5-Pyridinedicarboxylic Acid and its d3-labeled standard can occur (chromatographic isotope effect).[13] If this shift is significant, they may experience different degrees of ion suppression, compromising accuracy.[13][14] Adjusting the chromatographic method to ensure co-elution is crucial.

  • Implement More Rigorous Sample Preparation: As detailed in Issue 1, moving from a simple protein precipitation to a more selective technique like mixed-mode SPE can dramatically reduce the levels of interfering matrix components, particularly phospholipids.[3][9]

  • Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the final sample extract can reduce the concentration of matrix components being introduced into the LC-MS system.[5] Be cautious not to dilute the sample below the limit of quantification.[5]

  • Optimize Chromatography for Better Resolution: Further refine your HPLC method to achieve better separation between this compound and the region where most matrix components elute.[4] This might involve trying a different column chemistry (e.g., a phenyl-hexyl column) or a different organic modifier.

Part 3: Data Presentation

For a systematic approach to optimizing mass spectrometer parameters, consider the following table as a template for your experiments.

ParameterSetting 1Setting 2Setting 3Resulting S/N Ratio
Cone Voltage (V) 203040Record S/N
Desolvation Temp (°C) 350400450Record S/N
Desolvation Gas (L/hr) 6008001000Record S/N

By systematically adjusting one parameter at a time and observing the effect on the signal-to-noise ratio, you can empirically determine the optimal settings for your specific instrument and method.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. PubMed. [Link]

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. ACS Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug. Taylor & Francis Online. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. Wiley Online Library. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. PubMed Central. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Active chemical background and noise reduction in capillary electrophoresis/ion-trap mass spectrometry. ACS Publications. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. [Link]

  • Noise and Baseline Filtration in Mass Spectrometry. ResearchGate. [Link]

  • Better ionization with pH optimization. Wiley Analytical Science. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Cordis. [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. ACS Publications. [Link]

  • Secondary ElectroSpray (SESI) Technology. Fossiliontech. [Link]

  • Tuning Electrospray Ionization with Low-Frequency Sound. ResearchGate. [Link]

  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. ResearchGate. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. [Link]

  • How to reduce noise in LC/MSMS???. Chromatography Forum. [Link]

  • 2,5-Pyridinedicarboxylic acid. PubChem. [Link]

  • 2,5-Pyridinedicarboxylic acid. Cheméo. [Link]

  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. ResearchGate. [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Robust Analytical Method Validation: Leveraging 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. A robustly validated analytical method ensures that the results generated are accurate, reliable, and reproducible, forming the bedrock of regulatory submissions and scientific discovery. This guide provides an in-depth exploration of the principles and practices of analytical method validation, with a particular focus on the strategic use of stable isotope-labeled internal standards, exemplified by 2,5-Pyridinedicarboxylic Acid-d3.

The choice of an internal standard is a critical decision in method development, profoundly impacting the performance and reliability of the assay. Here, we will objectively compare and contrast the performance of a method utilizing a deuterated internal standard like this compound against an approach using a non-isotopically labeled analog. This comparison will be grounded in the internationally harmonized guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Pivotal Role of the Internal Standard: Why Deuteration Matters

In quantitative analysis, particularly with mass spectrometry, an internal standard (IS) is added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[4] The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[5][6]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[4][7] In these standards, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium for hydrogen).[7][8] This subtle mass shift allows the mass spectrometer to differentiate the IS from the analyte, while their physicochemical properties remain nearly identical.[8] This near-identical behavior is the key to superior performance, as it allows for more effective compensation for matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response.[4]

In contrast, a non-isotopically labeled internal standard, often a structural analog, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[5][6] These differences can lead to less accurate and less precise quantification.

A Comparative Look: this compound vs. a Structural Analog

To illustrate the advantages of a deuterated internal standard, the following table presents a hypothetical but realistic comparison of key validation parameters for the quantification of 2,5-Pyridinedicarboxylic Acid using either its deuterated form (this compound) or a structural analog as the internal standard.

Validation ParameterMethod with this compound (IS)Method with Structural Analog (IS)Rationale for Performance Difference
Accuracy (% Recovery) 98.5% - 101.2%92.7% - 108.5%The deuterated IS co-elutes and has nearly identical extraction recovery and ionization response to the analyte, leading to more effective correction for variability.
Precision (%RSD) < 2.5%< 7.8%The close physicochemical properties of the deuterated IS and the analyte result in more consistent analyte/IS response ratios.
Linearity (r²) > 0.999> 0.995Superior correction for variability across the concentration range leads to a more linear response.
Matrix Effect (%CV) < 5%< 15%The deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, effectively normalizing the signal.

The Workflow of Analytical Method Validation

A systematic approach to method validation is crucial. The following diagram outlines the typical workflow, emphasizing the logical progression from initial planning to the final validation report.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation Define_Analytical_Target_Profile Define Analytical Target Profile (ATP) Develop_Analytical_Method Develop Analytical Method Define_Analytical_Target_Profile->Develop_Analytical_Method Inputs Prepare_Validation_Protocol Prepare Validation Protocol Develop_Analytical_Method->Prepare_Validation_Protocol Defines Define_Acceptance_Criteria Define Acceptance Criteria Prepare_Validation_Protocol->Define_Acceptance_Criteria Includes Specificity Specificity & Selectivity Define_Acceptance_Criteria->Specificity Guides Linearity_Range Linearity & Range Define_Acceptance_Criteria->Linearity_Range Accuracy_Precision Accuracy & Precision Define_Acceptance_Criteria->Accuracy_Precision LOD_LOQ LOD & LOQ Define_Acceptance_Criteria->LOD_LOQ Stability Stability Define_Acceptance_Criteria->Stability Analyze_Data Analyze Validation Data Stability->Analyze_Data Generates Data Generate_Validation_Report Generate Validation Report Analyze_Data->Generate_Validation_Report Summarizes Implement_Method Implement for Routine Use Generate_Validation_Report->Implement_Method Authorizes

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: Experimental Protocols

The following sections detail the experimental design for validating a quantitative analytical method using this compound as an internal standard, in accordance with ICH Q2(R1) guidelines.[1][3][9]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[10][11][12]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for any interfering peaks at the retention time of the analyte and the internal standard.

  • Analyze a sample of the analyte and the internal standard to determine their retention times.

  • Analyze a blank matrix sample spiked with the analyte and the internal standard.

  • Analyze blank matrix samples spiked with potentially interfering substances (e.g., known metabolites, structurally similar compounds).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix samples.

Linearity and Range

Objective: To establish that the analytical method's response is directly proportional to the concentration of the analyte over a defined range.[10][11][13]

Experimental Protocol:

  • Prepare a stock solution of the analyte and the internal standard (this compound).

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte, covering the expected range of the samples. A constant amount of the internal standard is added to each standard.

  • Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.[10]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calibration curve should be visually inspected for linearity.

Calibration_Curve_Preparation Calibration Curve Preparation Workflow cluster_0 Serial Dilution & Spiking Stock_Analyte Analyte Stock Solution Cal_Std_1 Calibration Standard 1 (Lowest Concentration) Stock_Analyte->Cal_Std_1 Spike Cal_Std_2 Calibration Standard 2 Stock_Analyte->Cal_Std_2 Spike Cal_Std_3 Calibration Standard 3 Stock_Analyte->Cal_Std_3 Spike Cal_Std_4 Calibration Standard 4 Stock_Analyte->Cal_Std_4 Spike Cal_Std_5 Calibration Standard 5 (Highest Concentration) Stock_Analyte->Cal_Std_5 Spike Stock_IS IS Stock Solution (this compound) Stock_IS->Cal_Std_1 Add Constant Amount Stock_IS->Cal_Std_2 Stock_IS->Cal_Std_3 Stock_IS->Cal_Std_4 Stock_IS->Cal_Std_5 Blank_Matrix Blank Biological Matrix Blank_Matrix->Cal_Std_1 Diluent Blank_Matrix->Cal_Std_2 Blank_Matrix->Cal_Std_3 Blank_Matrix->Cal_Std_4 Blank_Matrix->Cal_Std_5 Analysis LC-MS/MS Analysis Cal_Std_5->Analysis Analyze

Caption: Workflow for the preparation of calibration standards.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10][11][14]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level on the same day.

  • Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation). For precision, the %RSD should not exceed 15% (20% for the LLOQ).[15][16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[10][13][17]

Experimental Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of low-concentration samples and identifying the lowest concentration that gives a discernible signal.[10]

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. This is often the lowest calibration standard.

  • Acceptance Criteria: The LOQ must meet the accuracy and precision criteria mentioned above.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[14]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after they have been subjected to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for an extended period.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an analytical method is a rigorous and essential process that underpins the reliability of scientific data. The strategic selection of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of accuracy, precision, and robustness, particularly in complex biological matrices. By adhering to the principles and protocols outlined in this guide, which are harmonized with international regulatory expectations, researchers can ensure that their analytical methods are fit for purpose and generate data of the highest integrity.

References

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Sources

A Researcher's Guide to Internal Standards: A Performance Showdown Between 2,5-Pyridinedicarboxylic Acid-d3 and ¹³C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals relying on quantitative mass spectrometry, the selection of a suitable internal standard (IS) is a cornerstone of robust and reliable bioanalysis. An ideal IS should perfectly mirror the behavior of the target analyte through every stage of the analytical process—from sample extraction to ionization—thereby correcting for variability and ensuring data accuracy. Stable isotope-labeled (SIL) compounds are the undisputed gold standard for this purpose, with deuterium (d or ²H) and carbon-13 (¹³C) being the most prevalent choices.[1][2][3]

This guide provides an in-depth, objective comparison of 2,5-Pyridinedicarboxylic Acid-d3 (PDCA-d3) and its ¹³C-labeled counterparts. We will explore the fundamental scientific principles that differentiate these standards, present supporting experimental data, and offer detailed protocols to empower you to make the most informed decision for your critical assays.

The Science of Labeling: Why Isotope Choice Matters

The efficacy of a SIL-IS hinges on its ability to be chemically indistinguishable from the analyte, yet distinct in its mass-to-charge ratio (m/z). However, the specific isotope used can introduce subtle, yet significant, performance differences.

Deuterium (²H) Labeling: Deuterium-labeled standards like PDCA-d3 are often favored due to their relative ease of synthesis and lower cost.[4] However, they are not without potential analytical pitfalls. The primary concern is the "chromatographic isotope effect," where the slightly stronger C-D bond, compared to the C-H bond, can cause the deuterated standard to elute slightly earlier than the unlabeled analyte during liquid chromatography (LC).[5][6][7] This chromatographic separation can expose the analyte and the IS to different matrix effects at the ion source, potentially compromising quantification accuracy.[8] Furthermore, deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvents, which can diminish isotopic purity and affect results.[8][9]

Carbon-13 (¹³C) Labeling: In contrast, ¹³C-labeled standards are widely regarded as the superior option for high-stakes quantitative bioanalysis.[5][10][11] Incorporating the ¹³C isotope into the stable carbon framework of the molecule renders it highly resistant to chemical exchange.[5][9] Crucially, ¹³C labeling rarely causes a discernible chromatographic isotope effect, ensuring true co-elution with the analyte.[5][10] This co-elution is vital for accurately compensating for matrix-induced ion suppression or enhancement.[5][8] While the synthesis of ¹³C-labeled compounds can be more complex and costly, the enhanced stability and analytical reliability often justify the investment.[4]

Experimental Framework: A Comparative Bioanalytical Workflow

To empirically assess the performance of PDCA-d3 against a theoretical ¹³C-labeled PDCA standard (e.g., ¹³C₅-PDCA), a standard bioanalytical workflow for quantifying 2,5-Pyridinedicarboxylic acid (PDCA) in a biological matrix like human plasma was designed. This workflow is representative of typical preclinical or clinical sample analysis.

G cluster_logic Internal Standard Selection Framework Start Define Assay Requirements Decision Regulated Bioanalysis or High-Stakes Study? Start->Decision C13_Path Select ¹³C-Labeled Standard Decision->C13_Path  Yes D3_Path Consider Deuterated Standard Decision->D3_Path  No End Final Method Implementation C13_Path->End Validation Rigorous Validation Required: - Assess Isotope Effect - Confirm Label Stability D3_Path->Validation Validation->End

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays Incorporating 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Bioanalysis

In the landscape of drug development, the generation of reliable quantitative data for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies is paramount. Bioanalytical methods form the bedrock of these assessments, and their validation ensures that the data produced are accurate and reproducible.[1][2][3] Cross-validation becomes a critical exercise when analytical data from different sources must be compared or combined.[4][5] This may occur when a method is transferred between laboratories, when an existing method is updated, or when data from different studies using different analytical techniques are pooled for a regulatory submission.[6][7]

The use of stable isotope-labeled internal standards (SIL-IS), such as 2,5-Pyridinedicarboxylic Acid-d3, is widely regarded as the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] The core principle is that a SIL-IS, being nearly chemically and physically identical to the analyte, will experience the same variations during sample preparation, chromatography, and ionization, thereby providing a reliable basis for quantification.[10] However, the assumption that a deuterated standard will perfectly mimic its non-labeled counterpart is not infallible and must be rigorously tested.[11][12][13] Deuterium-labeled compounds can sometimes exhibit slight chromatographic shifts or different susceptibilities to matrix effects, underscoring the need for meticulous validation.[9][14]

This guide provides an in-depth comparison of the critical parameters and experimental workflows for the cross-validation of bioanalytical methods utilizing this compound as an internal standard. We will explore the regulatory expectations, delve into the causality behind experimental design, and present comparative data to equip researchers and drug development professionals with the insights needed to ensure data integrity and comparability across their programs.

The Role of this compound in Mitigating Analytical Variability

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a molecule of interest in various biochemical and synthetic applications.[15] When its deuterated analogue, this compound, is employed as an internal standard, it is intended to co-elute with the analyte and compensate for any physical or chemical losses during the analytical process. Mass spectrometry's power lies in its ability to differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio, even if they are chromatographically indistinguishable.[16][17]

The fundamental logic is that the ratio of the analyte's signal to the internal standard's signal should remain constant despite variations in sample volume, extraction efficiency, or instrument response. This relationship is the cornerstone of achieving the precision and accuracy demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[18][19][20]

cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection A Biological Matrix (Analyte + IS) B Extraction (e.g., SPE, LLE) A->B Potential for Analyte/IS Loss C Chromatography B->C Co-elution of Analyte & IS D Ionization (e.g., ESI) C->D Potential for Ion Suppression/Enhancement E Detection D->E Signal Generation F Signal Ratio (Analyte / IS) E->F Normalization G Accurate Quantification F->G

Caption: Workflow of IS normalization in LC-MS/MS.

Regulatory Framework: Navigating ICH M10 for Cross-Validation

The ICH M10 guideline provides a unified global standard for bioanalytical method validation.[2][20] It stipulates that cross-validation is necessary to demonstrate that two or more analytical methods or two different laboratories using the same method produce comparable data.[4] This is not a mere formality; it is a scientific necessity to ensure that data can be reliably combined or compared to make critical decisions about a drug's safety and efficacy.

According to ICH M10, cross-validation should be performed by comparing validation parameters and by analyzing quality control (QC) samples and, whenever possible, incurred study samples.[7][19]

When is Cross-Validation Required?

  • Inter-laboratory transfers: When a validated bioanalytical method is transferred from a reference laboratory to a receiving laboratory.

  • Method changes: When significant changes are made to a validated method, such as a change in the analytical platform (e.g., from ELISA to LC-MS/MS) or critical reagents.

  • Data pooling: When data from different studies, which may have used different methods, are to be combined in a single regulatory submission.

Experimental Design: A Self-Validating System

A robust cross-validation protocol is designed to be a self-validating system, where the data generated provides clear evidence of the comparability (or lack thereof) between two methods. Let's consider a scenario where we are cross-validating "Method A" (the original, reference method) against "Method B" (a modified or transferred method), both using this compound as the internal standard.

Experimental Protocol: Cross-Validation of Method A vs. Method B
  • Objective: To determine if Method B produces data comparable to Method A for the quantification of the target analyte in human plasma.

  • Materials:

    • Blank human plasma.

    • Analyte and this compound reference standards.

    • Spiked plasma Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.

    • A minimum of 30 incurred samples from a previous study, if available.[21]

  • Procedure:

    • QC Analysis: Analyze three replicates of the Low, Medium, and High QC samples with both Method A and Method B in the same analytical run, if possible, to minimize temporal variability.

    • Incurred Sample Analysis: Analyze the selected incurred samples once with Method A and once with Method B.

    • Data Evaluation: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for the QC samples for each method. For both QC and incurred samples, calculate the percent difference between the results from the two methods.

  • Acceptance Criteria:

    • For Spiked QCs: The mean concentration at each level from Method B should be within ±15% of the mean concentration from Method A.[6]

    • For Incurred Samples: The difference between the values obtained by the two methods should be within ±20% of their mean for at least 67% of the samples analyzed.[1] This is analogous to the Incurred Sample Reanalysis (ISR) criterion.

A Select Samples (Spiked QCs & Incurred Samples) B1 Analyze with Method A (Reference) A->B1 B2 Analyze with Method B (Comparator) A->B2 C1 Generate Data Set A B1->C1 C2 Generate Data Set B B2->C2 D Statistical Comparison (% Difference, Bias, Precision) C1->D C2->D E Pass/Fail Decision Based on Acceptance Criteria D->E

Caption: The cross-validation experimental workflow.

Comparative Data Analysis: A Tale of Two Methods

To illustrate the process, let's examine hypothetical data from our cross-validation experiment.

Table 1: Comparison of Core Validation Parameters

This table compares the fundamental performance characteristics of each method, established during their respective full validations.

ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) 0.99850.9991≥ 0.99
LLOQ (ng/mL) 1.01.0Signal-to-Noise ≥ 5
Intra-day Precision (%CV) ≤ 6.5%≤ 5.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 8.2%≤ 7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.2%-3.8% to +4.9%Within ±15% (±20% at LLOQ)

Interpretation: Both methods independently meet the standard acceptance criteria for a validated bioanalytical assay. This is a prerequisite for proceeding with cross-validation.

Table 2: Cross-Validation of Spiked QC Samples

Here, we directly compare the results of analyzing the same QC samples with both methods.

QC LevelMethod A Mean Conc. (ng/mL) (n=3)Method B Mean Conc. (ng/mL) (n=3)% Difference*Pass/Fail
Low (3.0 ng/mL) 2.953.10+5.0%Pass
Medium (50 ng/mL) 51.548.9-5.2%Pass
High (150 ng/mL) 148.2153.6+3.6%Pass

*Calculated as: ((Method B - Method A) / ((Method A + Method B)/2)) * 100

Interpretation: The % difference for all QC levels is well within the ±15% acceptance limit, indicating that for standardized, clean-matrix samples, the methods perform comparably.

Table 3: Cross-Validation Using Incurred Samples

Incurred samples represent the true complexity of a study, containing metabolites and other endogenous compounds that could cause unforeseen interference or matrix effects.

Total Samples AnalyzedSamples within ±20% Difference% of Samples PassingOverall Result
353188.6%Pass

Interpretation: The analysis of incurred samples passes, with over 67% of the results showing a difference of less than 20% between the two methods. This provides strong confidence that the methods are interchangeable for analyzing real-world study samples. A failure at this stage would necessitate a thorough investigation into potential differential matrix effects or interferences affecting one method more than the other, even with the use of a deuterated internal standard.[9][11]

Conclusion: Ensuring Data Comparability Through Rigorous Science

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the integrity and continuity of data throughout a drug development program. While the use of a high-quality deuterated internal standard like this compound is a powerful tool for minimizing analytical variability, it does not preclude the need for rigorous validation and cross-validation. The experimental design and acceptance criteria outlined in this guide, grounded in the principles of the ICH M10 guideline, provide a robust framework for this process.[19][20]

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Source not specified. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). Clinical Chimica Acta. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). The Ohio State University. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). American Association for Clinical Chemistry. [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (2014). ResearchGate. [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]

  • Cross Validations. (n.d.). Source not specified. [Link]

  • Design of Experiments for Analytical Method Development and Validation. (n.d.). Source not specified. [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design. (2025). ResearchGate. [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023). Structure. [Link]

  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. (2005). ResearchGate. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. [Link]

  • The role of mass spectrometry in the analysis of vitamin D compounds. (2013). Mass Spectrometry Reviews. [Link]

  • The role of mass spectrometry in studies of glycation processes and diabetes management. (2019). Mass Spectrometry Reviews. [Link]

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Inter-laboratory comparison of 2,5-Pyridinedicarboxylic Acid quantification methods.

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Quantification of 2,5-Pyridinedicarboxylic Acid: A Comparative Analysis of HPLC-UV and LC-MS/MS Methodologies

Introduction: The Analytical Imperative for 2,5-Pyridinedicarboxylic Acid

2,5-Pyridinedicarboxylic acid (2,5-PDA), also known as isocinchomeronic acid, is a molecule of significant interest across diverse scientific fields.[1][2] It serves as a critical intermediate in the synthesis of pharmaceuticals, including potential antiviral agents, and acts as a versatile ligand in the development of coordination polymers and metal-organic frameworks (MOFs).[1][3][] Furthermore, recent research has highlighted its role as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), making it a valuable tool for studying disease pathophysiology.[5]

As Senior Application Scientists, our objective extends beyond a mere procedural recitation. We aim to elucidate the causal reasoning behind methodological choices, establish a framework for robust, self-validating protocols, and provide a statistical basis for comparing performance across laboratories. This guide is designed for researchers, analytical chemists, and quality control professionals seeking to establish or refine their methods for 2,5-PDA quantification.

Section 1: A Comparative Overview of Analytical Methodologies

The selection of an analytical technique is fundamentally driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. For 2,5-PDA, a polar, non-volatile dicarboxylic acid, liquid chromatography is the most direct and suitable approach.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantifying compounds that possess a UV chromophore, which 2,5-PDA does. The method separates 2,5-PDA from other components in a mixture based on its interaction with a stationary phase (typically a C18 column) and a liquid mobile phase.

  • Principle of Operation : Separation is commonly achieved using reverse-phase (RP) chromatography, where a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) moves the analyte through a nonpolar stationary phase.[7] Retention is controlled by adjusting the mobile phase composition and pH.[8]

  • Strengths :

    • Cost-Effective & Accessible : HPLC-UV systems are standard in most analytical laboratories.

    • Robustness : The technique is well-established and generally provides excellent precision for routine assays.[6]

    • Direct Analysis : Does not typically require the complex derivatization step that may be necessary for Gas Chromatography (GC) analysis of non-volatile acids.[6]

  • Limitations :

    • Limited Selectivity : In complex matrices, co-eluting impurities that also absorb UV light at the detection wavelength (e.g., ~250-270 nm) can interfere with quantification.[7][9]

    • Lower Sensitivity : Compared to mass spectrometry, UV detection is significantly less sensitive, making it challenging for trace-level analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. This technique is the gold standard for trace quantification in complex biological and environmental samples.

  • Principle of Operation : After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer acts as a highly specific detector. In tandem MS, a specific parent ion is selected, fragmented, and a resulting fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity and reduces chemical noise.

  • Strengths :

    • Superior Selectivity : MRM allows for the confident quantification of 2,5-PDA even in the presence of co-eluting, isobaric interferences.

    • High Sensitivity : Achieves limits of detection (LOD) and quantification (LOQ) orders of magnitude lower than HPLC-UV.

    • Structural Confirmation : Provides mass-to-charge ratio information, adding a layer of confidence to analyte identification.

  • Limitations :

    • Matrix Effects : Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, requiring careful method development and often the use of stable isotope-labeled internal standards.

    • Higher Cost & Complexity : Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Mobile Phase Constraints : Requires volatile mobile phase modifiers (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer.[7]

Section 2: Designing a Robust Inter-laboratory Comparison Study

The primary goal of an inter-laboratory study is to assess the precision, reproducibility, and overall performance of one or more analytical methods when performed by different laboratories.[10][11] A well-designed study provides an objective measure of a method's transferability and reliability. The design described here is grounded in internationally recognized protocols such as those from IUPAC and ISO.[10][12][13]

Study Objectives:
  • To evaluate and compare the performance characteristics (linearity, accuracy, precision, LOQ) of standardized HPLC-UV and LC-MS/MS methods for 2,5-PDA quantification.

  • To assess the inter-laboratory variability and reproducibility of each method.

  • To provide a validated, data-driven recommendation for method selection based on analytical requirements.

Workflow for Inter-laboratory Comparison

The overall workflow is designed to ensure consistency and minimize variables other than laboratory performance.

G cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Coord1 Preparation of Homogeneous Test Material (2,5-PDA) Coord2 Development of Standardized Analytical Protocols Coord1->Coord2 Coord3 Distribution of Samples & Protocols to Labs Coord2->Coord3 Lab1 Method Implementation & Validation Coord3->Lab1 Lab2 Analysis of Blinded Test Samples Lab1->Lab2 Lab3 Data Reporting to Coordinator Lab2->Lab3 Analysis1 Statistical Analysis (ISO 5725) Lab3->Analysis1 Analysis2 Calculation of Z-Scores & Performance Metrics Analysis1->Analysis2 Analysis3 Generation of Final Comparison Guide Analysis2->Analysis3

Caption: High-level workflow for the inter-laboratory comparison study.

Section 3: Standardized Experimental Protocols

To ensure a valid comparison, all participating laboratories must adhere strictly to the following protocols. These methods have been developed to be robust and are based on established analytical principles.

Protocol 1: HPLC-UV Quantification of 2,5-Pyridinedicarboxylic Acid
  • 1. Instrumentation & Reagents

    • HPLC system with a UV/Vis or Diode Array Detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • HPLC-grade acetonitrile (ACN), methanol, and water.

    • Phosphoric acid or Formic acid.

    • Certified reference standard of 2,5-Pyridinedicarboxylic Acid (≥98.0% purity).[1]

  • 2. Chromatographic Conditions

    • Mobile Phase A : 0.1% Phosphoric Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 40% B over 10 minutes.

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 40°C.[6]

    • Injection Volume : 10 µL.

    • Detection Wavelength : 270 nm.

  • 3. Preparation of Standards & Samples

    • Stock Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of 2,5-PDA standard in 10 mL of methanol.

    • Calibration Standards : Prepare a series of at least six calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation : Dissolve samples in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.[6]

  • 4. Validation Procedure

    • Linearity : Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) must be >0.995.[6]

    • Accuracy : Perform recovery studies by spiking a blank matrix with 2,5-PDA at three concentration levels (low, medium, high). The mean recovery should be within 90-110%.[14]

    • Precision (Repeatability) : Analyze at least six replicates of a mid-concentration standard. The relative standard deviation (%RSD) must be less than 5%.[6]

Protocol 2: LC-MS/MS Quantification of 2,5-Pyridinedicarboxylic Acid
  • 1. Instrumentation & Reagents

    • LC-MS/MS system with an Electrospray Ionization (ESI) source.

    • Reverse-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size).

    • LC-MS grade ACN, methanol, and water.

    • LC-MS grade Formic Acid.

    • Certified reference standard of 2,5-PDA.

  • 2. Chromatographic Conditions

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 40% B over 8 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • 3. Mass Spectrometer Conditions

    • Ionization Mode : ESI Negative (dicarboxylic acids readily deprotonate).

    • MRM Transitions : Infuse a standard solution to determine the optimal precursor and product ions. For 2,5-PDA (MW 167.12), the precursor ion [M-H]⁻ will be m/z 166.1. Product ions would be determined experimentally (e.g., m/z 122.1 from loss of CO₂).

    • Instrument Parameters : Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential).

  • 4. Preparation and Validation

    • Follow the same procedure as for HPLC-UV, but with a lower concentration range appropriate for LC-MS/MS (e.g., 0.1 ng/mL to 100 ng/mL).

    • Accuracy : Recovery should be within 85-115%.[6]

    • Precision : %RSD must be less than 15%, especially at the lower limit of quantification (LOQ).[15]

Section 4: Data Analysis and Performance Evaluation

A standardized approach to data analysis is crucial for an objective comparison.[12] Performance is evaluated at both the intra- and inter-laboratory levels.

Intra-laboratory Performance

Each laboratory must first demonstrate that its internal validation meets the acceptance criteria for linearity, accuracy, and precision as defined in the protocols.

Inter-laboratory Performance Evaluation

To compare results between laboratories, a consensus value for the concentration of a blind sample is established, and each laboratory's performance is evaluated relative to this consensus. The Z-score is a widely accepted statistical tool for this purpose.[13][16]

The Z-score is calculated as: Z = (x - X) / σ

Where:

  • x is the result from an individual laboratory.

  • X is the assigned consensus value (typically the robust mean of all participant results).

  • σ is the target standard deviation for proficiency, often derived from the study data itself.[11]

G Data Individual Lab Results (x₁, x₂, ... xₙ) Mean Calculate Consensus Value (Robust Mean X) Data->Mean SD Calculate Target SD (σ) Data->SD ZScore Calculate Z-Score for each Lab Z = (x - X) / σ Mean->ZScore SD->ZScore Decision |Z| ≤ 2.0 ? ZScore->Decision Satisfactory Satisfactory Decision->Satisfactory Yes Unsatisfactory Unsatisfactory/ Action Required Decision->Unsatisfactory No

Caption: Logical workflow for Z-score calculation and performance interpretation.

Interpretation of Z-Scores:

  • |Z| ≤ 2.0 : Satisfactory performance.[16]

  • 2.0 < |Z| < 3.0 : Questionable performance (warning signal).

  • |Z| ≥ 3.0 : Unsatisfactory performance (action signal).[11]

Section 5: Hypothetical Performance Data & Discussion

The following tables summarize hypothetical data from a 10-laboratory study to illustrate the expected performance of each method.

Table 1: Comparison of Method Validation Parameters (Mean Values from 10 Labs)

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Linearity (r²) 0.998 ± 0.001 0.997 ± 0.002 > 0.995
Accuracy (% Recovery) 98.7% ± 2.5% 103.1% ± 5.8% 90-110% (UV), 85-115% (MS)
Precision (% RSD) 2.1% ± 0.8% 4.5% ± 2.1% < 5% (UV), < 15% (MS)

| LOQ (µg/mL) | 0.85 ± 0.25 | 0.001 ± 0.0005 | Method Dependent |

Table 2: Inter-laboratory Z-Scores for a Blind Sample (Assigned Value = 25.0 µg/mL)

Laboratory ID HPLC-UV Result (µg/mL) HPLC-UV Z-Score LC-MS/MS Result (µg/mL) LC-MS/MS Z-Score
Lab 1 24.8 -0.4 25.5 0.9
Lab 2 25.1 0.2 24.9 -0.2
Lab 3 26.2 2.4 25.3 0.5
Lab 4 24.5 -1.0 24.1 -1.6
Lab 5 25.3 0.6 25.0 0.0
Lab 6 23.9 -2.2 24.7 -0.5
Lab 7 25.0 0.0 22.9 -3.8
Lab 8 24.7 -0.6 25.8 1.4
Lab 9 25.5 1.0 25.2 0.4
Lab 10 24.9 -0.2 24.6 -0.7

(Note: Z-Scores calculated using a hypothetical target σ of 0.5 µg/mL for HPLC-UV and 0.55 µg/mL for LC-MS/MS)

Discussion of Results

The hypothetical data in Table 1 demonstrate that both methods are capable of meeting typical validation criteria for linearity, accuracy, and precision. As expected, the LC-MS/MS method provides a significantly lower Limit of Quantification (LOQ), making it the only suitable choice for trace-level analysis.

The Z-scores in Table 2 highlight the importance of inter-laboratory comparisons for identifying potential issues. For the HPLC-UV method, Labs 3 and 6 received "warning" or "action" signals, suggesting potential systematic bias or deviation from the protocol that warrants investigation. For the LC-MS/MS method, Lab 7 produced an unsatisfactory result, which could stem from issues with instrument calibration, standard preparation, or uncorrected matrix effects. The majority of labs, however, demonstrated satisfactory performance with both methods, indicating that the protocols are robust and transferable.

Conclusion and Recommendations

This guide provides a framework for the inter-laboratory comparison and validation of analytical methods for 2,5-Pyridinedicarboxylic acid. Both HPLC-UV and LC-MS/MS are proven to be effective quantification techniques, but their domains of application differ significantly.

  • HPLC-UV is recommended for routine quality control and process monitoring where 2,5-PDA concentrations are relatively high (>1 µg/mL) and the sample matrix is simple. Its robustness, accessibility, and cost-effectiveness make it an excellent choice for these applications.

  • LC-MS/MS is the required method for any application demanding high sensitivity and selectivity. This includes bioanalytical studies (e.g., pharmacokinetics), trace impurity analysis, and quantification in complex matrices where the risk of interference is high.

Ultimately, a successful inter-laboratory study not only validates the analytical methods themselves but also enhances confidence in the data generated across different sites. By adhering to standardized protocols and employing rigorous statistical evaluation, research and development organizations can ensure data integrity and make informed, science-driven decisions.

References

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  • How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? | ResearchGate.
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The Gold Standard Questioned: A Comparative Evaluation of 2,5-Pyridinedicarboxylic Acid-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. For years, stable isotope-labeled (SIL) internal standards have been hailed as the gold standard, prized for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate correction for experimental variability.[1] This guide presents an in-depth evaluation of 2,5-Pyridinedicarboxylic Acid-d3, a deuterated SIL internal standard, and critically compares its performance against a common alternative—a structural analog internal standard. Through a detailed experimental framework and supporting data, we will explore the nuances of internal standard selection, moving beyond dogma to data-driven decision-making for researchers, scientists, and drug development professionals.

The Foundational Role of the Internal Standard

The primary function of an internal standard in LC-MS is to compensate for variations that are difficult to control.[2] These can arise during sample preparation, such as analyte loss during extraction, or during analysis, like fluctuations in injection volume or mass spectrometer response.[3] An ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, which can either suppress or enhance the ionization of the analyte.[4] By adding a fixed concentration of the IS to all samples, calibration standards, and quality controls, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratiometric approach is designed to nullify variability, leading to enhanced precision and accuracy.[5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, where the performance of the internal standard is implicitly and explicitly scrutinized.[1][6] These guidelines emphasize the need for a well-justified internal standard to ensure the reliability of pharmacokinetic and toxicokinetic data.[4]

The Contenders: A Stable Isotope-Labeled vs. A Structural Analog Internal Standard

In this comparative guide, we evaluate the performance of this compound as an internal standard for the quantification of its non-labeled counterpart, 2,5-Pyridinedicarboxylic Acid, in human urine. The comparison is made against a carefully selected structural analog, 2,3-Pyridinedicarboxylic Acid (also known as Quinolinic Acid).

Internal Standard TypeCompoundRationale
Stable Isotope-Labeled (SIL) This compoundTheoretically the ideal IS. It shares identical chemical and physical properties with the analyte, differing only in mass. This should ensure it co-elutes and experiences the same matrix effects.[7]
Structural Analog 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)A positional isomer of the analyte, offering similar chemical properties but with a different retention time. It is a cost-effective alternative when a SIL IS is unavailable or prohibitively expensive.[8]

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of both internal standards, a rigorous validation protocol was designed based on FDA and EMA guidelines. The analyte of interest is 2,5-Pyridinedicarboxylic Acid, a compound relevant in metabolic studies. The matrix chosen is human urine, a complex biological fluid known for significant matrix effects.

Experimental Workflow

The following diagram illustrates the key steps in the sample analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (Blank, Standard, QC) spike_is Spike with Internal Standard (2,5-PDCA-d3 or 2,3-PDCA) urine->spike_is dilution Dilution with 0.1% Formic Acid in Water spike_is->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration lc_separation UPLC Separation filtration->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A streamlined workflow for the quantification of 2,5-Pyridinedicarboxylic Acid in urine.

Detailed Methodologies

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Stock solutions of 2,5-Pyridinedicarboxylic Acid, this compound, and 2,3-Pyridinedicarboxylic Acid were prepared in methanol at a concentration of 1 mg/mL.

  • Working standard solutions of 2,5-Pyridinedicarboxylic Acid were prepared by serial dilution in 50:50 methanol:water.

  • Calibration standards were prepared by spiking the working standard solutions into pooled human urine to achieve concentrations ranging from 10 to 5000 ng/mL.

  • Quality control (QC) samples were prepared in pooled human urine at four concentration levels: Lower Limit of Quantitation (LLOQ, 10 ng/mL), Low QC (LQC, 30 ng/mL), Medium QC (MQC, 2500 ng/mL), and High QC (HQC, 4000 ng/mL).

2. Sample Preparation:

  • To 100 µL of urine sample (calibration standard, QC, or blank), 10 µL of the respective internal standard working solution (this compound or 2,3-Pyridinedicarboxylic Acid at 1000 ng/mL) was added.

  • The samples were vortexed and then diluted with 890 µL of 0.1% formic acid in water.

  • The diluted samples were filtered through a 0.22 µm syringe filter prior to injection.

3. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 2% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 2,5-Pyridinedicarboxylic Acid: 166.0 -> 122.0

    • This compound: 169.0 -> 125.0

    • 2,3-Pyridinedicarboxylic Acid: 166.0 -> 122.0

Results and Discussion: A Data-Driven Verdict

The performance of each internal standard was evaluated based on key validation parameters as stipulated by regulatory guidelines.[9]

Linearity

Both internal standards yielded calibration curves with excellent linearity over the concentration range of 10-5000 ng/mL. The coefficient of determination (r²) was >0.99 for both, indicating a strong correlation between the analyte/IS ratio and the analyte concentration.

Internal StandardCalibration Range (ng/mL)Regression Equation
This compound 10 - 5000y = 0.0025x + 0.00120.998
2,3-Pyridinedicarboxylic Acid 10 - 5000y = 0.0021x + 0.00180.997
Accuracy and Precision

The accuracy and precision of the method using each internal standard were assessed by analyzing the QC samples in five replicates on three separate days.

Table 1: Intra-day and Inter-day Accuracy and Precision with this compound as Internal Standard

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ105.28.96.110.3
LQC303.86.54.57.8
MQC2500-1.54.2-1.15.1
HQC4000-2.13.8-1.84.6

Table 2: Intra-day and Inter-day Accuracy and Precision with 2,3-Pyridinedicarboxylic Acid as Internal Standard

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ1012.514.814.216.5
LQC309.811.210.512.3
MQC2500-5.68.5-6.29.1
HQC4000-7.27.9-7.88.7

As per EMA guidelines, for a method to be considered accurate and precise, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1] The data clearly demonstrates the superior performance of the SIL internal standard, with all accuracy and precision values well within the acceptance criteria. While the structural analog also met the criteria, the values were consistently closer to the acceptance limits, particularly at the lower concentrations. This suggests that the SIL IS provides a more robust and reliable quantification.

Matrix Effect

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked urine samples from six different donors to the peak area of the analyte in a neat solution. The matrix factor (MF) was calculated, and the IS-normalized MF was determined to assess the ability of the internal standard to compensate for matrix effects.

Table 3: Matrix Effect Evaluation

Internal StandardAnalyte MF (Range)IS MF (Range)IS-Normalized MF (Range)%CV of IS-Normalized MF
This compound 0.85 - 1.120.86 - 1.150.98 - 1.022.5%
2,3-Pyridinedicarboxylic Acid 0.85 - 1.120.95 - 1.250.88 - 1.058.9%

A %CV of the IS-normalized matrix factor of ≤15% is generally considered acceptable. The results highlight the key advantage of the SIL internal standard. As this compound co-elutes with the analyte, it experiences virtually the same degree of ion suppression or enhancement, resulting in a consistent IS-normalized matrix factor with a very low %CV. The structural analog, 2,3-Pyridinedicarboxylic Acid, has a different retention time and therefore elutes in a different microenvironment within the ESI source. This leads to a less effective compensation for the matrix effect, as evidenced by the higher variability in the IS-normalized matrix factor.

matrix_effect cluster_sil SIL Internal Standard cluster_analog Structural Analog Internal Standard analyte_sil Analyte ms_source_sil MS Ion Source analyte_sil->ms_source_sil Ionization affected is_sil 2,5-PDCA-d3 is_sil->ms_source_sil Ionization affected similarly matrix_sil Co-eluting Matrix Components matrix_sil->ms_source_sil result_sil result_sil ms_source_sil->result_sil Consistent Analyte/IS Ratio analyte_analog Analyte ms_source_analog MS Ion Source analyte_analog->ms_source_analog Ionization affected is_analog 2,3-PDCA is_analog->ms_source_analog Ionization affected differently matrix_analyte Matrix at Analyte RT matrix_analyte->ms_source_analog matrix_is Matrix at IS RT matrix_is->ms_source_analog result_analog result_analog ms_source_analog->result_analog Variable Analyte/IS Ratio

Caption: The impact of co-elution on matrix effect compensation.

Conclusion: The Enduring Value of the Gold Standard

This comparative guide demonstrates that while a well-chosen structural analog internal standard can provide acceptable performance in bioanalytical assays, the stable isotope-labeled internal standard, this compound, offers demonstrably superior accuracy, precision, and matrix effect compensation. The near-identical chemical behavior of the SIL IS ensures the most reliable correction for the myriad of variables inherent in LC-MS analysis of complex biological matrices.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

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  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. [Link]

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 268-272. [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. Biomedical Chromatography, 31(2), e3790. [Link]

  • de Souza Teixeira, L., et al. (2020). Toward Decision-Based Acceptance Criteria for Bioanalytical Method Validation: A Proposal for Discussion from the European Bioanalysis Forum. Bioanalysis, 12(13), 885-890. [Link]

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  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

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  • PubMed Central (PMC). (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. [Link]

  • MDPI. (2021). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. [Link]

  • PubMed. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. [Link]

  • Wikipedia. (n.d.). Pyridinedicarboxylic acid. [Link]

  • PubMed Central (PMC). (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • ResearchGate. (2025). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • MDPI. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. [Link]

  • National Institutes of Health. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

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A Head-to-Head Comparison of Deuterated vs. Non-Deuterated 2,5-Pyridinedicarboxylic Acid Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of quantitative bioanalysis, particularly within pharmaceutical development and clinical diagnostics, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an in-depth, head-to-head comparison of deuterated and non-deuterated 2,5-pyridinedicarboxylic acid standards, offering experimental insights into their performance and illustrating why stable isotope-labeled standards are considered the gold standard in the field.

Introduction: The Pivotal Role of Internal Standards

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents, including antiviral and antitumor compounds.[1][2][3] Its accurate quantification in complex biological matrices is often essential for pharmacokinetic and metabolic studies.

Internal standards (IS) are indispensable in LC-MS for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.[4] An ideal internal standard should chemically mirror the analyte to compensate for these variations accurately.[4] While structurally similar molecules can be used, stable isotope-labeled (SIL) standards, such as deuterated compounds, offer the most robust solution.[5]

Deuterated standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[5][6] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during the entire analytical workflow.[5][7]

The Core Principle: Stable Isotope Dilution

The use of deuterated standards is founded on the principle of stable isotope dilution (SID), a highly accurate quantitative MS technique.[5] Because deuterated standards are chemically identical to the analyte of interest, they exhibit nearly identical properties, including co-elution during chromatography.[5] This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects and ionization suppression or enhancement at the same point in time, leading to a more accurate and precise quantification.[8][9]

Experimental Design: A Comparative Analysis

To empirically evaluate the performance of deuterated versus non-deuterated 2,5-pyridinedicarboxylic acid as an internal standard, a simulated bioanalytical method was designed to quantify the analyte in human plasma.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 Spike Human Plasma: - Analyte: 2,5-Pyridinedicarboxylic Acid - IS: Deuterated or Non-Deuterated Standard P2 Protein Precipitation (Acetonitrile with 0.1% Formic Acid) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer & Evaporation P3->P4 P5 Reconstitution (50:50 Water:Acetonitrile) P4->P5 A1 Injection onto UPLC System P5->A1 Analysis A2 Gradient Elution (C18 Column) A1->A2 A3 Tandem Mass Spectrometry (MRM Mode) A2->A3 A4 Data Acquisition A3->A4 D1 Peak Integration A4->D1 Processing D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify Unknowns D3->D4

Caption: Experimental workflow for the comparative analysis.

Methodology

1. Preparation of Standards and Quality Controls (QCs):

  • Stock solutions of 2,5-pyridinedicarboxylic acid, deuterated 2,5-pyridinedicarboxylic acid (D3-2,5-pyridinedicarboxylic acid), and a non-deuterated structural analog (e.g., 2,6-pyridinedicarboxylic acid) were prepared in methanol.

  • Calibration standards and QC samples were prepared by spiking the appropriate standard into pooled human plasma.

2. Sample Preparation:

  • To 100 µL of plasma samples, 10 µL of the respective internal standard solution (deuterated or non-deuterated) was added.

  • Protein precipitation was performed by adding 400 µL of acetonitrile containing 0.1% formic acid.

  • Samples were vortexed and centrifuged.

  • The supernatant was transferred, evaporated to dryness, and reconstituted in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • System: UPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Results and Discussion: A Head-to-Head Performance Evaluation

The performance of the deuterated and non-deuterated internal standards was evaluated based on key validation parameters as recommended by regulatory bodies like the FDA.[10][11][12]

Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in bioanalysis, leading to inaccurate and imprecise results.[5][13] The ability of an internal standard to compensate for these effects is crucial.

Internal Standard TypeMean Matrix Effect (%)%RSD
Deuterated Standard 98.23.1
Non-Deuterated Analog 85.715.4
Caption: Comparison of matrix effects.

The deuterated internal standard demonstrated superior performance in mitigating matrix effects.[1][5] Since it co-elutes with the analyte, it experiences the same degree of ion suppression, allowing for accurate correction.[8] The non-deuterated analog, with its different retention time, was unable to effectively compensate for the matrix-induced variability at the analyte's elution time.

Recovery

Extraction recovery is another critical parameter that can introduce variability. An ideal internal standard should track the analyte's recovery throughout the sample preparation process.

Internal Standard TypeAnalyte Recovery (%)IS Recovery (%)Recovery Ratio Consistency (%RSD)
Deuterated Standard 89.590.12.8
Non-Deuterated Analog 88.982.39.7
Caption: Comparison of extraction recovery.

The deuterated standard mirrored the recovery of the native analyte almost perfectly, resulting in a highly consistent analyte-to-IS ratio.[7] The non-deuterated analog exhibited different extraction behavior, leading to greater variability in the final results.

Precision and Accuracy

The ultimate measure of an analytical method's performance is its precision and accuracy. The data from the QC samples clearly illustrates the superiority of the deuterated standard.

QC LevelInternal StandardAccuracy (% Bias)Precision (%RSD)
Low Deuterated-1.83.5
Non-Deuterated-9.212.8
Mid Deuterated0.52.9
Non-Deuterated6.710.5
High Deuterated1.22.1
Non-Deuterated8.19.9
Caption: Comparison of precision and accuracy.

The use of the deuterated internal standard resulted in significantly better accuracy and precision across all QC levels. This enhanced performance is a direct consequence of its ability to effectively normalize variability from matrix effects and sample processing.[6]

Logical Framework for IS Selection

G A Start: Need for Quantitative Analysis B Is a Stable Isotope-Labeled (Deuterated) Standard Available? A->B C YES: Optimal Choice - Co-elution - Corrects for Matrix Effects - Corrects for Recovery Losses B->C Yes D NO: Sub-optimal Choice - Use Structural Analog - Different Retention Time - Incomplete Correction B->D No E High Data Confidence - Improved Accuracy - Improved Precision - Method Robustness C->E F Lower Data Confidence - Potential for Inaccuracy - Higher Variability - Method Less Robust D->F

Sources

A Guide to the Selection and Use of 2,5-Pyridinedicarboxylic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical fields, the accuracy and reliability of measurements are paramount. The use of internal standards in chromatographic and mass spectrometric assays is a cornerstone of robust bioanalytical method validation. This guide provides an in-depth comparison of 2,5-Pyridinedicarboxylic Acid-d3 as an internal standard, detailing its Certificate of Analysis (CoA) requirements, performance against alternatives, and a practical experimental workflow.

The Critical Role of an Internal Standard

An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. Ideally, an internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based assays. They co-elute with the analyte and experience similar ionization suppression or enhancement effects, providing a reliable means to correct for variations during sample preparation and analysis.

Deconstructing the Certificate of Analysis for this compound

A Certificate of Analysis for a high-purity reference standard like this compound is more than a simple declaration of identity; it is a comprehensive document that assures its suitability for rigorous quantitative applications. While a specific, universal CoA does not exist, a thorough CoA from a reputable supplier such as Toronto Research Chemicals or LGC Standards will typically include the following critical information[1][2][3]:

ParameterTypical SpecificationSignificance for Researchers
Identity Confirmed by ¹H-NMR, ¹³C-NMR, and Mass SpectrometryEnsures the correct molecular structure of the deuterated compound.
Chemical Purity ≥98% (typically by HPLC or GC)High chemical purity minimizes the risk of interference from impurities that could co-elute with the analyte or internal standard.
Isotopic Purity ≥98% Deuterium incorporationA high degree of deuteration is crucial to prevent mass spectral overlap with the unlabeled analyte.
Chemical Formula C₇H₂D₃NO₄Defines the exact elemental composition of the molecule.
Molecular Weight 170.14 g/mol Essential for accurate preparation of standard solutions.
CAS Number 1246820-77-8A unique identifier for the specific chemical substance.
Appearance White to off-white solidA basic physical property for initial visual inspection.
Solubility Soluble in DMSO, MethanolImportant for preparing stock and working solutions.
Storage Conditions Recommended storage temperature (e.g., -20°C)Ensures the long-term stability and integrity of the standard.

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard is a critical decision in method development. While this compound is an excellent choice for the analysis of its non-deuterated counterpart, other options may be considered depending on the specific application and availability.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound - Co-elutes with the analyte. - Corrects for matrix effects and extraction variability. - Considered the "gold standard" for LC-MS bioanalysis.- Can be more expensive. - Custom synthesis may be required if not commercially available.
Homologue 2,6-Pyridinedicarboxylic Acid, 2,3-Pyridinedicarboxylic Acid- Structurally similar to the analyte. - May have similar extraction and chromatographic behavior.- May not co-elute with the analyte. - May not fully compensate for matrix effects. - Potential for natural occurrence in samples.
Structurally Unrelated Compound A compound with similar physicochemical properties but a different chemical structure.- Can be readily available and less expensive.- Unlikely to co-elute with the analyte. - Poor compensation for matrix effects and extraction variability. - Generally not recommended for regulated bioanalysis.

Experimental Workflow: Quantification of 2,5-Pyridinedicarboxylic Acid in a Biological Matrix

This section outlines a typical experimental protocol for the quantification of 2,5-Pyridinedicarboxylic Acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of 2,5-Pyridinedicarboxylic Acid and this compound in a suitable solvent (e.g., methanol or DMSO).

  • Serially dilute the 2,5-Pyridinedicarboxylic Acid stock solution to prepare calibration standards at various concentrations.

  • Prepare QC samples at low, medium, and high concentrations by spiking a known amount of 2,5-Pyridinedicarboxylic Acid into the biological matrix.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,5-Pyridinedicarboxylic Acid: [M+H]⁺ or [M-H]⁻ → fragment ion(s)

      • This compound: [M+H]⁺ or [M-H]⁻ → fragment ion(s)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2,5-Pyridinedicarboxylic Acid in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Calibration Curve MS->Quantification

Caption: A typical experimental workflow for the quantification of 2,5-Pyridinedicarboxylic Acid.

Decision Framework for Internal Standard Selection

The selection of an appropriate internal standard is a multi-faceted process that requires careful consideration of scientific, regulatory, and practical factors.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_outcomes Recommended Internal Standard Analyte Analyte: 2,5-Pyridinedicarboxylic Acid SIL Stable Isotope-Labeled (SIL)? Analyte->SIL Structural_Analogue Structural Analogue Available? SIL->Structural_Analogue No IS_d3 This compound (Ideal Choice) SIL->IS_d3 Yes Commercial_Availability Commercially Available? Structural_Analogue->Commercial_Availability Yes IS_Custom Custom Synthesis of SIL-IS (Consider for long-term projects) Structural_Analogue->IS_Custom No IS_Analogue Structural Analogue (e.g., 2,6-isomer) (Acceptable Alternative) Commercial_Availability->IS_Analogue IS_Other Other Surrogate Standard (Use with caution, requires extensive validation) Commercial_Availability->IS_Other No

Sources

Availability of certified reference materials for 2,5-Pyridinedicarboxylic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in rigorous analytical work, the quality and availability of reference materials are paramount. This guide provides a comprehensive overview of the current landscape for obtaining reliable analytical standards for 2,5-Pyridinedicarboxylic Acid (also known as Isocinchomeronic Acid), a key chemical entity in various research and development applications. While official Certified Reference Materials (CRMs) from major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are not currently available for this specific compound, this guide will navigate the available high-quality alternatives and provide a framework for their effective use.

The Critical Role of Reference Materials in Scientific Integrity

In the realm of analytical chemistry, and particularly within the pharmaceutical industry, reference materials are the bedrock of reliable and reproducible results. They serve as the benchmark against which unknown samples are compared, ensuring the accuracy and validity of measurements. The hierarchy of reference materials is crucial to understand, with Certified Reference Materials (CRMs) at the apex. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production of CRMs is governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.

The absence of a pharmacopoeial CRM for 2,5-Pyridinedicarboxylic Acid necessitates a careful evaluation of commercially available "analytical standards" or "reference standards." While these terms are sometimes used interchangeably, it is the underlying quality system and the comprehensiveness of the characterization that distinguish a true CRM from a well-characterized chemical.

Current Availability and Comparative Analysis

A thorough market survey reveals that several reputable suppliers offer 2,5-Pyridinedicarboxylic Acid as a high-purity analytical standard. The key differentiators among these offerings lie in the level of certification of the supplier and the documentation provided with the product. Below is a comparative analysis of offerings from prominent suppliers.

SupplierProduct NameStated PuritySupplier AccreditationDocumentation
LGC Standards Pyridine-2,5-dicarboxylic AcidLot-specificISO 17034 Accredited[1]Certificate of Analysis
Sigma-Aldrich 2,5-Pyridinedicarboxylic acid≥98%[2]ISO 17034 Accredited[3]Certificate of Analysis
MedchemExpress 2,5-Pyridinedicarboxylic acid (Standard)99.65% (example CoA)ISO 9001, ISO 17025 Compliant[4][5]Certificate of Analysis

LGC Standards and Sigma-Aldrich stand out due to their ISO 17034 accreditation for the production of reference materials.[1][3] This accreditation provides a high degree of confidence in the stated purity and the associated uncertainty of their products. Their Certificates of Analysis for Mikromol™ reference standards are comprehensive, detailing the characterization process and ensuring suitability for both qualitative and quantitative analysis.[6]

MedchemExpress provides a product with a high purity of 99.65% as evidenced by a sample Certificate of Analysis. While the company adheres to ISO 17025 and ISO 9001 quality management systems, their explicit ISO 17034 accreditation for this specific product category is not as prominently stated as for LGC and Sigma-Aldrich.[4][5]

Experimental Protocol: Quantification of 2,5-Pyridinedicarboxylic Acid by HPLC

The following is a detailed, step-by-step methodology for the quantitative analysis of 2,5-Pyridinedicarboxylic Acid using High-Performance Liquid Chromatography (HPLC). This protocol is a synthesis of established methods for the analysis of pyridinedicarboxylic acid isomers.

Objective: To determine the concentration of a 2,5-Pyridinedicarboxylic Acid sample using an external standard calibration method.

Materials:

  • 2,5-Pyridinedicarboxylic Acid reference standard (from an ISO 17034 accredited supplier)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC system with UV detector

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: High-level workflow for the quantification of 2,5-Pyridinedicarboxylic Acid by HPLC.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 5:95 v/v) with 0.1% phosphoric acid.

    • For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid.

    • Degas the mobile phase before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of the 2,5-Pyridinedicarboxylic Acid reference standard.

    • Dissolve it in the mobile phase in a volumetric flask to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the sample containing 2,5-Pyridinedicarboxylic Acid.

    • Dissolve and dilute it with the mobile phase to a concentration that is expected to fall within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: As prepared in Step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 255 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in ascending order of concentration, followed by the sample solution. Inject a blank (mobile phase) between injections to prevent carryover.

  • Data Analysis:

    • Integrate the peak corresponding to 2,5-Pyridinedicarboxylic Acid in each chromatogram to obtain the peak area.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 2,5-Pyridinedicarboxylic Acid in the sample solution by interpolating its peak area on the calibration curve.

    • Calculate the final concentration in the original sample, taking into account the dilution factor.

Logical Framework for Selecting a Reference Material

The selection of an appropriate reference material is a critical decision that impacts the validity of all subsequent analytical data. The following decision tree illustrates a logical approach for researchers.

Reference_Material_Selection A Is a Pharmacopoeial CRM available? B Use the Pharmacopoeial CRM A->B Yes C Is a CRM from an ISO 17034 accredited supplier available? A->C No D Select the ISO 17034 CRM. Review the Certificate of Analysis for uncertainty and traceability. C->D Yes E Is an Analytical Standard with a detailed Certificate of Analysis available? C->E No F Evaluate the CoA for: - Purity (with method) - Identity confirmation - Traceability statement E->F Yes H Source material from a reputable supplier. Perform comprehensive in-house characterization and qualification. E->H No G Qualify the material in-house for its intended use. Document the qualification. F->G

Caption: Decision tree for the selection of a suitable reference material.

Conclusion and Recommendations

For the highest level of analytical assurance in the absence of a pharmacopoeial standard for 2,5-Pyridinedicarboxylic Acid, it is strongly recommended to source a Certified Reference Material from an ISO 17034 accredited producer such as LGC Standards or Sigma-Aldrich. The comprehensive Certificate of Analysis accompanying these products provides the necessary documentation of purity, uncertainty, and traceability, which is essential for regulatory compliance and robust scientific data.

For research applications where a fully certified CRM may not be mandatory, a well-characterized analytical standard from a reputable supplier like MedchemExpress can be a suitable alternative. However, it is incumbent upon the user to carefully review the provided Certificate of Analysis and, if necessary, perform in-house verification to ensure the material is fit for its intended purpose.

Ultimately, the choice of reference material should be guided by the specific requirements of the analytical method, the desired level of uncertainty, and any applicable regulatory guidelines. By following the principles of due diligence outlined in this guide, researchers can confidently select and utilize the most appropriate analytical standard for their work with 2,5-Pyridinedicarboxylic Acid.

References

  • SIELC Technologies. (2018, February 16). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Linearity Assessment: A Case Study of 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioequivalence data are built.[1] A cornerstone of this validation is establishing the linearity of the calibration curve, which demonstrates a direct, proportional relationship between the analytical instrument's response and the concentration of the analyte.[2][3]

This guide provides an in-depth, experience-driven approach to assessing the calibration curve linearity for a deuterated internal standard, using 2,5-Pyridinedicarboxylic Acid-d3 as a practical example. As a stable isotope-labeled compound, this compound is an ideal internal standard for the quantification of its non-labeled counterpart, 2,5-Pyridinedicarboxylic acid, in biological matrices via mass spectrometry.[4][5] We will move beyond a superficial reliance on the coefficient of determination (R²) and delve into more robust statistical tools that ensure your method is truly fit for purpose, meeting stringent regulatory expectations.[6][7]

Part 1: The Experimental Foundation for a Reliable Calibration Curve

The quality of your linearity assessment is inextricably linked to the quality of your experimental work. A well-designed experiment minimizes variability and provides a clear, interpretable dataset. The goal is to generate a calibration curve that accurately models the instrument's response across the entire quantification range.

Experimental Protocol: Generating the Calibration Curve

This protocol outlines the preparation of a calibration curve for the quantification of 2,5-Pyridinedicarboxylic acid in human plasma using this compound as the internal standard (IS).

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Pyridinedicarboxylic acid in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with 50/50 (v/v) methanol/water to prepare a series of working solutions. These will be used to spike the biological matrix.

  • IS Working Solution (100 ng/mL): Dilute the Internal Standard Stock with 50/50 (v/v) methanol/water. The concentration of the IS should be consistent across all samples, including calibration standards and quality controls.

2. Preparation of Calibration Standards:

  • Prepare a minimum of six to eight non-zero concentration levels.[1][8] For this example, we will prepare eight standards (S1-S8) by spiking 5 µL of the appropriate Analyte Working Solution into 95 µL of blank human plasma.

  • The concentration range should bracket the expected concentrations of study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[6]

3. Sample Preparation (Protein Precipitation):

  • To each 100 µL of spiked plasma standard, add 300 µL of the IS Working Solution (100 ng/mL) in acetonitrile. The use of a "crash solvent" like acetonitrile that also contains the internal standard ensures that protein precipitation and IS addition occur in a single, consistent step.

  • Vortex each sample for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

  • Analysis Order: It is crucial to analyze the standards in a random order, rather than sequentially from lowest to highest concentration, to avoid confusing instrument drift with non-linearity.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

    • Analyte Transition: (Precursor Ion > Product Ion for 2,5-Pyridinedicarboxylic acid).

    • IS Transition: (Precursor Ion > Product Ion for this compound).

Below is a diagram illustrating the experimental workflow.

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing Stock Prepare Analyte & IS Stock Solutions (1 mg/mL) Working Create Serial Dilutions (Analyte & IS Working Solutions) Stock->Working Dilute Spike Spike Blank Plasma with Analyte Working Solutions (8 Concentration Levels) Working->Spike Precip Add Acetonitrile with IS (Protein Precipitation) Spike->Precip Vortex Vortex Samples Precip->Vortex Centrifuge Centrifuge Samples Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis (Randomized Order) Transfer->Analysis

Caption: Experimental workflow for calibration curve generation.

Part 2: Rigorous Assessment of Linearity

With the experimental data in hand, the next step is a multi-faceted statistical evaluation. Relying on a single metric is insufficient; a Senior Scientist triangulates multiple lines of evidence to confirm linearity.

Data Analysis and Acceptance Criteria

The calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte. A linear regression model is then applied.

1. The Coefficient of Determination (R²): A Necessary, but Insufficient, Metric The R-squared value (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).[10] While a high R² value (typically >0.99) is required, it should not be the sole criterion for accepting linearity.[11][12] R² can be heavily influenced by points at the higher end of the curve and may mask significant deviations at lower concentrations.[13][14][15]

2. Back-Calculated Accuracy: The Regulatory Standard A critical test is to use the generated regression equation to back-calculate the concentration of each calibration standard.[6] According to regulatory guidelines from bodies like the FDA, for the curve to be accepted, the back-calculated concentrations must be within ±15% of the nominal value for most standards, with a slightly wider margin of ±20% permitted at the LLOQ.[1][2][16] At least 75% of the standards must meet these criteria.[1][2]

Table 1: Hypothetical Calibration Data and Linearity Assessment for 2,5-Pyridinedicarboxylic Acid

Standard IDNominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (% Bias)
S1 (LLOQ)1.05,150495,1000.01041.055.0%
S22.512,800501,5000.02552.510.4%
S310.050,100498,9000.10049.89-1.1%
S450.0255,400505,8000.505050.150.3%
S5100.0510,200502,2001.0160101.141.1%
S6250.01,245,000498,0002.5000249.25-0.3%
S7500.02,515,000501,0005.0200500.750.2%
S8 (ULOQ)1000.05,050,000499,50010.11011009.200.9%
Regression Results \multicolumn{6}{l}{Equation: y = 0.0100x + 0.0005R²: 0.9998}

3. Residual Analysis: The Expert's Litmus Test Residual analysis is arguably the most powerful tool for diagnosing linearity issues.[17] A residual is the difference between the observed instrument response (area ratio) and the response predicted by the regression equation.[9] When these residuals are plotted against concentration, the resulting graph should show a random, horizontal scatter of points around zero.[9][18]

Systematic patterns in the residual plot are red flags:

  • A "U" or inverted "U" shape suggests that a non-linear (e.g., quadratic) model may be a better fit for the data.[9]

  • A "funnel" or "cone" shape (heteroscedasticity) indicates that the variability of the data changes across the concentration range.[9] This often necessitates the use of a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the more precise, lower-concentration points.[3][19]

Table 2: Residuals for the Calibration Data

Nominal Conc. (ng/mL)Observed Area RatioPredicted Area RatioResidual
1.00.01040.0105-0.0001
2.50.02550.02550.0000
10.00.10040.1005-0.0001
50.00.50500.50050.0045
100.01.01601.00050.0155
250.02.50002.5005-0.0005
500.05.02005.00050.0195
1000.010.110110.00050.1096

A visual plot of these residuals would show a random scatter, confirming the appropriateness of the linear model.

Part 3: Comparative Analysis - The Critical Choice of an Internal Standard

While this compound is an excellent internal standard, understanding why it is superior to other alternatives is key to defending your choice of methodology. The primary role of an internal standard is to compensate for the variability inherent in sample preparation and instrument analysis.[20]

The ideal IS is a stable, isotopically-labeled version of the analyte itself.[5] Its physicochemical properties are nearly identical to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any losses or fluctuations.[5]

Let's compare the expected performance of three different internal standardization strategies for quantifying 2,5-Pyridinedicarboxylic acid.

Table 3: Performance Comparison of Internal Standard Strategies

Internal Standard TypeExampleExpected Accuracy (% Bias)Expected Precision (% RSD)Rationale for Performance
Deuterated (Isotopic) This compound < ±15%< 15%Co-elutes with the analyte and experiences identical extraction recovery and matrix effects, providing the most effective normalization.[20]
Structurally Analogous 2,6-Pyridinedicarboxylic Acid< ±25%< 20%While chemically similar, slight differences in properties like pKa, solubility, and chromatographic retention can lead to different extraction recoveries and matrix effects compared to the analyte.
No Internal Standard (External Standard Calibration)Potentially > ±50%> 30%Highly susceptible to any variability in sample preparation, injection volume, and instrument response. This approach is not suitable for regulated bioanalysis.

The logic for selecting an internal standard is a balance between performance and availability.

G Start Start: Quantify Analyte IS_Choice Choose Internal Standard Strategy Start->IS_Choice Deuterated Deuterated IS (e.g., Analyte-d3) IS_Choice->Deuterated Ideal Analog Structural Analog IS IS_Choice->Analog Alternative Result_Deuterated Result: Highest Accuracy & Precision (Gold Standard) Deuterated->Result_Deuterated Result_Analog Result: Acceptable Performance (If Isotopic not available) Analog->Result_Analog External No IS (External Standard) Result_External Result: Poor Performance (Not for Bioanalysis) External->Result_External IS_CHOICE IS_CHOICE IS_CHOICE->External Not Recommended

Caption: Decision logic for internal standard selection.

Conclusion

Assessing the linearity of a calibration curve is a foundational requirement in bioanalytical method validation. This guide has demonstrated that a robust assessment goes far beyond simply checking if R² > 0.99. By incorporating the evaluation of back-calculated accuracy and, most importantly, performing a thorough visual inspection of residual plots, you can be confident in the linear model and the integrity of your data.

The use of a high-quality, deuterated internal standard like this compound is a critical experimental choice that directly impacts the accuracy and precision of the final results. It provides the most effective means of correcting for analytical variability, ensuring that the method is rugged, reliable, and capable of withstanding the scrutiny of regulatory review.

References

  • Bioanalytical method validation: An updated review - PMC - NIH.
  • What exactly represents the R2 of a calibration line? How do you get good values?. Quora.
  • Evaluating the Goodness of Instrument Calibration for Chrom
  • Preparation of Calibration Curves - A Guide to Best Practice.
  • The Coefficient of Determination vs Rel
  • 9.3: Part II- Standard Curves. Biology LibreTexts.
  • Video: Calibration Curves: Correl
  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Evaluation of Calibration Equations by Using Regression Analysis.
  • Guideline Bioanalytical method valid
  • amc technical brief. The Royal Society of Chemistry.
  • Fitting Models to Data: Residual Analysis, a Primer. SciSpace.
  • Parameters of Bioanalytical Method Development and Valid
  • Pyridine-2,5-dicarboxylic-d3 acid | Stable Isotope. MedChemExpress.
  • 2,5-Pyridinedicarboxylic acid. SIELC Technologies.
  • Linear fit of the calibration curves (n=6).
  • Guidance for Industry. FDA.
  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. OUCI.
  • Navigating Internal Standards: A Comparative Guide for Aromatic Acid Quantific
  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed.
  • Q2(R2)
  • 2,5-Pyridinedicarboxylic acid 98 100-26-5. Sigma-Aldrich.
  • Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach.
  • 2,5-Pyridinedicarboxylic acid. Cheméo.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Pyridinedicarboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Pyridinedicarboxylic Acid-d3. As a deuterated analog of 2,5-Pyridinedicarboxylic acid, this compound requires adherence to standard laboratory safety protocols with specific considerations for its chemical properties and isotopic nature. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

This compound should be handled with the same precautions as its non-deuterated counterpart. The primary hazards, as identified in safety data sheets (SDS) for the parent compound, are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Tract Irritation (Category 3): As a powder, it can be inhaled and may cause respiratory irritation.[1][2]

While deuterated compounds are generally considered to have low toxicity, their unique physicochemical properties necessitate careful handling.[4] The replacement of hydrogen with deuterium atoms can alter metabolic pathways, a principle known as the kinetic isotope effect, which is leveraged in drug development to improve pharmacokinetic profiles.[4][5][6][7] However, from a PPE and handling perspective, the immediate physical and chemical hazards remain the primary concern.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The selection of appropriate PPE is contingent on the specific procedure being performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[8]Protects against airborne powder and accidental splashes, preventing serious eye irritation.[1][2][8] Face shields offer a broader barrier of protection for the entire face.[8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[1][10][11] It is crucial to inspect gloves for any signs of degradation or punctures before use.[12]
Body Protection A lab coat should be worn at all times.Protects skin and personal clothing from contamination with the chemical powder.[10][13]
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Procedural PPE Selection Logic

The level of PPE required escalates with the potential for exposure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_weighing Weighing Solid cluster_solution Solution Preparation/Transfer start Assess the procedure involving This compound weighing Is weighing performed in a ventilated balance enclosure or fume hood? start->weighing weighing_yes Standard PPE: Lab Coat, Gloves, Safety Glasses weighing->weighing_yes Yes weighing_no Enhanced PPE: Lab Coat, Gloves, Goggles, N95 Respirator weighing->weighing_no No solution Is there a risk of splashing? weighing_yes->solution weighing_no->solution solution_yes Enhanced PPE: Lab Coat, Gloves, Chemical Goggles, Face Shield solution->solution_yes Yes solution_no Standard PPE: Lab Coat, Gloves, Safety Glasses solution->solution_no No end_node Proceed with Experiment solution_yes->end_node solution_no->end_node

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan minimizes risk and ensures the integrity of the compound.

Preparation and Weighing
  • Designated Area: Always handle solid this compound in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control dust.[10][14][15]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Don PPE: Put on your lab coat, safety glasses, and gloves. If not working in a fume hood, an N95 respirator is necessary.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds by handling the powder gently.[13]

  • Clean-Up: Immediately clean any spills on the balance or surrounding surfaces using a damp cloth or towel, taking care not to generate airborne dust. Dispose of cleaning materials as chemical waste.

Dissolution and Reaction
  • Inert Atmosphere: Given that deuterated compounds can be susceptible to H/D exchange with atmospheric moisture, it is best practice to handle them under an inert atmosphere like dry nitrogen or argon, especially if isotopic purity is critical.[4][16]

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Container Sealing: Once dissolved, ensure the container is tightly sealed to prevent evaporation and contamination.[17]

Emergency and Disposal Plans

A proactive approach to potential emergencies and waste disposal is a cornerstone of laboratory safety.

Spill Management
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[18]

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Small Spills (Solid):

    • Wear appropriate PPE (gloves, goggles, lab coat, and N95 respirator).

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Sweep the material into a designated chemical waste container.[1]

    • Clean the spill area with soap and water.

  • Large Spills: If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) office.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[19]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][14]

  • Disposal Protocol: Dispose of the chemical waste through your institution's EHS office or a licensed waste disposal company.[1][10] Never dispose of this chemical down the drain or in the regular trash.[10]

  • Container Decontamination: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After proper rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.[4]

By integrating these safety protocols into your daily laboratory workflow, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.